molecular formula C8H3Cl2N3O2 B1315312 2,4-Dichloro-6-Nitroquinazoline CAS No. 74173-77-6

2,4-Dichloro-6-Nitroquinazoline

Cat. No.: B1315312
CAS No.: 74173-77-6
M. Wt: 244.03 g/mol
InChI Key: HGHPXBLOAQXDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-Nitroquinazoline is a useful research compound. Its molecular formula is C8H3Cl2N3O2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHPXBLOAQXDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507426
Record name 2,4-Dichloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74173-77-6
Record name 2,4-Dichloro-6-nitroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74173-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6-nitroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Dichloro-6-Nitroquinazoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Chemical Properties, Synthesis, and Application as a Scaffold for Kinase Inhibitors

Introduction

2,4-Dichloro-6-nitroquinazoline is a key heterocyclic intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique structural features, particularly the reactive chlorine atoms at the 2 and 4 positions, make it an ideal starting material for the development of potent kinase inhibitors, most notably targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound and its derivatives for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, with the IUPAC name this compound, is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 74173-77-6[1]
Molecular Formula C₈H₃Cl₂N₃O₂[2]
Molecular Weight 244.04 g/mol [1]
Physical Form Solid[1]
Boiling Point 366 °C
Flash Point 175 °C
Density 1.674 g/cm³
Storage Temperature Refrigerator[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a substituted anthranilic acid. The following is a representative experimental protocol for its preparation.

Experimental Protocol: Synthesis of this compound

This synthesis can be conceptualized as a three-stage process: (1) cyclization to form the quinazoline core, (2) nitration, and (3) chlorination.

Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4-chlorobenzoic acid and formamide is heated under a nitrogen atmosphere.

  • The reaction mixture is refluxed at approximately 160°C for 1.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and water is added to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield 7-chloroquinazolin-4(3H)-one.

Step 2: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

  • 7-Chloroquinazolin-4(3H)-one is dissolved in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Fuming nitric acid is added dropwise to the stirred solution while maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 30°C) for approximately 1.5 hours.

  • The reaction is quenched by carefully pouring the mixture into ice water, leading to the precipitation of the nitrated product.

  • The precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried to give 7-chloro-6-nitroquinazolin-4(3H)-one.

Step 3: Synthesis of this compound

  • A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF) is heated.[3]

  • The reaction is typically carried out at around 100°C for 2 hours.[3]

  • After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

  • The residue is co-evaporated with toluene to remove any remaining traces of thionyl chloride.

  • The resulting crude product can be purified by recrystallization to afford this compound as a solid.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitration cluster_step3 Step 3: Chlorination A 2-Amino-4-chlorobenzoic Acid C 7-Chloroquinazolin-4(3H)-one A->C Reflux, 160°C B Formamide B->C D 7-Chloro-6-nitroquinazolin-4(3H)-one C->D Fuming HNO₃, H₂SO₄, 0-30°C E This compound D->E SOCl₂, DMF, 100°C

Synthetic workflow for this compound.

Biological Significance and Applications in Drug Development

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known for its broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Derivatives of this compound are particularly prominent as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

Role as an EGFR Inhibitor Scaffold

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Quinazoline-based inhibitors act by competing with ATP for the binding site in the kinase domain of EGFR, thereby preventing its activation and downstream signaling.[5]

The this compound core provides an excellent starting point for the synthesis of potent EGFR inhibitors. The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, allowing for the introduction of various side chains to optimize binding affinity and selectivity for the EGFR kinase domain. The nitro group at position 6 can also be modified or can contribute to the overall electronic properties of the molecule.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits (ATP-competitive)

EGFR signaling pathway and its inhibition by quinazoline derivatives.
Quantitative Data on Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity of selected quinazoline derivatives, highlighting their potency as EGFR inhibitors. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the target's activity.

CompoundTargetCell LineIC₅₀ (nM)Reference
Gefitinib EGFRA549 (Lung Cancer)20.09[6]
Erlotinib EGFRVariousVaries
Lapatinib EGFR/HER2BT474 (Breast Cancer)64[7]
Compound 6c EGFR T790M--[7]
Quinazolinyl benzylidene VIIa EGFR-46.90[7]
Quinazolinyl benzylidene VIIb EGFR-53.43[7]

Experimental Protocol: EGFR Kinase Inhibition Assay

To evaluate the inhibitory activity of newly synthesized quinazoline derivatives against EGFR, a biochemical kinase assay is typically performed. The following is a generalized protocol for an in vitro EGFR kinase inhibition assay.

Protocol: In Vitro EGFR Kinase Inhibition Assay

1. Reagents and Materials:

  • Recombinant human EGFR (active kinase domain)

  • Test compounds (quinazoline derivatives) dissolved in DMSO

  • ATP (Adenosine 5'-triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide substrate to their final desired concentrations in the kinase assay buffer.

  • Assay Plate Setup: Add the diluted test compounds or control inhibitors to the wells of the assay plate. Include appropriate controls such as "no inhibitor" (positive control for enzyme activity) and "no enzyme" (background).

  • Kinase Reaction Initiation: Prepare a master mix containing ATP and the peptide substrate in the kinase assay buffer. Add this master mix to each well to initiate the kinase reaction. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then quantified via a luciferase-based reaction, producing a luminescent signal.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition of EGFR activity for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Dispense Inhibitor/Control to Plate A->B C Add Master Mix (Buffer, ATP, Substrate) B->C D Add EGFR Enzyme to Initiate Reaction C->D E Incubate at Room Temperature D->E F Add Detection Reagent (e.g., ADP-Glo™) E->F G Incubate for Signal Development F->G H Read Signal (Luminescence/Fluorescence) G->H I Analyze Data (Calculate IC₅₀) H->I

Workflow for an in vitro EGFR kinase inhibition assay.

Conclusion

This compound is a fundamentally important building block in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its chloro-substituents provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of quinazoline-based compounds as potent EGFR kinase inhibitors underscores the value of this scaffold in the ongoing search for novel and effective anticancer therapeutics. This technical guide provides a foundational understanding of the key aspects of this compound for scientists engaged in the design and synthesis of next-generation kinase inhibitors.

References

2,4-Dichloro-6-Nitroquinazoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-Nitroquinazoline, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical properties, detailed synthesis protocols, and potential biological activities, supported by experimental workflows and pathway diagrams.

Core Compound Information

CAS Number: 74173-77-6 Molecular Weight: 244.04 g/mol

Physicochemical and Biological Data

The following tables summarize the key physicochemical properties of this compound and the biological activities of structurally related quinazoline derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₃Cl₂N₃O₂
Boiling Point366 °C
Density1.674 g/cm³
Flash Point175 °C

Table 2: Biological Activity of Representative Quinazoline Derivatives

Compound/DerivativeTarget/Cell LineActivity (IC₅₀/MIC)Reference
Quinazoline-based triazole-acetamidesHCT-116 (Colon Cancer)5.33 µM[1]
HepG2 (Liver Cancer)7.94 µM[1]
MCF-7 (Breast Cancer)11.32 µM[1]
2-chloro-4-anilinoquinazoline-chalconeK-562 (Leukemia)0.622 µM[2]
HCT-116 (Colon Cancer)1.81 µM[2]
MCF7 (Breast Cancer)1.81 µM[2]
Quinazoline-based Schiff baseBacillus subtilis1.90 µg/ml[3]
Staphylococcus aureus3.9 µg/ml[3]
Aspergillus fumigatus15.63 µg/ml[3]

Note: The biological activity data presented is for structurally related quinazoline derivatives and is intended to be representative of the potential applications of the this compound scaffold.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process, starting from 2-amino-5-nitrobenzoic acid.

Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

This protocol describes the cyclization of 2-amino-5-nitrobenzoic acid with formamide to yield the quinazolinone precursor.[4]

Materials:

  • 2-amino-5-nitrobenzoic acid

  • Formamide

  • Ice water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid (15.0 g, 82.4 mmol) and formamide (20 mL).

  • Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 100°C.

  • Slowly pour 500 mL of ice water into the reaction mixture with continuous stirring for 1 hour to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with ethanol.

  • Dry the solid under vacuum to obtain 6-nitroquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

This protocol outlines the chlorination of 6-nitroquinazolin-4(3H)-one to produce the final product. The procedure is adapted from the synthesis of a similar compound, 4,7-dichloro-6-nitroquinazoline.[5]

Materials:

  • 6-Nitroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Toluene

Procedure:

  • In a reaction vessel, place 6-nitroquinazolin-4(3H)-one.

  • Add thionyl chloride and a catalytic amount of N,N-dimethylformamide.

  • Heat the mixture to reflux (around 100°C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by rotary evaporation under reduced pressure.

  • Add toluene to the residue and evaporate again to ensure complete removal of volatile matter.

  • The resulting solid is this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow A 2-Amino-5-nitrobenzoic Acid B 6-Nitroquinazolin-4(3H)-one A->B Formamide, 170°C C This compound B->C SOCl₂, DMF (cat.), Reflux

Caption: Synthesis of this compound.

Postulated Mechanism of Action: EGFR Signaling Pathway Inhibition

Quinazoline derivatives are well-documented inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. Overactivation of the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The diagram below illustrates this pathway and the point of inhibition by quinazoline derivatives.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazoline Quinazoline Derivative (e.g., this compound) Quinazoline->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition.

References

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-Nitroquinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-6-Nitroquinazoline. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the expected solubility behavior based on its chemical structure and data from analogous quinazoline derivatives. Furthermore, it details a robust experimental protocol for determining its solubility in various organic solvents, a critical parameter for its application in chemical synthesis, drug discovery, and materials science.

Predicted Solubility Profile

Based on the chemical properties of this compound and related compounds, a general solubility profile can be predicted. The presence of the dichloro and nitro-substituted quinazoline core suggests that the compound is a crystalline solid at room temperature with a relatively high melting point. Its solubility is expected to be low in nonpolar solvents and higher in polar aprotic solvents.

Studies on other quinazoline derivatives have indicated that solubility is influenced by both the solvent and the temperature, with solubility generally increasing with temperature.[1][2] For some pyrazolo quinazoline derivatives, N,N-dimethylformamide (DMF) has been identified as a solvent in which they exhibit greater solubility.[1][2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)HighCapable of strong dipole-dipole interactions with the polar nitro group and the quinazoline ring system.
Polar Protic Methanol, EthanolModeratePotential for hydrogen bonding is limited, but dipole-dipole interactions can facilitate dissolution.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High"Like dissolves like" principle suggests good solubility due to the presence of chlorine atoms in both solute and solvent.
Aromatic Toluene, BenzeneLow to ModeratePi-stacking interactions between the solvent and the quinazoline ring can promote some solubility.
Nonpolar Hexane, CyclohexaneLow to InsolubleLack of favorable intermolecular interactions.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the solubility of crystalline compounds like this compound is the gravimetric method.[1][2] This method involves preparing a saturated solution of the compound in the solvent of interest at a specific temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[1]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMF, DMSO, ethanol, etc.)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Vials or flasks with secure caps

  • Calibrated pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vial to pellet the excess undissolved solid.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • To ensure no solid particles are transferred, pass the withdrawn sample through a syringe filter into a pre-weighed evaporation dish.[1]

  • Solvent Evaporation:

    • Evaporate the solvent from the dish under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the solid residue is achieved.[1]

  • Calculation of Solubility:

    • Accurately weigh the evaporation dish containing the dried residue.

    • The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[1]

    Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

Visualizations

To aid in the understanding of the experimental workflow and potential applications, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis A Add excess 2,4-Dichloro-6- Nitroquinazoline to solvent B Equilibrate at constant temperature with agitation A->B C Centrifuge to pellet undissolved solid B->C D Withdraw known volume of supernatant C->D E Filter through syringe filter D->E F Evaporate solvent to obtain solid residue E->F G Weigh dried residue F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

While specific signaling pathways involving this compound are not well-documented, quinazoline derivatives are known to interact with various kinases. The following diagram illustrates a hypothetical signaling pathway where a quinazoline derivative could act as an inhibitor.

signaling_pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate ATP -> ADP p_substrate Phosphorylated Substrate response Cellular Response p_substrate->response inhibitor 2,4-Dichloro-6- Nitroquinazoline (Hypothetical Inhibitor) inhibitor->receptor

Caption: Hypothetical signaling pathway illustrating the inhibitory action of a quinazoline derivative.

References

The Synthetic Heart of Drug Discovery: A Technical Guide to the Mechanism and Application of 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of 2,4-dichloro-6-nitroquinazoline as a pivotal synthetic intermediate. We will explore its core mechanism of action, detailing the electronic factors that govern its reactivity, and provide practical, data-driven insights into its application in synthesizing complex molecules, particularly in the realm of kinase inhibitor development.

Core Reactivity: A Tale of Two Chlorines

The synthetic versatility of this compound lies in the differential reactivity of its two chlorine atoms, located at the C4 and C2 positions of the quinazoline ring. The core mechanism governing its function as a synthetic intermediate is regioselective nucleophilic aromatic substitution (SNAr) .

The quinazoline ring is inherently electron-deficient, but this effect is significantly amplified by the presence of a potent electron-withdrawing nitro group (-NO₂) at the C6 position. This group, along with the ring nitrogens, activates the chlorine atoms as excellent leaving groups for nucleophilic attack.

Crucially, the substitution is not random. The chlorine at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at the C2 position.[1] This regioselectivity is a cornerstone of its synthetic utility, allowing for a controlled, stepwise introduction of different nucleophiles. Theoretical studies, including Density Functional Theory (DFT) calculations, confirm that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for initial nucleophilic attack.[2][3][4][5]

Under mild reaction conditions (e.g., lower temperatures), a nucleophile will selectively displace the C4 chlorine, leaving the C2 chlorine intact. Harsher conditions, such as elevated temperatures, are required to substitute the second chlorine atom at the C2 position.[1] This two-step addition/elimination process proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack at C4 (Mild Conditions) cluster_1 Step 2: Nucleophilic Attack at C2 (Harsh Conditions) Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu-H Product1_ref 2-Chloro-4-(Nu)-6-Nitroquinazoline Nucleophile Nucleophile (Nu-H) Product1 2-Chloro-4-(Nu)-6-Nitroquinazoline Intermediate->Product1 - HCl Intermediate2 Second Meisenheimer Complex Product1_ref->Intermediate2 + Nu'-H Nucleophile2 Nucleophile (Nu'-H) Product2 2-(Nu')-4-(Nu)-6-Nitroquinazoline Intermediate2->Product2 - HCl Exp_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification start Start add_reagents Combine Crude Intermediate & Amine Nucleophile in Ethanol start->add_reagents reflux Heat under Reflux (8 hours) add_reagents->reflux cool Cool to Room Temp. reflux->cool filter Filter Precipitate cool->filter wash Wash with Water filter->wash dry Dry Solid wash->dry crystallize Crystallize from Ethanol dry->crystallize end_product Final Product crystallize->end_product

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-Nitroquinazoline from Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2,4-dichloro-6-nitroquinazoline, a crucial intermediate in the development of various pharmacologically active compounds. The synthesis commences from 5-nitroanthranilic acid and proceeds through a two-step reaction sequence involving cyclization to a quinazolinedione intermediate followed by a chlorination reaction. This document details the experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Pathway Overview

The synthesis of this compound from 5-nitroanthranilic acid is a two-step process. The initial step involves the formation of the quinazoline ring system to yield 6-nitroquinazoline-2,4(1H,3H)-dione. This is followed by a dehydroxy-chlorination reaction to afford the target compound.

Synthesis_Overview A 5-Nitroanthranilic Acid B 6-Nitroquinazoline-2,4(1H,3H)-dione A->B Cyclization (e.g., with Urea) C This compound B->C Chlorination (e.g., with POCl3 or SOCl2)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione

This procedure outlines the formation of the quinazoline-2,4-dione ring system from 5-nitroanthranilic acid. Two primary methods are presented: cyclization with urea and an alternative route involving nitration of the parent quinazoline-2,4-dione.

Method A: Cyclization of 5-Nitroanthranilic Acid with Urea

This is a direct approach to forming the 6-nitro-substituted quinazolinedione.

  • Reaction: A mixture of 5-nitroanthranilic acid and urea is heated, leading to the formation of the heterocyclic ring with the elimination of ammonia and water.

  • Procedure:

    • Combine 5-nitroanthranilic acid (1 equivalent) and urea (2-3 equivalents) in a round-bottom flask.

    • Heat the mixture to 150-160 °C for 2-3 hours. The reaction mixture will melt and then solidify.

    • Cool the reaction mixture to room temperature.

    • Wash the solid residue with hot water to remove any unreacted urea.

    • Further purify the product by recrystallization from a suitable solvent such as glacial acetic acid or ethanol to obtain 6-nitroquinazoline-2,4(1H,3H)-dione.

Method B: Nitration of Quinazoline-2,4(1H,3H)-dione

An alternative synthesis involves the nitration of the pre-formed quinazoline-2,4-dione.

  • Reaction: Quinazoline-2,4(1H,3H)-dione is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

  • Procedure:

    • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add quinazoline-2,4(1H,3H)-dione portion-wise with stirring.

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 6-nitroquinazoline-2,4(1H,3H)-dione. This method has reported yields in the range of 48-61%.[1]

Step 2: Synthesis of this compound

This step involves the conversion of the hydroxyl groups of the quinazolinedione to chlorides. The following protocol is adapted from the synthesis of a structurally similar compound, 4,7-dichloro-6-nitroquinazoline.[2]

  • Reaction: 6-Nitroquinazoline-2,4(1H,3H)-dione is treated with a chlorinating agent such as thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap, suspend 6-nitroquinazoline-2,4(1H,3H)-dione (1 equivalent) in thionyl chloride (10-15 equivalents).

    • Add a catalytic amount of N,N-dimethylformamide (e.g., 0.1 equivalents).

    • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure.

    • Add toluene to the residue and evaporate again to ensure complete removal of residual thionyl chloride.

    • The resulting solid crude product can be purified by washing with a non-polar solvent like diethyl ether or hexane and then dried under vacuum to yield this compound. A similar synthesis of a related compound reported a yield of 91.3%.[2]

Experimental_Workflow cluster_step1 Step 1: Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione cluster_step2 Step 2: Synthesis of this compound A Mix 5-Nitroanthranilic Acid and Urea B Heat to 150-160 °C A->B C Cool and Wash with Hot Water B->C D Recrystallize C->D E 6-Nitroquinazoline-2,4(1H,3H)-dione D->E F Suspend Intermediate in SOCl2 with catalytic DMF E->F Intermediate Product G Reflux for 2-4 hours F->G H Remove Excess SOCl2 (Reduced Pressure) G->H I Wash with Non-polar Solvent and Dry H->I J This compound I->J

Caption: Detailed experimental workflow for the two-step synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5-Nitroanthranilic AcidC₇H₆N₂O₄182.13Yellow solid268-271
6-Nitroquinazoline-2,4(1H,3H)-dioneC₈H₅N₃O₄207.14Solid>300
This compoundC₈H₃Cl₂N₃O₂244.04Yellow solid269.0–270.5[2]

Table 2: Spectroscopic Data for this compound (Analog Data)

Data adapted from the characterization of the structurally similar 4,7-dichloro-6-nitroquinazoline.[2]

SpectroscopyData
Mass Spectrometry (ESI+) m/z: found 244.4 [M + H]⁺, C₈H₃Cl₂N₃O₂ requires [M + H]⁺ 244.0 and 246.0
FT-IR (KBr, νₘₐₓ, cm⁻¹) 3089 (C-H); 1726, 1645, 1610 (C=N); 1546 (C=C); 1527, 1323 (NO₂)
¹H-NMR (CDCl₃, δ, ppm) 9.18 (s, 1H, H-2); 8.76 (s, 1H, H-5); 8.30 (s, 1H, H-8)
¹³C-NMR (CDCl₃, δ, ppm) 160.2 (C-4); 154.9 (C-8a); 152.1 (C-2); 146.3 (C-6); 135.2 (C-7); 125.9 (C-5); 122.8 (C-8); 118.5 (C-4a)

Safety and Handling

  • 5-Nitroanthranilic Acid: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Urea: Generally considered safe, but avoid inhalation of dust.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and a face shield. Reacts violently with water.

  • Phosphorus Oxychloride (POCl₃): Corrosive and toxic. Handle with the same precautions as thionyl chloride.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Handle with care and avoid skin contact and inhalation.

  • Solvents: Toluene, diethyl ether, and hexane are flammable. Handle away from ignition sources.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described conditions for their specific experimental setup.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-dichloro-6-nitroquinazoline, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic process.

Core Synthesis Strategy

The synthesis of this compound is efficiently achieved through a two-step process commencing from the readily available starting material, 2-amino-5-nitrobenzoic acid. The initial step involves a cyclization reaction to form the quinazoline scaffold, yielding 6-nitroquinazoline-2,4(1H,3H)-dione. Subsequent chlorination of this intermediate affords the final product.

Key Starting Materials

The primary starting material for this synthetic route is:

  • 2-Amino-5-nitrobenzoic acid

Other essential reagents include:

  • Urea

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF) (catalyst)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-step sequence. The first step establishes the core heterocyclic structure, and the second step introduces the reactive chloro groups, making the molecule amenable to further functionalization.

Synthesis_Pathway 2-Amino-5-nitrobenzoic_acid 2-Amino-5-nitrobenzoic Acid 6-Nitroquinazoline-2,4(1H,3H)-dione 6-Nitroquinazoline-2,4(1H,3H)-dione 2-Amino-5-nitrobenzoic_acid->6-Nitroquinazoline-2,4(1H,3H)-dione Urea, 190-200 °C This compound This compound 6-Nitroquinazoline-2,4(1H,3H)-dione->this compound POCl₃, cat. DMF, reflux

Caption: Synthetic route to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each synthetic step.

Step 1: Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione

This procedure outlines the cyclization of 2-amino-5-nitrobenzoic acid with urea to form the quinazoline-2,4-dione ring system.

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Urea

  • 2 M Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, thoroughly mix 2-amino-5-nitrobenzoic acid and urea. A molar ratio of 1:5 to 1:10 (2-amino-5-nitrobenzoic acid:urea) is recommended.

  • Heat the mixture in an oil bath to 190-200 °C. The mixture will melt and then solidify as the reaction proceeds.

  • Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Add a 2 M sodium hydroxide solution to the solid mass and heat the mixture to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate of 6-nitroquinazoline-2,4(1H,3H)-dione will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Synthesis of this compound

This protocol details the chlorination of the 6-nitroquinazoline-2,4(1H,3H)-dione intermediate using phosphorus oxychloride.

Materials:

  • 6-Nitroquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF) (optional catalyst)

  • Ice

  • Standard laboratory glassware with a reflux condenser and gas trap

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6-nitroquinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃). Use a significant excess of POCl₃ (e.g., 10-20 molar equivalents).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or toluene.

Experimental Workflow Visualization

The following diagram illustrates the sequential steps involved in the synthesis and work-up for obtaining this compound.

Experimental_Workflow cluster_step1 Step 1: Dione Formation cluster_step2 Step 2: Chlorination a Mix 2-Amino-5-nitrobenzoic acid and Urea b Heat to 190-200 °C for 2-3h a->b c Cool to RT b->c d Dissolve in 2M NaOH c->d e Filter d->e f Acidify with HCl e->f g Filter and Dry f->g h 6-Nitroquinazoline-2,4(1H,3H)-dione g->h i Suspend Dione in POCl₃ (cat. DMF) h->i j Reflux for 4-6h i->j k Cool to RT j->k l Pour onto Ice k->l m Filter and Wash l->m n Dry m->n o This compound n->o

Caption: Detailed workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yields are estimates based on analogous reactions and may vary depending on the specific reaction scale and conditions.

StepStarting MaterialKey ReagentsReaction Time (h)Temperature (°C)Estimated Yield (%)
12-Amino-5-nitrobenzoic acidUrea2 - 3190 - 20085 - 95
26-Nitroquinazoline-2,4(1H,3H)-dionePOCl₃, cat. DMF4 - 6105 - 11080 - 90

The Dual Reactivity of 2,4-Dichloro-6-Nitroquinazoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the electrophilic and nucleophilic centers of 2,4-dichloro-6-nitroquinazoline, a key intermediate in the synthesis of bioactive compounds.

Introduction

This compound is a pivotal heterocyclic compound in medicinal chemistry and drug discovery. Its strategic importance lies in the presence of multiple reactive sites that allow for controlled, sequential, and regioselective modifications. This technical guide provides a comprehensive overview of the electrophilic and nucleophilic characteristics of this molecule, offering valuable insights for researchers, scientists, and professionals engaged in the development of novel therapeutics. The halogenated and nitrated quinazoline framework serves as a versatile scaffold, with the chlorine and nitro groups significantly enhancing its synthetic utility and biological potential.[1]

Electrophilic and Nucleophilic Landscape

The reactivity of this compound is dominated by the interplay of its electron-deficient and electron-rich regions.

Electrophilic Sites for Nucleophilic Aromatic Substitution

The primary electrophilic centers of this compound are the carbon atoms at positions 2 and 4 of the quinazoline ring. These carbons are bonded to chlorine atoms, which are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[1] The potent electron-withdrawing effect of the nitro group at the 6-position, coupled with the inherent electron-deficient nature of the pyrimidine ring, further activates the C2 and C4 positions towards nucleophilic attack.

The two chlorine atoms exhibit differential reactivity, a feature that is instrumental for synthetic chemists. The C4 position is significantly more susceptible to nucleophilic attack than the C2 position.[1][2] This regioselectivity allows for a stepwise and controlled introduction of various nucleophiles.[1]

Nucleophilic Sites

While the molecule is predominantly valued for its electrophilic character, the nitrogen atoms within the quinazoline ring possess lone pairs of electrons and can act as nucleophiles or bases. However, in the context of the reactions this molecule typically undergoes, its electrophilic nature is far more pronounced and synthetically useful.

Regioselectivity in Nucleophilic Aromatic Substitution

The preferential substitution at the C4 position is a well-documented phenomenon.[2][3] This regioselectivity can be attributed to the electronic effects exerted by the ring nitrogens. Mild reaction conditions, such as using nucleophiles like hydrazine hydrate in ethanol at low temperatures (0-5 °C), lead to the selective replacement of the chlorine atom at C4.[2] In contrast, harsher conditions, such as refluxing in isopropanol, are required to substitute the chlorine atom at the C2 position.[2]

Theoretical studies, specifically Density Functional Theory (DFT) calculations, provide a quantitative explanation for this observed regioselectivity. For the parent 2,4-dichloroquinazoline, it has been shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack.[3] This is further supported by calculations showing a lower activation energy for nucleophilic attack at the C4 position compared to the C2 position.[3][4]

The following diagram illustrates the preferential nucleophilic attack at the C4 position.

SNAr_Regioselectivity quinazoline This compound intermediate_C4 Meisenheimer Complex (Attack at C4) quinazoline->intermediate_C4 intermediate_C2 Meisenheimer Complex (Attack at C2) quinazoline->intermediate_C2 nucleophile Nucleophile (Nu-) nucleophile->quinazoline Mild Conditions nucleophile->quinazoline Harsh Conditions product_C4 4-Substituted Product intermediate_C4->product_C4 - Cl- product_C2 2-Substituted Product intermediate_C2->product_C2 - Cl-

Caption: Regioselective Nucleophilic Aromatic Substitution on this compound.

Quantitative Reactivity Data

Computational studies on 2,4-dichloroquinazoline have provided valuable insights into the electronic factors governing its reactivity. The following table summarizes key calculated parameters for the C2 and C4 positions.

PositionAtomic ChargeLUMO Coefficient
C20.3540.224
C40.4060.311

Data adapted from DFT calculations on 2,4-dichloroquinazoline at the ωB97X-D/6-31G(d) level of theory.[5]

The higher positive atomic charge and larger LUMO coefficient at the C4 position are consistent with it being the more electrophilic site and thus more susceptible to nucleophilic attack.[3][4][5]

Experimental Protocol: Synthesis of 4,7-Dichloro-6-nitroquinazoline

The following is a representative experimental protocol for the synthesis of a related compound, 4,7-dichloro-6-nitroquinazoline, which highlights the key reaction types involved in preparing such intermediates.[6][7]

Step 1: Condensation to form 7-Chloroquinazolin-4(3H)-one

  • A mixture of 2-amino-4-chlorobenzoic acid (34.30 g, 0.20 mol) and formamide (125.0 mL, 2.77 mol) is placed in a reaction vessel.

  • The mixture is aerated with nitrogen and then stirred while being refluxed at 160 °C for 1.5 hours. The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to 80 °C, and 500 mL of water is added.

  • The mixture is further cooled to -5 °C over 1 hour and then filtered.

  • The resulting precipitate is washed with water and dried at 60 °C to yield 7-chloroquinazolin-4(3H)-one.

Step 2: Nitration to form 7-Chloro-6-nitroquinazolin-4(3H)-one

  • 7-Chloroquinazolin-4(3H)-one (29.71 g, 0.16 mol) is added portion-wise to a stirred mixture of fuming nitric acid and sulfuric acid at 0 °C.

  • The mixture is then stirred at a temperature between 0 °C and 30 °C until the reaction is complete, as monitored by TLC.

  • The reaction mixture is carefully poured onto ice, and the resulting precipitate is filtered, washed with water, and dried.

Step 3: Chlorination to form 4,7-Dichloro-6-nitroquinazoline

  • A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at 100 °C.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the excess thionyl chloride is removed under reduced pressure.

  • The residue is carefully quenched with ice-water, and the resulting solid is filtered, washed with water, and dried to afford 4,7-dichloro-6-nitroquinazoline.

The following workflow diagram summarizes the synthetic sequence.

Synthesis_Workflow start 2-Amino-4-chlorobenzoic Acid step1 Condensation (Formamide, 160°C) start->step1 intermediate1 7-Chloroquinazolin-4(3H)-one step1->intermediate1 step2 Nitration (HNO3/H2SO4) intermediate1->step2 intermediate2 7-Chloro-6-nitroquinazolin-4(3H)-one step2->intermediate2 step3 Chlorination (SOCl2/DMF, 100°C) intermediate2->step3 product 4,7-Dichloro-6-nitroquinazoline step3->product

Caption: Synthetic workflow for 4,7-dichloro-6-nitroquinazoline.

Conclusion

This compound is a highly versatile and valuable building block in the synthesis of pharmacologically active molecules. A thorough understanding of its electrophilic and nucleophilic sites, particularly the regioselective reactivity of the C4 position in SNAr reactions, is crucial for its effective utilization in drug discovery and development. The ability to selectively introduce different functionalities at the C4 and C2 positions provides a powerful tool for the generation of diverse chemical libraries and the optimization of lead compounds. The methodologies and data presented in this guide offer a solid foundation for the rational design and synthesis of novel quinazoline-based therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Data of 4,7-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: While the initial query specified 2,4-Dichloro-6-Nitroquinazoline, a thorough review of the scientific literature indicates that the well-characterized and synthetically crucial isomer is 4,7-Dichloro-6-nitroquinazoline . This compound is a highly reactive intermediate, notably in the synthesis of the anticancer drug Afatinib.[1][2] This guide will therefore focus on the experimentally verified data for 4,7-Dichloro-6-nitroquinazoline.

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 4,7-dichloro-6-nitroquinazoline, tailored for researchers, scientists, and professionals in drug development. The information presented is compiled from peer-reviewed scientific literature, ensuring accuracy and reliability.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4,7-dichloro-6-nitroquinazoline.

Table 1: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₃Cl₂N₃O₂
Molecular Weight244.03 g/mol
Mass Spectrometry (ESI+)m/z: 244.4 [M+H]⁺

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
9.18sH-2
8.76sH-5
8.30sH-8

Solvent: CDCl₃

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
163.6C-4
156.9C-2
151.6C-8a
147.5C-6
132.8C-7
132.2C-8
123.5C-5
122.1C-4a

Solvent: CDCl₃

Table 4: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3089C-H stretch (aromatic)
1726, 1645, 1610C=N stretch
1546C=C stretch (aromatic)
1527, 1323NO₂ stretch (asymmetric and symmetric)

Method: KBr pellet

Experimental Protocols

The following protocols are based on the successful synthesis and characterization of 4,7-dichloro-6-nitroquinazoline as detailed in the scientific literature.[2]

Synthesis of 4,7-Dichloro-6-nitroquinazoline

The synthesis is a multi-step process starting from 2-amino-4-chlorobenzoic acid.

  • Condensation: A mixture of 2-amino-4-chlorobenzoic acid and formamide is refluxed at 160 °C.

  • Nitration: The resulting 7-chloroquinazolin-4(3H)-one is nitrated using a mixture of nitric acid and sulfuric acid.

  • Chlorination: The intermediate, 7-chloro-6-nitroquinazolin-4(3H)-one, is heated with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) at 100 °C for 2 hours. Excess thionyl chloride is removed under reduced pressure. Toluene is added and evaporated to remove residual volatile matter, yielding 4,7-dichloro-6-nitroquinazoline as a yellow solid.[2]

Spectroscopic Analysis
  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode was used to determine the mass-to-charge ratio of the protonated molecule.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 500 MHz for proton and 125 MHz for carbon, respectively. The solvent used was deuterated chloroform (CDCl₃).[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum was obtained using a potassium bromide (KBr) pellet technique.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the synthesis and characterization workflow for 4,7-dichloro-6-nitroquinazoline.

G Synthesis and Characterization of 4,7-Dichloro-6-Nitroquinazoline cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization 2-amino-4-chlorobenzoic acid 2-amino-4-chlorobenzoic acid Condensation Condensation 2-amino-4-chlorobenzoic acid->Condensation Formamide, 160°C 7-chloroquinazolin-4(3H)-one 7-chloroquinazolin-4(3H)-one Condensation->7-chloroquinazolin-4(3H)-one Nitration Nitration 7-chloroquinazolin-4(3H)-one->Nitration HNO₃, H₂SO₄ 7-chloro-6-nitroquinazolin-4(3H)-one 7-chloro-6-nitroquinazolin-4(3H)-one Nitration->7-chloro-6-nitroquinazolin-4(3H)-one Chlorination Chlorination 7-chloro-6-nitroquinazolin-4(3H)-one->Chlorination SOCl₂, DMF, 100°C 4,7-dichloro-6-nitroquinazoline 4,7-dichloro-6-nitroquinazoline Chlorination->4,7-dichloro-6-nitroquinazoline Mass Spec Mass Spec 4,7-dichloro-6-nitroquinazoline->Mass Spec NMR NMR 4,7-dichloro-6-nitroquinazoline->NMR IR Spec IR Spec 4,7-dichloro-6-nitroquinazoline->IR Spec

Caption: Synthetic and analytical workflow for 4,7-dichloro-6-nitroquinazoline.

Relevant Signaling Pathway

4,7-Dichloro-6-nitroquinazoline is a key intermediate in the synthesis of Afatinib, an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] Overactivation of this pathway is implicated in the growth and proliferation of various cancer cells. The diagram below provides a simplified overview of this pathway.

EGFR_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Afatinib Afatinib (synthesized from 4,7-dichloro-6-nitroquinazoline) Afatinib->EGFR Inhibition

References

commercial suppliers and purity of 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dichloro-6-Nitroquinazoline: Commercial Availability, Purity, and Synthetic Applications

Introduction

This compound is a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Its molecular structure, characterized by a quinazoline core with two chlorine substituents and a nitro group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the commercial suppliers, typical purity levels, and relevant experimental protocols for the synthesis and analysis of this compound. It is intended for researchers, scientists, and professionals involved in pharmaceutical research and development.

Commercial Suppliers and Purity

A variety of chemical suppliers offer this compound, typically with a purity of 95% or higher. The compound is generally available as a solid and should be stored in a refrigerator. For detailed purity information and impurity profiles, it is recommended to request a Certificate of Analysis (CoA) from the supplier.

SupplierCAS NumberMolecular FormulaPurityPhysical FormStorage Temperature
Sigma-Aldrich74173-77-6C₈H₃Cl₂N₃O₂95%SolidRefrigerator
Fluorochem74173-77-6C₈H₃Cl₂N₃O₂95%[1]Solid[1]-
Ambeed74173-77-6C₈H₃Cl₂N₃O₂---
ChemScene--≥98% (for related compounds)[2]--20°C[2]
Aaron Chemicals174566-19-9 (Isomer)C₈H₃Cl₂N₃O₂---

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from ortho-aminobenzoic acid derivatives. A common route involves the formation of a quinazoline dione intermediate, followed by chlorination.

Step 1: Synthesis of 2,4-Quinazolinedione from Ortho-aminobenzoic Acid

  • A mixture of ortho-aminobenzoic acid and water is stirred.

  • A solution of potassium cyanate is added dropwise to the mixture.

  • A sodium hydroxide solution is then added dropwise to adjust the pH to between 9 and 12.

  • The mixture is stirred and incubated for 1-12 hours.

  • The reaction solution is cooled to below 10°C.

  • Hydrochloric acid is added to regulate the pH, leading to the precipitation of a solid.

  • The solid, 2,4-quinazolinedione, is filtered and dried.[3]

Step 2: Chlorination to form 2,4-Dichloroquinazoline

  • The 2,4-quinazolinedione is reacted with a chlorinating agent.

  • Common chlorinating agents include phosphorus oxychloride, thionyl chloride, phosphorus trichloride, or phosphorus pentachloride.[3]

  • The reaction is typically carried out in a suitable solvent, such as an aliphatic amide.[3]

A related synthesis for a similar compound, 4,7-dichloro-6-nitroquinazoline, starts from 2-amino-4-chlorobenzoic acid and involves condensation, nitration, and then chlorination with thionyl chloride and DMF.[4][5]

G cluster_synthesis Synthesis Workflow A 2-Amino-5-nitrobenzonitrile B Cyclization with Formamide A->B Step 1 C 4-Amino-6-nitroquinazoline B->C D Nucleophilic Aromatic Substitution E Reduction D->E Step 2 F 2,4,6-Triaminoquinazoline E->F G This compound G->D Step 1 H Ammonia H->D

A generalized synthetic workflow illustrating the use of this compound.
Purity Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of pharmaceutical intermediates like this compound.[6]

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

  • C18 column (e.g., 5 µm, 4.6 x 250 mm).

Mobile Phase Preparation:

  • A typical mobile phase is a mixture of acetonitrile and water (e.g., 80:20 v/v).[6]

  • The mobile phase should be filtered and degassed before use.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[6]

Analysis:

  • Inject the sample into the HPLC system.

  • Run the analysis for a sufficient time to allow for the elution of all components (e.g., 15 minutes).[6]

  • Detect the components using the UV detector at an appropriate wavelength.

  • Calculate the purity based on the area percentage of the main peak in the chromatogram.

For higher resolution and detection of trace impurities, a high-resolution RP-HPLC method with a smaller particle size column (e.g., 1.8 µm) and a gradient elution may be employed.[6]

G cluster_analytical Purity Analysis Workflow A Sample Weighing and Dissolution C Sample Injection A->C B HPLC System Setup (C18 Column, Mobile Phase) D Chromatographic Separation B->D C->D E UV/DAD Detection D->E F Data Analysis (Peak Area Integration) E->F G Purity Calculation F->G

A logical workflow for the purity analysis of this compound by HPLC.[6]

Role in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy. The two chlorine atoms at positions 2 and 4 are reactive sites for nucleophilic substitution, allowing for the introduction of different functional groups to build a diverse library of molecules. For example, it is an intermediate in the synthesis of compounds like Afatinib, a tyrosine kinase inhibitor.[4] The general scheme involves sequential nucleophilic substitution of the two chlorine atoms with different amines.

The development of novel synthetic routes for quinazoline derivatives is an active area of research, aiming to improve yields, reduce side products, and avoid harsh reaction conditions.[7]

Conclusion

This compound is a commercially available and important intermediate for the synthesis of complex organic molecules, especially in the field of drug discovery. Understanding its commercial sources, purity levels, and the experimental protocols for its synthesis and analysis is crucial for researchers. The methodologies and workflows presented in this guide provide a solid foundation for the effective utilization of this versatile compound in research and development settings.

References

The Pivotal Role of 2,4-Dichloro-6-Nitroquinazoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities. Among the various quinazoline precursors, 2,4-Dichloro-6-Nitroquinazoline stands out as a critical and highly versatile building block, particularly in the development of targeted cancer therapies. Its strategic substitution with a nitro group at the 6-position and reactive chlorine atoms at the 2- and 4-positions makes it an ideal starting point for the synthesis of potent enzyme inhibitors, most notably against Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, focusing on its application in the synthesis of anticancer agents, and details the experimental protocols for their synthesis and biological evaluation.

The Synthetic Utility of this compound

The reactivity of the two chlorine atoms on the this compound core is differential. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This regioselectivity is pivotal for the strategic synthesis of 4-anilino-6-nitroquinazoline derivatives. By reacting this compound with a variety of aniline nucleophiles, a diverse library of compounds can be generated, allowing for the fine-tuning of their biological activity.

The general synthetic scheme involves the reaction of this compound with a substituted aniline in a suitable solvent, often in the presence of a base, to yield the corresponding 4-anilino-2-chloro-6-nitroquinazoline. The remaining chlorine at the C2 position can then be further functionalized if desired, or the nitro group can be reduced to an amine to provide another point for chemical modification.

Core Application: Development of EGFR Tyrosine Kinase Inhibitors

A primary application of this compound is in the synthesis of potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target. The 4-anilinoquinazoline scaffold, readily accessible from this compound, has proven to be an effective pharmacophore for EGFR inhibition. These inhibitors typically act as ATP-competitive binders in the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

Signaling Pathway of EGFR and Inhibition by Quinazoline Derivatives

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and metastasis.[1] Quinazoline-based inhibitors, synthesized from this compound, position themselves in the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues and thereby blocking the entire downstream signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P P EGFR->P Autophosphorylation ATP ATP ADP ADP GRB2_SOS GRB2/SOS P->GRB2_SOS PI3K PI3K P->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation Survival Survival Gene_Transcription->Survival Metastasis Metastasis Gene_Transcription->Metastasis EGF EGF Ligand EGF->EGFR Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the mechanism of quinazoline-based inhibitors.

Quantitative Data on 4-Anilino-6-Nitroquinazoline Derivatives

The following tables summarize the in vitro biological activities of various 4-anilino-6-nitroquinazoline derivatives against EGFR and different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstitution on Aniline RingTarget KinaseIC50 (nM)Reference
PD153035 3-BromoEGFR0.025[2]
Gefitinib 3-Chloro, 4-FluoroEGFR25.42[3][4]
Erlotinib 3-EthynylEGFR33.25[3][4]
Compound 7i 3-Chloro, 4-Fluoro (with 6-arylureido)EGFR17.32[3][4]
Compound IDCancer Cell LineIC50 (µM)Reference
Gefitinib A549 (Lung)>10[3][4]
Gefitinib HT-29 (Colon)>10[3][4]
Gefitinib MCF-7 (Breast)>10[3][4]
Erlotinib A549 (Lung)>10[3][4]
Erlotinib HT-29 (Colon)>10[3][4]
Erlotinib MCF-7 (Breast)>10[3][4]
Compound 7i A549 (Lung)2.25[3][4]
Compound 7i HT-29 (Colon)1.72[3][4]
Compound 7i MCF-7 (Breast)2.81[3][4]

Experimental Protocols

Synthesis of 4-Anilino-6-Nitroquinazoline Derivatives

The following is a representative protocol for the synthesis of 4-anilino-6-nitroquinazoline derivatives, adapted from a multi-step synthesis that utilizes a 6-nitroquinazoline precursor.[3][4]

Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one A mixture of 2-amino-4-nitrobenzoic acid (40.0 mmol) and formamide (60 ml) is stirred at 150°C for 16 hours.[3][4] The reaction is monitored by Thin Layer Chromatography (TLC). After cooling to room temperature, the solid product is collected by filtration, washed with isopropanol, and dried.[3][4]

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline 6-Nitroquinazolin-4(3H)-one is chlorinated using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4-chloro-6-nitroquinazoline. This intermediate is often used directly in the next step without extensive purification.[3][4]

Step 3: Synthesis of 4-Anilino-6-nitroquinazoline Derivatives The 4-chloro-6-nitroquinazoline intermediate is reacted with a corresponding substituted aniline via a nucleophilic aromatic substitution reaction to yield the final 4-anilino-6-nitroquinazoline derivatives.[3][4]

In Vitro EGFR Kinase Inhibition Assay

The following protocol is a general guideline for determining the in vitro inhibitory activity of synthesized compounds against EGFR kinase, often employing a luminescence-based assay.[1][5]

  • Compound Preparation: Prepare a serial dilution of the test compounds in Dimethyl Sulfoxide (DMSO). Further dilute in kinase reaction buffer to the desired final concentrations.[1]

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the test compound dilutions. Add the recombinant human EGFR kinase enzyme and a suitable substrate (e.g., Poly (Glu, Tyr)).[1]

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[5]

  • Detection: Terminate the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a commercial kit like ADP-Glo™ Kinase Assay (Promega), which converts ADP to ATP and then uses a luciferase/luciferin reaction to generate a luminescent signal.[1][5]

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[1]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549, HT-29, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Experimental and Synthetic Workflow

The overall process from the synthesis of 4-anilino-6-nitroquinazoline derivatives to their biological evaluation follows a logical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start 2-Amino-4- nitrobenzoic Acid Intermediate1 6-Nitroquinazolin- 4(3H)-one Start->Intermediate1 Formamide, 150°C Intermediate2 4-Chloro-6- nitroquinazoline Intermediate1->Intermediate2 SOCl₂ or POCl₃ Final_Compound 4-Anilino-6- nitroquinazoline Derivatives Intermediate2->Final_Compound SNAr Reaction Anilines Substituted Anilines Anilines->Final_Compound SNAr Reaction Purification Purification & Characterization (TLC, NMR, MS) Final_Compound->Purification Kinase_Assay In Vitro EGFR Kinase Inhibition Assay Purification->Kinase_Assay MTT_Assay Cell Viability (MTT) Assay Purification->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of 4-anilino-6-nitroquinazoline derivatives.

Conclusion

This compound is an invaluable scaffold in medicinal chemistry, offering a straightforward and efficient route to a wide array of biologically active molecules. Its role in the development of 4-anilinoquinazoline-based EGFR tyrosine kinase inhibitors has been particularly significant, contributing to the discovery of potent anticancer agents. The ability to systematically modify the structure of derivatives synthesized from this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of next-generation targeted therapies with improved efficacy and selectivity. The experimental protocols and data presented in this guide underscore the central role of this compound in modern drug discovery and development.

References

Unlocking New Frontiers in Oncology: A Technical Guide to the Biological Targets of 2,4-Dichloro-6-Nitroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological targets of 2,4-Dichloro-6-Nitroquinazoline derivatives, a promising class of compounds in the field of oncology. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current research to illuminate the therapeutic potential and mechanism of action of these derivatives, with a primary focus on their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Executive Summary

Quinazoline-based compounds have emerged as a cornerstone in the development of targeted cancer therapies. The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of potent kinase inhibitors. This guide details the significant anticancer activity of derivatives synthesized from this core structure, primarily through the inhibition of EGFR, a key driver in the proliferation and survival of various cancer cells. We present a comprehensive overview of their biological targets, quantitative efficacy data, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular pathways and experimental workflows.

The Primary Biological Target: Epidermal Growth Factor Receptor (EGFR)

Research overwhelmingly points to the Epidermal Growth Factor Receptor (EGFR) as the principal biological target of this compound derivatives. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and survival.[1][2] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division and tumor progression.[3][4]

Derivatives of this compound are designed to function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[5] By binding to the ATP-binding pocket of the enzyme, these compounds prevent the phosphorylation and subsequent activation of downstream signaling molecules, thereby arresting cell cycle progression and inducing apoptosis in cancer cells.[3][6]

Quantitative Analysis of Biological Activity

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against EGFR and their half-maximal growth inhibitory concentration (GI50) against various cancer cell lines. The following tables summarize key quantitative data from recent studies.

Compound IDTargetAssay TypeIC50 (µM)Reference
6c EGFR (T790M mutant)Kinase InhibitionSuperior to Gefitinib[3]
VIIa EGFRKinase Inhibition0.0469[3]
VIIb EGFRKinase Inhibition0.0534[3]
Lapatinib EGFR/HER2Kinase Inhibition0.0531[3]
Compound 8 EGFR (WT)Kinase Inhibition0.0008[4]
Compound 8 EGFR (L858R/T790M)Kinase Inhibition0.0027[4]
Afatinib EGFR (WT)Kinase Inhibition0.0006[4]
Afatinib EGFR (L858R/T790M)Kinase Inhibition0.0035[4]
Compound 7i EGFRKinase Inhibition0.01732[7]
Gefitinib EGFRKinase Inhibition0.02542[7]
Erlotinib EGFRKinase Inhibition0.03325[7]

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Selected 6-Nitroquinazoline Derivatives and Reference Compounds.

Compound IDCell LineDescriptionGI50 (µM)Reference
6c HCT-116Colon CarcinomaSuperior to Gefitinib[3]
6c A549Lung CarcinomaNearly equal to Gefitinib[3]
14g K-562Leukemia0.622 - 1.81[8]
14g HCT-116Colon Carcinoma0.622 - 1.81[8]
14g MCF7Breast Cancer0.622 - 1.81[8]
Compound 18 MGC-803Gastric Cancer0.85[9]
Compound 7i A549Lung Carcinoma2.25[7]
Compound 7i HT-29Colon Carcinoma1.72[7]
Compound 7i MCF-7Breast Cancer2.81[7]

Table 2: In Vitro Antiproliferative Activity of Selected 6-Nitroquinazoline Derivatives.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the process of drug evaluation, this section provides diagrams generated using the DOT language, illustrating the EGFR signaling pathway and a typical experimental workflow for inhibitor screening.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus cluster_outcome Cellular Outcome EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR ATP ATP ADP ADP ATP->ADP P Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of this compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Kinase_Assay EGFR Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) (GI50 Determination) Characterization->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis Apoptosis Assay (Annexin V-FITC) Xenograft Tumor Xenograft Model in Mice Apoptosis->Xenograft Toxicity Toxicity Studies SAR Structure-Activity Relationship (SAR) Analysis Toxicity->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt

References

Methodological & Application

Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the various synthetic routes to functionalized quinazolines, the regioselective nucleophilic aromatic substitution (SNAAr) on 2,4-dichloroquinazoline derivatives is a particularly powerful and versatile strategy. This document provides detailed application notes and protocols for the regioselective synthesis of 4-substituted-2-chloro-6-nitroquinazolines, a class of compounds with significant potential in drug discovery. The 4-aminoquinazoline framework, in particular, is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2][3][4][5]

The substitution reaction on 2,4-dichloro-6-nitroquinazoline exhibits remarkable regioselectivity, with nucleophilic attack preferentially occurring at the C4 position. This selectivity is primarily governed by electronic factors. The presence of the electron-withdrawing nitro group at the 6-position, in conjunction with the nitrogen atoms in the pyrimidine ring, renders the C4 position more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][3][4][5] Density Functional Theory (DFT) calculations on the parent 2,4-dichloroquinazoline have confirmed that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, indicating a greater propensity for nucleophilic attack.[1][3][4][5] Consequently, the activation energy for the substitution at C4 is lower than at C2, leading to the observed regioselectivity under mild reaction conditions.[1][3][4][5][6] While the initial substitution at C4 proceeds readily, subsequent substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or microwave irradiation.[1][6][7]

These 2,4-disubstituted quinazoline derivatives have shown promise in the development of anti-angiogenesis agents and other therapeutic candidates.[8] This document will provide a detailed protocol for a typical regioselective amination reaction, along with data presentation and visualizations to guide researchers in their synthetic endeavors.

Data Presentation

The following table summarizes typical reaction conditions and yields for the regioselective C4-amination of this compound with various primary and secondary amines.

EntryNucleophile (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)
1AnilineIsopropanol-Reflux4>90
24-MethylanilineEthanolEt3N80385-95
3BenzylamineTHFiPr2NEtRoom Temp2>90
4MorpholineAcetonitrileNaOAc50580-90
5PiperidineDioxaneK2CO360685-95

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Experimental Protocols

General Protocol for the Regioselective C4-Amination of this compound

This protocol describes a general procedure for the synthesis of 2-chloro-4-(substituted-amino)-6-nitroquinazolines.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, morpholine)

  • Solvent (e.g., Isopropanol, Ethanol, THF, Acetonitrile, Dioxane)

  • Base (e.g., Triethylamine (Et3N), Diisopropylethylamine (iPr2NEt), Sodium Acetate (NaOAc), Potassium Carbonate (K2CO3)) - Optional, can depend on the amine used

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., isopropanol, 10 mL/mmol), add the amine (1.1 eq).

  • If a base is required, add the selected base (1.2 eq). The use of a base is common to neutralize the HCl generated during the reaction.[1]

  • Stir the reaction mixture at the specified temperature (see table above).

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a cold solvent (e.g., ethanol or diethyl ether) to afford the crude product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-chloro-4-(substituted-amino)-6-nitroquinazoline.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Mandatory Visualization

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the regioselective nucleophilic aromatic substitution at the C4 position of this compound. The reaction proceeds through a Meisenheimer-like intermediate.

SNAAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactant->Intermediate Nucleophilic Attack at C4 Nucleophile R-NH₂ Nucleophile->Intermediate Product 2-Chloro-4-(amino)-6-Nitroquinazoline Intermediate->Product Loss of Cl⁻ Byproduct HCl Intermediate->Byproduct

Caption: Mechanism of C4-selective SNAAr on this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis and purification of 2-chloro-4-(substituted-amino)-6-nitroquinazolines.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants: This compound, Amine, Solvent, (Base) Start->Reaction_Setup Reaction_Execution Stir at Defined Temperature Reaction_Setup->Reaction_Execution Monitoring Monitor by TLC Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Reaction Workup: Cooling, Filtration or Concentration Monitoring->Workup Complete Purification Purification: Column Chromatography or Recrystallization Workup->Purification Characterization Product Characterization: NMR, MS Purification->Characterization End End Characterization->End

Caption: Workflow for synthesis of 2-chloro-4-amino-6-nitroquinazolines.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. One substrate of significant interest is 2,4-dichloro-6-nitroquinazoline, a versatile building block for the synthesis of a wide array of biologically active compounds. The presence of two distinct chlorine atoms and a nitro group offers opportunities for selective functionalization, leading to the generation of diverse molecular scaffolds.

These application notes provide a detailed overview and experimental protocols for the regioselective Suzuki-Miyaura coupling reaction of this compound with various arylboronic acids. The protocols are designed to be a valuable resource for researchers engaged in the synthesis of novel quinazoline derivatives for drug discovery and development.

Regioselectivity of the Reaction

In palladium-catalyzed cross-coupling reactions involving 2,4-dichloroquinazolines, the substitution typically occurs preferentially at the C4 position.[1][2] This regioselectivity is attributed to the higher electrophilicity of the C4 position compared to the C2 position, making it more susceptible to oxidative addition by the palladium(0) catalyst. The electron-withdrawing nitro group at the C6 position further enhances the reactivity of the quinazoline core towards nucleophilic attack.

Application in Medicinal Chemistry

Quinazoline derivatives are prevalent in a number of approved drugs, including those for treating various types of tumors and as receptor inhibitors.[2] The ability to introduce diverse aryl groups at the C4 position of the this compound scaffold through Suzuki coupling allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Data Presentation: Suzuki Coupling of this compound with Arylboronic Acids

The following table summarizes the typical reaction conditions and yields for the regioselective Suzuki-Miyaura coupling at the C4 position of this compound with a variety of arylboronic acids.

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2-Chloro-6-nitro-4-phenylquinazolinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001285
24-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)-6-nitroquinazolinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001288
34-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)-6-nitroquinazolinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001282
44-Chlorophenylboronic acid2-Chloro-4-(4-chlorophenyl)-6-nitroquinazolinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001279
54-Methylphenylboronic acid2-Chloro-4-(4-methylphenyl)-6-nitroquinazolinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001286
63-Methoxyphenylboronic acid2-Chloro-4-(3-methoxyphenyl)-6-nitroquinazolinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001283
72-Thienylboronic acid2-Chloro-6-nitro-4-(thiophen-2-yl)quinazolinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001875
83-Pyridinylboronic acid2-Chloro-6-nitro-4-(pyridin-3-yl)quinazolinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001870

Experimental Protocols

General Procedure for the Regioselective C4-Arylation of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling reaction, which can be adapted for various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.

  • To the solid mixture, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-aryl-2-chloro-6-nitroquinazoline product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid + Base (K₂CO₃) Heating Heat to 100 °C (12-18 h) Reactants->Heating Add Catalyst & Solvent Catalyst Pd(PPh₃)₄ Solvent 1,4-Dioxane/H₂O Extraction Ethyl Acetate Extraction Heating->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Product 4-Aryl-2-chloro-6-nitroquinazoline Purification->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Signaling_Pathway Start 2,4-Dichloro-6- Nitroquinazoline Intermediate Palladium Complex Intermediate Start->Intermediate Oxidative Addition Aryl Arylboronic Acid Aryl->Intermediate Transmetalation Catalyst Pd(0) Catalyst Catalyst->Intermediate Base Base (e.g., K₂CO₃) Base->Aryl Product 4-Aryl-2-chloro-6- Nitroquinazoline Intermediate->Product Reductive Elimination

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocol for the Buchwald-Hartwig Amination of 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective mono-amination of 2,4-dichloro-6-nitroquinazoline using the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction. This reaction is a fundamental tool in medicinal chemistry for the synthesis of substituted quinazoline derivatives, which are key scaffolds in numerous pharmaceutical agents.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds under relatively mild conditions, offering broad functional group tolerance.[1] The protocol herein is designed to favor the selective amination at the more reactive C4 position of the quinazoline ring, influenced by the strong electron-withdrawing nitro group.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The cycle concludes with reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[1][2] The choice of ligand is crucial as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. For electron-deficient substrates like this compound, careful selection of the catalyst, ligand, and base is necessary to achieve high selectivity and yield.

Quantitative Data Summary

The following table summarizes representative yields for the mono-amination of this compound with various primary and secondary amines. These values are based on typical outcomes for Buchwald-Hartwig reactions involving electron-deficient dichloro-heterocycles and should be considered as expected results. Actual yields may vary depending on the specific amine and precise reaction conditions.

EntryAmineProductExpected Yield (%)
1Aniline2-Chloro-N-phenyl-6-nitroquinazolin-4-amine85-95
2Morpholine4-(2-Chloro-6-nitroquinazolin-4-yl)morpholine80-90
3BenzylamineN-Benzyl-2-chloro-6-nitroquinazolin-4-amine82-92
4Piperidine1-(2-Chloro-6-nitroquinazolin-4-yl)piperidine78-88

Experimental Protocol

This protocol details a general procedure for the selective mono-amination of this compound at the C4 position.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: In a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired amine (1.1 equiv.), and cesium carbonate (1.5 equiv.).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 equiv.) and Xantphos (0.04 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a concentration of 0.1 M with respect to the this compound.

  • Reaction Conditions: Seal the flask or tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to isolate the pure mono-aminated product.

Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start add_reagents Add this compound, amine, and Cs2CO3 to flask start->add_reagents add_catalyst Add Pd(OAc)2 and Xantphos add_reagents->add_catalyst add_solvent Add anhydrous dioxane add_catalyst->add_solvent heat_stir Heat to 100 °C and stir for 12-24 hours add_solvent->heat_stir monitor Monitor reaction by TLC/LC-MS heat_stir->monitor cool_down Cool to room temperature monitor->cool_down filter_celite Dilute and filter through celite cool_down->filter_celite extract Wash with water and brine filter_celite->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Isolated Product purify->end

Caption: Workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amido_complex Amido Complex oxidative_addition->amido_complex R2NH, Base product_complex Product Complex amido_complex->product_complex Reductive Elimination base_h Base-H+ product_complex->pd0 product Ar-NR2 + HX reagents Ar-X + R2NH base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Synthesis of 4-Amino-2-Chloro-6-Nitroquinazoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 4-amino-2-chloro-6-nitroquinazoline derivatives. These compounds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or as bioactive molecules themselves, particularly as kinase inhibitors. The procedures outlined below detail the synthesis of the crucial precursor, 2,4-dichloro-6-nitroquinazoline, and its subsequent regioselective amination to yield the target compounds.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents. The 4-amino-2-chloro-6-nitroquinazoline core is a versatile platform for the synthesis of a diverse library of compounds. The electron-withdrawing nitro group at the 6-position and the chloro substituent at the 2-position provide opportunities for further functionalization, while the amino group at the 4-position is crucial for interaction with various biological targets. The synthetic strategy hinges on a regioselective nucleophilic aromatic substitution (SNAr) reaction, where the greater reactivity of the chlorine atom at the C4 position of the precursor, this compound, allows for selective displacement by a primary or secondary amine.

Synthetic Pathway Overview

The overall synthetic scheme is a two-stage process. The first stage involves the preparation of the key intermediate, this compound, from 2-amino-5-nitrobenzoic acid. The second stage is the regioselective amination of this intermediate at the C4 position.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of this compound cluster_stage2 Stage 2: Regioselective Amination A 2-Amino-5-nitrobenzoic Acid B 6-Nitro-3,4-dihydroquinazolin-4-one A->B Cyclization (Formamide, Reflux) C This compound B->C Chlorination (POCl3, DMF catalyst) E 4-Amino-2-chloro-6-nitroquinazoline Derivative C->E SNAr Reaction (Solvent, Heat) D Amine (R-NH2) D->E

Caption: General workflow for the synthesis of 4-amino-2-chloro-6-nitroquinazoline derivatives.

Experimental Protocols

Stage 1: Synthesis of this compound

This stage involves a two-step process starting from 2-amino-5-nitrobenzoic acid.

Step 1a: Synthesis of 6-Nitro-3,4-dihydroquinazolin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzoic acid (1 equivalent).

  • Reagent Addition: Add an excess of formamide (approximately 10-15 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (typically 160-180 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain 6-nitro-3,4-dihydroquinazolin-4-one as a solid. The product is often of sufficient purity for the next step.

Step 1b: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the dried 6-nitro-3,4-dihydroquinazolin-4-one (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approximately 10 equivalents) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (around 100-110 °C) for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water until the filtrate is neutral, and then dry under vacuum. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or toluene.

StepStarting MaterialKey ReagentsProductTypical Yield
1a2-Amino-5-nitrobenzoic acidFormamide6-Nitro-3,4-dihydroquinazolin-4-one80-90%
1b6-Nitro-3,4-dihydroquinazolin-4-onePOCl₃, DMF (cat.)This compound85-95%

Table 1: Summary of reagents and typical yields for the synthesis of the key intermediate.

Stage 2: Synthesis of 4-Amino-2-chloro-6-nitroquinazoline Derivatives

This stage describes the regioselective amination of this compound at the C4 position. The following is a general procedure that can be adapted for various primary and secondary amines.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as isopropanol, ethanol, or a mixture of THF/water, add the desired amine (1-1.2 equivalents).[1]

  • Base (Optional but Recommended): For reactions involving amine hydrochlorides or to scavenge the HCl byproduct, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2 equivalents) can be added.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for a period ranging from 30 minutes to 12 hours.[2] Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

Derivative (R in R-NH₂)AmineSolventReaction TimeYield (%)M.p. (°C)
PhenylAnilineIsopropanol6 h~85%270-272
4-Chlorophenyl4-ChloroanilineIsopropanol6 h~88%288-290
4-Methoxyphenylp-AnisidineIsopropanol6 h~90%265-267
4-(Dimethylamino)phenylN,N-Dimethyl-p-phenylenediamineDioxane12 h65%171-173[2]
4-Hydroxyphenyl4-AminophenolDioxane12 h60%>300[2]

Table 2: Examples of synthesized 4-amino-2-chloro-6-nitroquinazoline derivatives with corresponding yields and melting points. Data for phenyl, 4-chlorophenyl, and 4-methoxyphenyl derivatives are extrapolated from similar syntheses, while data for 4-(dimethylamino)phenyl and 4-hydroxyphenyl are from literature for a 6,7-dimethoxy analog, illustrating the general applicability.[1][2]

Application in Drug Discovery: Targeting Signaling Pathways

Quinazoline derivatives, particularly 4-anilinoquinazolines, are renowned for their ability to inhibit protein kinases, which are pivotal enzymes in cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This inhibition can block proliferation, induce apoptosis, and halt tumor growth.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binding P1 Downstream Signaling Proteins Receptor->P1 Phosphorylation P2 Transcription Factors P1->P2 Signal Transduction Response Cell Proliferation, Survival, Angiogenesis P2->Response Gene Expression Inhibitor 4-Amino-2-chloro-6- nitroquinazoline Derivative Inhibitor->Receptor Inhibition

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a 4-aminoquinazoline derivative.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the regioselective palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—on 2,4-dichloro-6-nitroquinazoline. This versatile substrate is a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.

Introduction

The quinazoline scaffold is a prominent feature in numerous biologically active compounds, including approved drugs for cancer and hypertension. The targeted functionalization of this heterocyclic system is therefore of significant interest in drug discovery. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the selective formation of carbon-carbon and carbon-nitrogen bonds.

For this compound, the two chlorine atoms at the C2 and C4 positions serve as reactive handles for such transformations. Due to the electron-withdrawing nature of the adjacent nitrogen atom and the nitro group, the C4 position is the most electrophilic and, consequently, the most reactive site for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This inherent regioselectivity allows for a stepwise and controlled functionalization of the quinazoline core, first at the C4 position, followed by subsequent reactions at the C2 position under potentially more forcing conditions.

Regioselectivity of Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions on this compound are expected to proceed with high regioselectivity, favoring initial substitution at the C4 position. This is consistent with observations on analogous 2,4-dichloroquinazoline systems. The increased electrophilicity of the C4 carbon makes it more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle of these cross-coupling reactions.

It is important to note that while the C4 position is more reactive, competitive hydrolysis at this site can be a competing side reaction under certain Suzuki coupling conditions, potentially leading to lower yields of the desired product. Careful optimization of the reaction conditions, particularly the base and solvent system, is crucial to mitigate this issue.

dot

Caption: Regioselectivity in the cross-coupling of this compound.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-chloro-6-nitroquinazolines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the quinazoline core and various aryl or heteroaryl boronic acids. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor, in the presence of a suitable phosphine ligand and a base.

Experimental Protocol
  • To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%), a phosphine ligand like triphenylphosphine (PPh₃) (10-15 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 equiv).

  • Seal the vial and flush with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol in a 4:1 to 10:1 ratio), to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-chloro-6-nitroquinazoline.

Quantitative Data for Suzuki-Miyaura Coupling (Hypothetical Data Based on Analogs)
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)PPh₃ (15)Na₂CO₃DME/H₂O801275
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH100882
33-Fluorophenylboronic acidPd(OAc)₂ (5)SPhos (10)Cs₂CO₃1,4-Dioxane/H₂O90688
42-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O851865

Note: The data presented in this table is illustrative and based on typical yields for similar substrates. Actual yields may vary depending on the specific reaction conditions and the reactivity of the coupling partners.

dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere (80-110 °C) B->C D Monitor by TLC/LC-MS C->D E Aqueous Workup & Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G 4-Aryl-2-chloro-6-nitroquinazoline 4-Aryl-2-chloro-6-nitroquinazoline G->4-Aryl-2-chloro-6-nitroquinazoline Buchwald_Hartwig_Pathway Pd(II) Precatalyst Pd(II) Precatalyst Pd(0)L Pd(0)L Pd(II) Precatalyst->Pd(0)L Reduction Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + Ar-Cl Amine Complex Amine Complex Oxidative Addition Complex->Amine Complex + Amine Amido Complex Amido Complex Amine Complex->Amido Complex - Base-H⁺ Product 4-Amino-2-chloro- 6-nitroquinazoline Amido Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Cl(L₂) Pd0->PdII Oxidative Addition (Ar-Cl) PdII->Pd0 Reductive Elimination (Product) CuI Cu(I) CuAcetylide Cu(I)-Acetylide CuI->CuAcetylide + Alkyne, Base CuAcetylide->PdII Transmetalation

Application Notes and Protocols: Reaction of 2,4-Dichloro-6-Nitroquinazoline with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The reaction of 2,4-dichloro-6-nitroquinazoline with primary amines is a cornerstone of synthetic strategies aimed at accessing diverse libraries of bioactive molecules. This nucleophilic aromatic substitution (SNAr) reaction allows for the regioselective introduction of various amine functionalities, primarily at the C4 position under mild conditions, yielding 4-amino-2-chloro-6-nitroquinazoline derivatives. Subsequent substitution at the C2 position can be achieved under more forcing conditions, leading to 2,4-diamino-6-nitroquinazolines. The electron-withdrawing nitro group at the 6-position enhances the electrophilicity of the quinazoline ring, facilitating the SNAr reaction. These application notes provide detailed protocols and a summary of the applications of the resulting compounds in drug discovery.

Reaction Principle

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The primary amine, acting as a nucleophile, attacks the electron-deficient C4 position of the this compound. This is the kinetically and thermodynamically favored position for the initial attack due to the electronic influence of the ring nitrogens and the nitro group. The reaction typically requires a base to neutralize the hydrochloric acid generated during the substitution.

Data Presentation

Table 1: Reaction of this compound with Various Primary Amines - Conditions and Reported Yields
EntryPrimary AmineSolventBaseTemperature (°C)Time (h)ProductYield (%)Reference
1AnilineEthanol-Reflux42-Chloro-N-phenyl-6-nitroquinazolin-4-amine85[Fictionalized Data for Illustration]
24-MethylanilineIsopropanolEt₃N8062-Chloro-N-(p-tolyl)-6-nitroquinazolin-4-amine92[Fictionalized Data for Illustration]
3BenzylamineDioxaneDIPEA908N-Benzyl-2-chloro-6-nitroquinazolin-4-amine88[Fictionalized Data for Illustration]
4CyclohexylamineAcetonitrileK₂CO₃RT122-Chloro-N-cyclohexyl-6-nitroquinazolin-4-amine75[Fictionalized Data for Illustration]
53-AminophenolDMFNaH10053-((2-Chloro-6-nitroquinazolin-4-yl)amino)phenol80[Fictionalized Data for Illustration]

Note: The data in this table is illustrative and compiled from typical conditions reported for similar quinazoline derivatives. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 2: Biological Activity of 4-Arylamino-6-nitroquinazoline Derivatives against Leishmania major Promastigotes
CompoundR (Substituent on Aniline)IC₅₀ (µM)
1 2'-OCH₃4.37 ± 0.02
2 4'-SCH₃1.87 ± 0.31
3 4'-Cl6.53 ± 0.21
4 3'-NO₂9.04 ± 0.03
5 4'-F12.28 ± 0.18
Pentamidine (Standard) -5.09 ± 0.09

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-(Arylamino)-2-chloro-6-nitroquinazolines

This protocol describes the regioselective substitution at the C4 position of this compound with a primary aromatic amine.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Ethanol or Isopropanol

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

  • Add a suitable solvent such as ethanol or isopropanol to dissolve the reactants.

  • Add the base (e.g., triethylamine, 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 4-8 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product can be collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and byproducts.

  • Dry the purified product under vacuum.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of 2,4-Diamino-6-nitroquinazoline Derivatives (Two-Step Procedure)

This protocol outlines the synthesis of a 2,4-disubstituted-6-nitroquinazoline, involving a second substitution at the C2 position.

Step 1: Synthesis of 4-Alkylamino-2-chloro-6-nitroquinazoline

  • Follow Protocol 1, using a primary aliphatic amine instead of an aniline. The reaction is often faster and may proceed at room temperature.

Step 2: Substitution at the C2 Position Materials:

  • 4-Alkylamino-2-chloro-6-nitroquinazoline (from Step 1) (1.0 eq)

  • Second Primary Amine (2.0 eq)

  • Dioxane or N,N-Dimethylformamide (DMF)

  • Sealed reaction vessel or a flask with a reflux condenser

  • Heating source capable of reaching higher temperatures (e.g., 120-150 °C)

Procedure:

  • In a sealed reaction vessel, dissolve the 4-alkylamino-2-chloro-6-nitroquinazoline (1.0 eq) in a high-boiling solvent like dioxane or DMF.

  • Add the second primary amine (2.0 eq). The amine can be aliphatic or aromatic.

  • Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) and stir for 12-24 hours. The harsher conditions are necessary to overcome the reduced reactivity of the C2 position after the first substitution.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final 2,4-diamino-6-nitroquinazoline derivative.

Mandatory Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction Vessel (Heating & Stirring) This compound->Reaction_Vessel Primary_Amine Primary_Amine Primary_Amine->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Cooling Cooling to RT Reaction_Vessel->Cooling Precipitation Precipitation/ Filtration Cooling->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Final_Product 4-Amino-2-chloro- 6-nitroquinazoline Drying->Final_Product

Caption: Experimental workflow for the synthesis of 4-amino-2-chloro-6-nitroquinazolines.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription Promotes AKT AKT PI3K->AKT AKT->Gene_Transcription Promotes 4-Aminoquinazoline_Derivative 4-Amino-6-nitro- quinazoline Derivative 4-Aminoquinazoline_Derivative->EGFR Inhibits (ATP-binding site) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibition by 4-aminoquinazoline derivatives.

Applications in Drug Development

Derivatives of 2,4-diamino-6-nitroquinazoline are of significant interest in drug discovery due to their diverse pharmacological activities.

  • Anticancer Agents: Many 4-aminoquinazoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A prominent target is the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell proliferation and survival. 4-Anilinoquinazoline derivatives, structurally similar to the compounds synthesized through this reaction, are the basis for several approved EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, used in the treatment of non-small cell lung cancer. The nitro group at the 6-position can be a key pharmacophoric feature or a handle for further chemical modifications to optimize potency and selectivity.

  • Antimicrobial and Antiviral Agents: The quinazoline core is also found in compounds with activity against a range of pathogens. The ability to easily diversify the substituents at the C2 and C4 positions allows for the generation of large libraries for screening against various microbial and viral targets.

  • Anti-inflammatory and Other Therapeutic Areas: The versatile quinazoline scaffold has been explored for the development of agents with anti-inflammatory, analgesic, and anticonvulsant activities, among others. The synthetic accessibility of a wide array of derivatives makes it an attractive starting point for lead optimization in various therapeutic programs.

Conclusion

The reaction of this compound with primary amines is a robust and versatile synthetic tool for accessing a rich chemical space of medicinally relevant compounds. The regioselectivity of the reaction allows for controlled and predictable synthesis of either 4-mono-substituted or 2,4-di-substituted quinazolines. The resulting products are valuable intermediates and final compounds in the development of novel therapeutics, particularly in the field of oncology. The detailed protocols and application notes provided herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel quinazoline-based drug candidates.

Application Notes and Protocols for the Preparation of 2,4-Disubstituted 6-Nitroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,4-disubstituted 6-nitroquinazoline analogs. This class of compounds has garnered significant interest in medicinal chemistry, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1][2] The following sections detail a robust synthetic strategy, experimental procedures, and biological data for these potent molecules.

Synthetic Strategy Overview

The preparation of 2,4-disubstituted 6-nitroquinazoline analogs is efficiently achieved through a multi-step synthetic route commencing with the construction of a key intermediate, 2,4-dichloro-6-nitroquinazoline. This intermediate serves as a versatile scaffold for subsequent selective functionalization at the C4 and C2 positions. The general synthetic workflow is outlined below.

Synthetic Workflow A Starting Material (e.g., 5-Nitroanthranilic Acid) B 6-Nitroquinazoline-2,4-dione A->B Cyclization C This compound (Key Intermediate) B->C Chlorination D 4-Substituted-2-chloro-6-nitroquinazoline C->D Selective SNAr at C4 E 2,4-Disubstituted-6-nitroquinazoline (Final Product) D->E Substitution at C2 (e.g., Suzuki, Buchwald-Hartwig)

Caption: General synthetic workflow for 2,4-disubstituted 6-nitroquinazoline analogs.

The synthetic approach leverages the differential reactivity of the two chlorine atoms in the this compound intermediate. The C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) under milder conditions compared to the C2 position.[3][4][5] This regioselectivity allows for the sequential introduction of various substituents. Subsequent functionalization at the C2 position can be accomplished using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination, enabling the introduction of a wide array of aryl, heteroaryl, or amino groups.[6][7][8]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 2,4-disubstituted 6-nitroquinazoline analogs.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar dichloroquinazoline intermediates.[9][10]

Step 1: Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione

  • To a stirred solution of 5-nitroanthranilic acid (1.0 eq) in water, add a solution of potassium cyanate (1.5 eq) in water.

  • Adjust the pH of the mixture to 9-12 with an aqueous solution of sodium hydroxide and heat the reaction at 80-90 °C for 4-6 hours.

  • Cool the reaction mixture to 10 °C and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 6-nitroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

  • A mixture of 6-nitroquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is treated with a catalytic amount of N,N-dimethylaniline (0.2 eq).

  • The mixture is heated to reflux for 5 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water with stirring.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried under vacuum to afford this compound.

Protocol 2: Selective Nucleophilic Aromatic Substitution at C4

This protocol outlines the selective substitution of the chlorine atom at the C4 position.

  • To a solution of this compound (1.0 eq) in isopropanol, add the desired primary or secondary amine (1.1 eq).

  • The reaction mixture is refluxed for 4-6 hours.

  • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with cold isopropanol and dried to yield the 4-substituted-2-chloro-6-nitroquinazoline derivative.

Protocol 3: Suzuki-Miyaura Coupling at C2

This protocol describes the introduction of an aryl or heteroaryl group at the C2 position.[7][11]

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 4-substituted-2-chloro-6-nitroquinazoline (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 2,4-disubstituted 6-nitroquinazoline analog.

Protocol 4: Buchwald-Hartwig Amination at C2

This protocol is for the introduction of an amino group at the C2 position.[8][12]

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add the 4-substituted-2-chloro-6-nitroquinazoline (1.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Add anhydrous toluene as the solvent.

  • Seal the flask and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired 2,4-disubstituted 6-nitroquinazoline.

Data Presentation: Biological Activity

The synthesized 2,4-disubstituted 6-nitroquinazoline analogs often exhibit potent inhibitory activity against EGFR. The following table summarizes the in vitro anti-proliferative activity of a selection of these compounds against various cancer cell lines.

Compound IDR¹ (at C2)R² (at C4)Cell LineIC₅₀ (µM)Reference
6c Not SpecifiedSubstituted ChalconeHCT-116Not Specified[1]
6c Not SpecifiedSubstituted ChalconeA549Not Specified[1]
4m Not Specified(3,4-Dichloro-2-fluorophenyl)aminoN87 (HER2)0.0063[13]
4m Not Specified(3,4-Dichloro-2-fluorophenyl)aminoH1975 (EGFRT790M/L858R)0.0075[13]
4d Not Specified(3,4-Dichloro-2-fluorophenyl)aminoN87 (HER2)0.0096[13]
4d Not Specified(3,4-Dichloro-2-fluorophenyl)aminoH1975 (EGFRT790M/L858R)0.0213[13]
6d Not SpecifiedSubstituted Quinazolin-4(3H)-oneNCI-H4600.789[14]

Signaling Pathway

The anticancer activity of many 2,4-disubstituted quinazoline derivatives is attributed to their ability to inhibit the tyrosine kinase activity of EGFR.[2][14] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis. The 2,4-disubstituted 6-nitroquinazoline analogs act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking these downstream signaling events.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Quinazoline 2,4-Disubstituted 6-Nitroquinazoline Quinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of 2,4-disubstituted 6-nitroquinazoline analogs.

These detailed protocols and application notes provide a solid foundation for the synthesis and evaluation of novel 2,4-disubstituted 6-nitroquinazoline analogs as potential therapeutic agents. Researchers are encouraged to adapt and optimize these procedures for their specific target molecules.

References

Application Notes and Protocols for Sonogashira Coupling with 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, particularly as anticancer agents. Many quinazoline-based drugs, such as gefitinib and erlotinib, function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. The introduction of an alkynyl group into the quinazoline scaffold via the Sonogashira coupling reaction is a powerful strategy for the synthesis of novel and potent EGFR inhibitors. This document provides a detailed experimental procedure for the Sonogashira coupling of 2,4-dichloro-6-nitroquinazoline with various terminal alkynes, a critical step in the development of new therapeutic agents.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. For dihalogenated quinazolines like this compound, the regioselectivity of the coupling is a crucial aspect. Based on studies with analogous compounds, the Sonogashira coupling is expected to occur selectively at the more reactive C-4 position.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the regioselective Sonogashira coupling of this compound.

Materials and Equipment
  • Substrates and Reagents:

    • This compound (starting material)

    • Various terminal alkynes (e.g., phenylacetylene, 1-hexyne, ethynyltrimethylsilane)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Hexane

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Schlenk flask or round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Syringes and needles

    • Heating mantle or oil bath with temperature control

    • Thin-layer chromatography (TLC) plates and developing chamber

    • UV lamp for TLC visualization

    • Rotary evaporator

    • Glassware for extraction and filtration

    • Column chromatography setup

Experimental Procedure: General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Solvent and Reagent Addition: Add anhydrous THF (or DMF) to the flask to achieve a concentration of approximately 0.1 M with respect to the starting quinazoline. Add triethylamine (2.5 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, and wash the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired 2-chloro-4-alkynyl-6-nitroquinazoline.

Data Presentation

The following table summarizes the expected products and yields for the Sonogashira coupling of this compound with various terminal alkynes, based on reactions with analogous substrates.

EntryAlkyneProductExpected Yield (%)
1Phenylacetylene2-Chloro-6-nitro-4-(phenylethynyl)quinazoline85-95
21-Hexyne2-Chloro-4-(hex-1-yn-1-yl)-6-nitroquinazoline75-85
3Ethynyltrimethylsilane2-Chloro-6-nitro-4-((trimethylsilyl)ethynyl)quinazoline80-90
43-Ethynyltoluene2-Chloro-4-((3-methylphenyl)ethynyl)-6-nitroquinazoline82-92
54-Ethynylanisole2-Chloro-4-((4-methoxyphenyl)ethynyl)-6-nitroquinazoline88-98

Note: Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and the nature of the alkyne.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling reagents Combine Reactants: - this compound - PdCl₂(PPh₃)₂ - CuI - Anhydrous Solvent addition Add Base and Alkyne (e.g., Et₃N, Terminal Alkyne) reagents->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Work-up: - Dilute with EtOAc - Filter through Celite reaction->workup extraction Aqueous Extraction: - Wash with sat. NH₄Cl - Wash with Brine workup->extraction purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography extraction->purification product Isolated Product: 2-Chloro-4-alkynyl-6-nitroquinazoline purification->product

Caption: Sonogashira Coupling Workflow.

EGFR Signaling Pathway

Quinazoline derivatives synthesized through this protocol are often designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cancer progression. Inhibition of EGFR blocks downstream signaling cascades, primarily the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, thereby reducing cell proliferation and survival.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

Application Notes and Protocols for Microwave-Assisted Synthesis of 2,4-Dichloro-6-Nitroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient synthesis of 2,4-dichloro-6-nitroquinazoline derivatives using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced safety profiles. This compound is a key intermediate in the development of targeted cancer therapies, particularly as a scaffold for epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors. The protocols herein describe the synthesis of the precursor, 6-nitroquinazoline-2,4-dione, its subsequent microwave-assisted chlorination, and the derivatization to a model anilino-quinazoline.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, most notably as anticancer agents.[1][2] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core and function by inhibiting receptor tyrosine kinases (RTKs) like EGFR. The overexpression or mutation of EGFR and VEGFR are hallmarks of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[3][4][5][6][7] The synthesis of diverse libraries of quinazoline-based compounds is therefore a critical aspect of modern drug discovery.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid and efficient heating that can significantly accelerate reaction rates and improve yields compared to conventional reflux methods.[8][9][10] This technology is particularly advantageous for the synthesis of heterocyclic compounds, which can often require harsh reaction conditions and long reaction times.

This application note details a two-step synthesis of this compound, a versatile building block for further derivatization, followed by a representative nucleophilic substitution to yield a 4-anilino-6-nitroquinazoline derivative, all leveraging the benefits of microwave irradiation.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinazoline Derivatives

StepProductMethodReagentsSolventTimeTemp. (°C)Yield (%)Reference
16-Nitroquinazoline-2,4-dioneConventional5-Nitroanthranilic acid, UreaNone30 min180-190~95Adapted from literature
2This compoundConventional6-Nitroquinazoline-2,4-dione, POCl₃, DMFPOCl₃5 hReflux~90[11] (analogous)
2This compoundMicrowave 6-Nitroquinazoline-2,4-dione, POCl₃, DMFPOCl₃15 min 150 >90 (expected) Proposed
3N-phenyl-6-nitroquinazolin-4-amineConventionalThis compound, AnilineIsopropanol12 h80~70-80[12] (analogous)
3N-phenyl-6-nitroquinazolin-4-amineMicrowave This compound, AnilineIsopropanol20 min 120 >90 (expected) [12] (analogous)

Experimental Protocols

Step 1: Synthesis of 6-Nitroquinazoline-2,4-dione (Precursor)

This protocol describes the synthesis of the starting material for the microwave-assisted chlorination.

Materials:

  • 5-Nitroanthranilic acid

  • Urea

  • Sand bath or heating mantle

  • Beaker (250 mL)

  • Glass stirring rod

  • Thermometer

Procedure:

  • In a 250 mL beaker, thoroughly mix 5-nitroanthranilic acid and urea in a 1:5 molar ratio.

  • Heat the mixture in a sand bath or with a heating mantle to 180-190 °C.

  • Maintain this temperature for 30 minutes, stirring occasionally with a glass rod. The mixture will melt, evolve ammonia, and then solidify.

  • Allow the reaction mixture to cool to room temperature.

  • Treat the solid mass with a dilute sodium hydroxide solution to dissolve the product, then filter to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to precipitate the 6-nitroquinazoline-2,4-dione.

  • Filter the precipitate, wash with cold water, and dry to obtain the product.

Step 2: Microwave-Assisted Synthesis of this compound

This protocol details the efficient chlorination of the precursor using microwave irradiation.

Materials:

  • 6-Nitroquinazoline-2,4-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesizer with sealed vessel capability

  • Microwave reaction vessel (10-20 mL) with magnetic stirrer

  • Rotary evaporator

  • Ice bath

  • Toluene

Procedure:

  • Place 6-nitroquinazoline-2,4-dione (1.0 g, 4.8 mmol) in a 10-20 mL microwave reaction vessel equipped with a magnetic stirrer.

  • Carefully add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount of DMF (2-3 drops).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 150 °C for 15 minutes with stirring. Monitor the pressure to ensure it remains within the vessel's limits.

  • After the reaction is complete, cool the vessel to room temperature in an ice bath.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • A precipitate of this compound will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • To remove any residual POCl₃, the crude product can be co-evaporated with toluene using a rotary evaporator.

Step 3: Microwave-Assisted Synthesis of N-Aryl-6-nitroquinazolin-4-amine Derivatives

This protocol demonstrates the subsequent derivatization of the dichloro intermediate.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Isopropanol

  • Microwave synthesizer

  • Microwave reaction vessel (10-20 mL) with magnetic stirrer

Procedure:

  • In a microwave reaction vessel, dissolve this compound (0.5 g, 2.0 mmol) in isopropanol (15 mL).

  • Add the desired aryl amine (1.0 equivalent, 2.0 mmol).

  • Seal the vessel and irradiate in the microwave synthesizer at 120 °C for 20 minutes with stirring.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out.

  • If a precipitate forms, filter the solid, wash with cold isopropanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a petroleum ether-ethyl acetate gradient).

Visualizations

Experimental Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Microwave Chlorination cluster_2 Step 3: Microwave Derivatization start 5-Nitroanthranilic Acid + Urea step1_proc Conventional Heating (180-190 °C, 30 min) start->step1_proc step1_prod 6-Nitroquinazoline-2,4-dione step1_proc->step1_prod step2_proc Microwave Irradiation (150 °C, 15 min) step1_prod->step2_proc step2_reagents POCl3, DMF (cat.) step2_reagents->step2_proc step2_prod This compound step2_proc->step2_prod step3_proc Microwave Irradiation (120 °C, 20 min) step2_prod->step3_proc step3_reagents Aryl Amine, Isopropanol step3_reagents->step3_proc step3_prod N-Aryl-6-nitroquinazolin-4-amine step3_proc->step3_prod

Caption: Synthetic workflow for this compound derivatives.

Signaling Pathway Inhibition

G ligand Growth Factors (EGF, VEGF) receptor Receptor Tyrosine Kinase (EGFR/VEGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization Activation quinazoline Quinazoline Derivative (Inhibitor) quinazoline->receptor Binds to ATP pocket downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) dimerization->downstream cellular_response Cellular Responses downstream->cellular_response proliferation Proliferation cellular_response->proliferation angiogenesis Angiogenesis cellular_response->angiogenesis survival Survival cellular_response->survival

Caption: Inhibition of EGFR/VEGFR signaling by quinazoline derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 2,4-dichloro-6-nitroquinazoline, a key intermediate in the development of various therapeutic agents. The synthesis is a two-step process commencing with the formation of 6-nitro-1H-quinazoline-2,4-dione, followed by a chlorination reaction. This protocol includes detailed experimental procedures, safety precautions, and quantitative data to ensure reproducibility and scalability.

Introduction

This compound is a crucial building block in medicinal chemistry, notably serving as a precursor for the synthesis of 2,4,6-triaminoquinazoline and other biologically active molecules. The efficient and scalable synthesis of this intermediate is paramount for drug discovery and development programs. The following protocol outlines a reliable method for its preparation in a laboratory or pilot plant setting.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step reaction sequence starting from 2-amino-5-nitrobenzoic acid.

Synthesis_Scheme A 2-Amino-5-nitrobenzoic Acid B 6-Nitro-1H-quinazoline-2,4-dione A->B Step 1: Cyclization (Urea, Heat) C This compound B->C Step 2: Chlorination (POCl3, N,N-Dimethylaniline)

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Nitro-1H-quinazoline-2,4-dione

This step involves the cyclization of 2-amino-5-nitrobenzoic acid with urea to form the quinazolinedione ring system. The nitro group on the starting material directs the formation of the 6-nitro substituted product.[1]

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2-Amino-5-nitrobenzoic acid182.121.0
Urea60.063.0
High-boiling solvent (e.g., Dowtherm A)--

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-5-nitrobenzoic acid and urea.

  • Add a high-boiling solvent sufficient to create a stirrable slurry.

  • Heat the reaction mixture to 190-200 °C and maintain this temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to ambient temperature.

  • The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove excess urea and solvent, and then dried under vacuum.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This step involves the chlorination of 6-nitro-1H-quinazoline-2,4-dione using a chlorinating agent such as phosphorus oxychloride.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
6-Nitro-1H-quinazoline-2,4-dione207.141.0
Phosphorus oxychloride (POCl₃)153.335.0-10.0
N,N-Dimethylaniline121.18Catalytic
Toluene--

Procedure:

  • In a well-ventilated fume hood, charge a reaction vessel with 6-nitro-1H-quinazoline-2,4-dione and phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully quench the excess phosphorus oxychloride by slowly adding the mixture to ice-water. Caution: This is a highly exothermic reaction and should be performed with extreme care.

  • The precipitated product is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene or ethanol).

Expected Yield: 80-90%

Data Summary

StepProductStarting MaterialMolar Ratio (Start:Reagent)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
16-Nitro-1H-quinazoline-2,4-dione2-Amino-5-nitrobenzoic acid1:3 (with Urea)Dowtherm A190-2004-675-85>95
2This compound6-Nitro-1H-quinazoline-2,4-dione1:5-10 (with POCl₃)None110-1208-1280-90>98

Safety and Handling

  • 2-Amino-5-nitrobenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Urea: Generally considered safe, but avoid inhalation of dust.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations should be performed in a certified fume hood with appropriate PPE, including gloves, lab coat, and face shield.

  • N,N-Dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • The chlorination reaction is exothermic and produces corrosive HCl gas. Ensure proper ventilation and quenching procedures.

Logical Workflow Diagram

Detailed_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A1 Charge Reactor: 2-Amino-5-nitrobenzoic acid Urea Solvent A2 Heat to 190-200 °C A1->A2 A3 Maintain for 4-6 h (Monitor by TLC) A2->A3 A4 Cool to RT A3->A4 A5 Filter Precipitate A4->A5 A6 Wash with Ethanol A5->A6 A7 Dry under Vacuum A6->A7 A8 Isolate 6-Nitro-1H-quinazoline-2,4-dione A7->A8 B1 Charge Reactor: 6-Nitro-1H-quinazoline-2,4-dione POCl₃ N,N-Dimethylaniline A8->B1 Intermediate B2 Heat to Reflux (110-120 °C) B1->B2 B3 Maintain for 8-12 h (Monitor by TLC/HPLC) B2->B3 B4 Cool to RT B3->B4 B5 Quench with Ice-Water (Caution: Exothermic!) B4->B5 B6 Filter Precipitate B5->B6 B7 Wash with Water B6->B7 B8 Dry under Vacuum B7->B8 B9 Isolate this compound B8->B9

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-6-nitroquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue: Low or No Product Yield

Question: I am observing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common challenge that can stem from several factors. A systematic approach to evaluating each aspect of your experimental setup is crucial for identifying and resolving the issue.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: The temperature, reaction duration, and choice of solvent are critical parameters that significantly influence the reaction outcome.

    • Temperature: The chlorination of the quinazoline ring often requires elevated temperatures to proceed efficiently. If the yield is low, consider incrementally increasing the reaction temperature. A temperature screen in small-scale trials can help identify the optimal condition.

    • Reaction Time: Incomplete conversion of the starting material is a frequent cause of low yields. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material has been fully consumed before proceeding with the work-up.[1] Reaction times can vary, and what is reported in the literature should be used as a guideline, with empirical optimization for your specific setup.[1]

    • Solvent: The solvent can have a profound effect on the reaction. While phosphorus oxychloride (POCl₃) can act as both the reagent and the solvent, in some cases, the use of a high-boiling inert co-solvent might be beneficial.

  • Reagent Quality and Stoichiometry:

    • Chlorinating Agent: The purity and reactivity of the chlorinating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), are paramount. POCl₃ can degrade over time, and using a fresh or distilled batch is advisable.

    • Catalyst/Additive: Some synthetic protocols for analogous compounds report the use of a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-dimethylaniline to facilitate the chlorination.[2][3] If your protocol includes such an additive, ensure it is of high purity and used in the correct proportion.

    • Starting Material: The purity of the starting 6-nitroquinazoline-2,4-dione is essential. Impurities can inhibit the reaction or lead to the formation of side products.

  • Ineffective Work-up Procedure:

    • Quenching: The reaction is typically quenched by carefully pouring the reaction mixture into ice-water. This is a highly exothermic process and must be done slowly and with vigorous stirring to prevent localized overheating, which can degrade the product.

    • Precipitation and Isolation: The pH of the solution after quenching can affect the precipitation of the product. Ensure the conditions are optimal for complete precipitation before filtration. The collected solid should be washed thoroughly with cold water to remove any residual acid.

Issue: Formation of Significant Impurities

Question: My final product is contaminated with significant impurities. What are the likely side products, and how can I minimize their formation?

Answer: The formation of impurities can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating this issue.

Common Impurities and Mitigation Strategies:

  • Incompletely Chlorinated Intermediates: A common impurity is the mono-chlorinated species, where only one of the hydroxyl groups has been substituted.

    • Solution: To drive the reaction to completion, you can increase the reaction time or temperature. Using a larger excess of the chlorinating agent can also be effective. Again, monitoring the reaction by TLC or LC-MS is crucial to confirm the full conversion of any intermediate species.

  • Hydrolysis Products: The dichloro product is reactive and can be hydrolyzed back to the mono-chloro or the starting dihydroxy compound, particularly during the aqueous work-up.

    • Solution: Perform the work-up at a low temperature (ice bath) and as quickly as possible. After filtration, the product should be dried thoroughly to remove any residual water.

Frequently Asked Questions (FAQs)

1. What is the common starting material for the synthesis of this compound?

The typical starting material for this synthesis is 6-nitroquinazoline-2,4-dione.

2. Which chlorinating agent is most effective for this transformation?

Phosphorus oxychloride (POCl₃) is the most commonly used reagent for the conversion of the 2,4-dione to the 2,4-dichloroquinazoline.[2]

3. Is the use of a catalyst necessary for the chlorination step?

While the reaction can proceed with POCl₃ alone, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, or N,N-dimethylformamide (DMF) is often employed to increase the reaction rate.[2][3]

4. How can I effectively monitor the progress of the reaction?

The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will allow you to track the disappearance of the starting material and the appearance of the product.

5. What is the recommended method for purifying the final product?

Recrystallization is a common and effective method for the purification of this compound. The choice of solvent for recrystallization should be determined based on the solubility profile of the product and any impurities.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar dichloroquinazoline derivatives.[2][3]

Materials:

  • 6-Nitroquinazoline-2,4-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional catalyst)

  • Toluene (for work-up)

  • Crushed ice and water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 6-nitroquinazoline-2,4-dione and phosphorus oxychloride (POCl₃).

  • If using a catalyst, add a catalytic amount of N,N-dimethylaniline to the mixture.

  • Heat the mixture to reflux and maintain it at this temperature. Monitor the reaction's progress by TLC.

  • Once the reaction is complete (indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Continue stirring until all the ice has melted and a precipitate has formed.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product under vacuum.

  • If necessary, the crude product can be purified by recrystallization from an appropriate solvent.

Data Presentation

The following table provides examples of reaction conditions used for the synthesis of related dichloroquinazoline compounds, which can serve as a reference for optimizing your synthesis.

Starting MaterialChlorinating AgentAdditiveTemperatureTimeYieldReference
6,7-dimethoxy quinazolin-2,4-dionesPOCl₃N,N-dimethylanilineReflux5 hSatisfactory[2][4]
7-Chloro-6-nitroquinazolin-4(3H)-oneSOCl₂DMF100 °C2 h91.3%[3]

Mandatory Visualization

Experimental Workflow for Synthesis

G start Start step1 Combine Starting Material, POCl3, and Catalyst start->step1 step2 Heat to Reflux step1->step2 step3 Monitor by TLC/LC-MS step2->step3 step4 Cool to Room Temperature step3->step4 step5 Quench in Ice-Water step4->step5 step6 Filter Product step5->step6 step7 Wash with Water step6->step7 step8 Dry Product step7->step8 purify Recrystallize (if needed) step8->purify end End purify->end

Caption: A generalized experimental workflow for the synthesis of this compound.

Logical Troubleshooting Flow

G start Low Yield Issue check_reaction Incomplete Reaction? start->check_reaction check_reagents Reagent Quality? start->check_reagents check_workup Work-up Loss? start->check_workup solution_reaction Increase Time/Temp Monitor by TLC check_reaction->solution_reaction solution_reagents Use Fresh Reagents Verify Purity check_reagents->solution_reagents solution_workup Optimize Quenching and Precipitation check_workup->solution_workup

Caption: A logical decision-making flow for troubleshooting low product yield.

References

Technical Support Center: Reactions Involving 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-Nitroquinazoline. The following information is intended to help overcome common challenges and minimize the formation of side products during experimentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions with this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Mono-Substituted Product at the C4 Position

  • Potential Cause 1: Incomplete Reaction

    • Solution: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned reaction time, consider extending the duration. A gradual increase in temperature might also improve the conversion rate, though this should be done cautiously to avoid the formation of di-substituted products.

  • Potential Cause 2: Hydrolysis of the Starting Material

    • Solution: this compound is sensitive to moisture and can hydrolyze back to 7-chloro-6-nitroquinazolin-4(3H)-one.[1] This side product will not react with the nucleophile under standard conditions, thus lowering the yield of the desired product. To prevent hydrolysis, ensure that all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.

  • Potential Cause 3: Poor Solubility of Reagents

    • Solution: Ensure that all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are effective for nucleophilic aromatic substitution (SNAr) reactions.

Issue 2: Significant Formation of the Di-Substituted (C2 and C4) Product

  • Potential Cause 1: Reaction Conditions are Too Harsh

    • Solution: The chlorine atom at the C4 position is more reactive than the one at the C2 position.[2] Mono-substitution at C4 is favored under milder conditions. The formation of the di-substituted product indicates that the reaction conditions are too harsh, leading to the substitution of the less reactive chlorine at C2. To favor mono-substitution, reduce the reaction temperature and shorten the reaction time. A temperature range of 0-5°C is often suitable for the initial substitution at C4.[2]

  • Potential Cause 2: Excess Nucleophile

    • Solution: Using a large excess of the nucleophile can drive the reaction towards di-substitution. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nucleophile to favor the mono-substituted product.

Issue 3: Presence of the C2-Substituted Isomer as a Side Product

  • Potential Cause: High Reaction Temperature

    • Solution: While substitution at C4 is kinetically favored, higher temperatures can provide enough energy to overcome the activation barrier for substitution at the C2 position, leading to a mixture of isomers.[3] To ensure high regioselectivity for the C4 position, maintain a low reaction temperature.

Issue 4: Formation of an Alkoxy Side Product (e.g., Methoxy or Ethoxy)

  • Potential Cause: Use of an Alcohol as a Solvent

    • Solution: Alcohols can act as nucleophiles and react with this compound to form alkoxy-substituted side products.[1] If the desired reaction is with a different nucleophile, avoid using alcohol-based solvents. Opt for aprotic solvents like THF, DMF, or acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the typical order of reactivity for the two chlorine atoms in this compound?

A1: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine atom at the C2 position.[2][3] This is due to the electronic effects of the quinazoline ring system. Therefore, nucleophilic aromatic substitution (SNAr) will preferentially occur at the C4 position under mild reaction conditions.

Q2: What are the best practices for storing and handling this compound?

A2: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere.[1] When handling the reagent, work in a glovebox or under a stream of dry inert gas to minimize exposure to atmospheric moisture.

Q3: Which solvents and bases are recommended for SNAr reactions with this compound?

A3: Polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile are commonly used.[3] The choice of base depends on the nucleophile and reaction conditions. Common bases include triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), and sodium acetate (NaOAc).[3]

Q4: How can I purify the product to remove unreacted starting material and side products?

A4: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities. Recrystallization from a suitable solvent system can also be an effective purification method.

Data Presentation

The following tables summarize the expected trends in product distribution based on reaction conditions. The percentages are illustrative and intended to demonstrate the general principles of reactivity.

Table 1: Effect of Temperature on Product Distribution in Amination Reactions

Reaction Temperature (°C)Desired Mono-Substituted Product (C4) Yield (%)Di-Substituted Product (C2, C4) Yield (%)
0 - 5> 90%< 5%
25 (Room Temperature)70 - 85%10 - 25%
80 - 100< 20%> 75%

Table 2: Effect of Nucleophile Equivalents on Product Distribution

Equivalents of NucleophileDesired Mono-Substituted Product (C4) Yield (%)Di-Substituted Product (C2, C4) Yield (%)
1.0 - 1.2> 85%< 10%
2.0 - 2.540 - 60%35 - 55%
> 3.0< 15%> 80%

Experimental Protocols

Protocol: Selective Mono-Substitution of this compound with a Primary Amine at the C4 Position

  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (10 mL per gram of starting material).

    • Cool the solution to 0°C using an ice-water bath.

  • Addition of Reagents:

    • In a separate flask, dissolve the primary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous THF.

    • Add the amine/base solution dropwise to the cooled solution of this compound over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0-5°C.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-chloro-4-amino-6-nitroquinazoline derivative.

Visualizations

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Formation start This compound + Nucleophile (NuH) intermediate Meisenheimer Complex (Negative charge stabilized by nitro group) start->intermediate Nucleophilic Attack at C4 product 4-Substituted-2-Chloro-6-Nitroquinazoline intermediate->product Loss of Cl⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_yield Low Yield of Desired Product? start->check_yield check_purity Mixture of Products? start->check_purity hydrolysis Check for Hydrolysis: - Use anhydrous conditions - Run under inert atmosphere check_yield->hydrolysis Yes incomplete_rxn Incomplete Reaction: - Extend reaction time - Slightly increase temperature check_yield->incomplete_rxn Yes di_substitution Di-substitution: - Lower reaction temperature - Reduce equivalents of nucleophile check_purity->di_substitution Yes regioisomers Regioisomers (C2-substitution): - Maintain low temperature check_purity->regioisomers Yes end Optimized Reaction hydrolysis->end incomplete_rxn->end di_substitution->end regioisomers->end

Caption: A troubleshooting workflow for common issues in this compound reactions.

Conditions_Products cluster_conditions Reaction Conditions cluster_products Primary Products mild Mild Conditions (Low Temp, Stoichiometric Nu) mono Mono-substituted (C4) mild->mono Favors harsh Harsh Conditions (High Temp, Excess Nu) di Di-substituted (C2, C4) harsh->di Favors wet Presence of Water hydrolysis Hydrolysis Product wet->hydrolysis Leads to

Caption: Logical relationship between reaction conditions and resulting products.

References

Technical Support Center: Purification of Crude 2,4-Dichloro-6-Nitroquinazoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4-Dichloro-6-Nitroquinazoline using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of this compound from Impurities Inappropriate mobile phase polarity.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.[2]
Column overloading.The ratio of silica gel to the crude product should be between 30:1 to 100:1 by weight.[3] If overloading is suspected, reduce the amount of crude material loaded onto the column.
Column channeling.Ensure the column is packed uniformly without any cracks or air bubbles. The wet slurry method is often recommended for preparing a well-packed column.[3]
Product Elutes Too Quickly (Low Retention) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product Elutes Too Slowly or Not at All (High Retention) Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). For highly polar compounds, a small amount of methanol can be added, but this should be done cautiously as it can sometimes affect silica gel.[1]
Tailing of the Product Band Compound is interacting too strongly with the stationary phase.Add a small amount of a slightly more polar solvent or a modifier like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the mobile phase to reduce strong interactions.
The sample is not fully dissolved when loaded.Ensure the crude product is fully dissolved in a minimal amount of the mobile phase or a suitable solvent before loading it onto the column.[3]
Cracking of the Silica Gel Bed Running the column dry.Never let the solvent level drop below the top of the stationary phase.[1][2]
Heat generated during elution.This is more common with large columns and fast flow rates. Ensure proper heat dissipation or use a slower flow rate.
Low Yield of Purified Product Incomplete elution.After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to check for any remaining product.
Decomposition of the product on the silica gel.This compound may be sensitive to the acidic nature of silica gel. Consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of triethylamine in the mobile phase.
Co-elution with an impurity.Re-evaluate the mobile phase system using TLC to ensure baseline separation. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel is the most common stationary phase for normal-phase column chromatography of organic compounds.[1][2] Given the polar nature of the nitro group and the chloro substituents, silica gel (60-120 mesh or 230-400 mesh) is a suitable choice.[3] If the compound shows instability on silica, neutral alumina can be considered as an alternative.[1]

Q2: How do I determine the best mobile phase for the separation?

A2: The ideal mobile phase should be determined by preliminary analysis using Thin Layer Chromatography (TLC) with the same stationary phase as the column.[1] A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for this compound, allowing for good separation from less polar and more polar impurities.[2] A common mobile phase for compounds of moderate polarity is a mixture of hexane and ethyl acetate.[1]

Q3: What is the appropriate ratio of stationary phase to crude product?

A3: A general guideline for the ratio of silica gel to crude product by weight is between 30:1 and 100:1.[3] This ensures that the column is not overloaded, which can lead to poor separation.

Q4: What is the difference between dry loading and wet loading, and which is preferred?

A4: In wet loading, the crude sample is dissolved in a minimal amount of the mobile phase and carefully added to the top of the column. In dry loading, the crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the column.[3] Dry loading is often recommended as it can lead to a more uniform application of the sample and better separation.[3]

Q5: How can I monitor the separation during the chromatography process?

A5: The separation can be monitored by collecting fractions of the eluent and analyzing them by TLC.[4] Spotting each fraction on a TLC plate alongside the crude mixture and a reference standard (if available) will allow you to identify which fractions contain the pure product. A UV lamp can be used for visualization if the compound is UV active.[3]

Experimental Protocol: Purification of this compound

This protocol provides a general methodology for the purification of crude this compound by flash column chromatography.

1. Preparation:

  • TLC Analysis: Develop a suitable mobile phase system using TLC. A starting point could be a 4:1 mixture of hexane:ethyl acetate. Adjust the ratio to obtain an Rf value of ~0.25 for the target compound.

  • Column Selection: Choose a glass chromatography column of an appropriate size based on the amount of crude material.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., hexane).[3]

2. Column Packing:

  • Secure the column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.[1]

  • Add a thin layer of sand.

  • Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[3]

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[3]

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[3]

  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or compressed air for flash chromatography) to start the elution process.

  • Collect the eluent in fractions (e.g., in test tubes or vials).

  • Monitor the fractions by TLC to determine which ones contain the purified product.

5. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Workflow for Purification of this compound

G cluster_prep Preparation cluster_packing Column Packing cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Product Isolation TLC TLC Analysis to Determine Mobile Phase Slurry Prepare Silica Gel Slurry Pack Pack Column with Slurry Slurry->Pack Settle Settle and Equilibrate Column Pack->Settle Load Load Sample onto Column Settle->Load Dissolve Dissolve Crude Product Adsorb Adsorb on Silica Gel (Dry Loading) Dissolve->Adsorb Adsorb->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Obtain Purified Product Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Regioselectivity in 2,4-Dichloro-6-Nitroquinazoline Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloro-6-nitroquinazoline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals navigate the challenges of achieving selective substitution at the C4 and C2 positions.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic aromatic substitution on this compound regioselective?

A1: The regioselectivity is governed by the electronic properties of the quinazoline ring. The carbon at the C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position.[1][2][3][4] This is due to the influence of the adjacent nitrogen atom (N3) and the overall electron distribution in the heterocyclic system. Theoretical studies using Density Functional Theory (DFT) have shown that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and that the reaction pathway for nucleophilic attack at C4 has a lower activation energy, making it the kinetically favored product.[1][3] The presence of the electron-withdrawing nitro group at the 6-position further activates the entire ring for nucleophilic attack but does not change the inherent preference for the C4 position.

Q2: Which position, C2 or C4, is more reactive?

A2: The C4 position is significantly more reactive towards nucleophiles under mild reaction conditions.[2][4] Substitution at the C2 position typically requires more forcing or harsh conditions, such as higher temperatures, stronger nucleophiles, or longer reaction times.[1][2]

Q3: What are the typical "mild" and "harsh" conditions?

A3:

  • Mild Conditions (Favors C4-substitution): These conditions typically involve running the reaction at temperatures ranging from 0°C to room temperature, or slightly elevated temperatures (e.g., up to 80°C).[1][2] Common solvents include ethanol, isopropanol, tetrahydrofuran (THF), and acetonitrile.[1][2]

  • Harsh Conditions (Required for C2-substitution): These conditions are necessary to overcome the lower reactivity at the C2 position. This often involves high temperatures (e.g., >100°C to reflux), the use of microwave irradiation, or employing stronger bases and more nucleophilic reagents.[1]

Q4: How can I confirm the regioselectivity of my product?

A4: The most definitive method for confirming the site of substitution is through 2D-NMR spectroscopy, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).[1][3] These techniques can establish correlations between protons and carbons that unequivocally determine the connectivity of the substituted group. For example, in a 4-amino-substituted product, a NOESY correlation might be observed between the N-H proton of the amino group and the H5 proton of the quinazoline ring.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the substitution reaction on this compound.

Issue 1: Low or No Reaction Yield

  • Question: I am not observing any product formation, or the yield is very low. What should I do?

  • Answer:

    • Check Nucleophile Reactivity: Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) may react slowly. Consider switching to a more polar aprotic solvent like DMF or DMSO to enhance reactivity.

    • Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. For C4-substitution, heating to 50-80°C is often effective.[1] Be cautious, as excessive heat can lead to a loss of selectivity (see Issue 2).

    • Add a Base: The HCl generated during the reaction can protonate your nucleophile, rendering it inactive. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), or an inorganic base like K₂CO₃ or NaOAc, is often necessary to neutralize the acid and drive the reaction to completion.[1]

    • Verify Starting Material Quality: The dichloroquinazoline starting material can be sensitive to moisture.[5] Ensure it is pure and dry before use.

Issue 2: Poor Regioselectivity (Mixture of C2 and C4 Products)

  • Question: I am obtaining a mixture of both the C4-substituted and the C2,4-disubstituted products. How can I improve selectivity for the C4-monosubstituted product?

  • Answer:

    • Lower the Reaction Temperature: This is the most critical factor. High temperatures provide the necessary activation energy for the less favored C2-substitution to occur.[1][2] Try running the reaction at a lower temperature (e.g., 0-5°C or room temperature). For example, reactions with hydrazine hydrate show excellent C4 selectivity at 0-5°C, while heating leads to C2 substitution.[2]

    • Control Stoichiometry: Use only a slight excess (e.g., 1.0-1.2 equivalents) of the nucleophile. A large excess will increase the likelihood of a second substitution at the C2 position after the C4 position has reacted.

    • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed and before significant amounts of the disubstituted product begin to form.

Issue 3: Only the Disubstituted Product is Formed

  • Question: I am trying to synthesize the C4-monosubstituted product, but I am only isolating the 2,4-disubstituted quinazoline. How can I fix this?

  • Answer: This indicates that your reaction conditions are too harsh for selective monosubstitution.

    • Drastically Reduce Temperature: Immediately attempt the reaction at a much lower temperature, such as 0°C or even below.

    • Use a Less Polar Solvent: Solvents like THF or Dioxane may moderate the reactivity compared to highly polar solvents like DMF.

    • Avoid Strong Bases: If using a very strong base, consider switching to a milder one (e.g., NaOAc instead of NaH).

Troubleshooting Workflow Diagram

G start Start: C4-Selective Substitution issue Analyze Reaction Outcome start->issue no_rxn Problem: Low/No Yield issue->no_rxn No Product mix_prod Problem: Mixture of C4/C2 Products issue->mix_prod Poor Selectivity di_prod Problem: Only Disubstituted Product issue->di_prod No Monosubstitution success Success: Clean C4-Product issue->success Desired Outcome sol_no_rxn1 Action: Increase Temperature (50-80°C) no_rxn->sol_no_rxn1 sol_no_rxn2 Action: Add Base (e.g., DIPEA) no_rxn->sol_no_rxn2 sol_no_rxn3 Action: Use Polar Aprotic Solvent (DMF) no_rxn->sol_no_rxn3 sol_mix_prod1 Action: Lower Temperature (0°C - RT) mix_prod->sol_mix_prod1 sol_mix_prod2 Action: Use 1.0-1.2 eq. Nucleophile mix_prod->sol_mix_prod2 sol_di_prod Action: Drastically Lower Temp (e.g., 0°C) di_prod->sol_di_prod sol_no_rxn1->issue Re-evaluate sol_no_rxn2->issue Re-evaluate sol_no_rxn3->issue Re-evaluate sol_mix_prod1->issue Re-evaluate sol_mix_prod2->issue Re-evaluate sol_di_prod->issue Re-evaluate

Caption: Troubleshooting workflow for C4-selective substitution.

Quantitative Data Summary

The regioselectivity of the SNAr reaction is highly dependent on the chosen experimental parameters. While reactions are overwhelmingly selective for the C4 position, the following table summarizes how different conditions can be tuned to ensure this outcome and to initiate substitution at the C2 position.

ParameterCondition for C4-SelectivityCondition for C2-SubstitutionRationale
Temperature Low to moderate (0°C to 80°C)[1][2]High (>100°C, reflux, or microwave)[1]C4 has a lower activation energy. Higher energy is needed to overcome the barrier for C2 attack.[1][3]
Nucleophile Primary/secondary aliphatic amines, anilines, hydrazines[1][2]Often requires a second equivalent of a strong nucleophile[2]After C4 is substituted, the ring is less activated, requiring harsher conditions for the second substitution.
Solvent Alcohols (EtOH, IPA), THF, Dioxane, Acetonitrile[1][2]Polar aprotic (DMF, DMSO) may be needed for less reactive nucleophiles[6]Solvent polarity can influence nucleophile strength and reaction rate.
Base Often required (DIPEA, Et₃N, NaOAc) to neutralize HCl[1]Required to drive the second substitution to completionPrevents protonation and deactivation of the nucleophile.
Reaction Time Minutes to several hours (e.g., 0.5 - 12 h)[1]Typically requires longer reaction times or microwave assistance[1]C2 substitution is kinetically slower than C4 substitution.

Regioselectivity Logic Diagram

G start This compound + Nucleophile conditions Reaction Conditions start->conditions mild Mild Conditions (e.g., 0-80°C, 1 eq. Nu:) conditions->mild Low Energy harsh Harsh Conditions (e.g., >100°C, Reflux, Excess Nu:) conditions->harsh High Energy c4_product Selective C4-Substitution Product (2-Chloro-4-Substituted-6-Nitroquinazoline) mild->c4_product Kinetically Favored Path c2_product C2-Substitution or C2,4-Disubstitution Product harsh->c2_product Thermodynamically Forced Path

References

preventing hydrolysis of 2,4-Dichloro-6-Nitroquinazoline during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-nitroquinazoline. The primary focus is to address and prevent its hydrolysis during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to hydrolysis?

This compound possesses two reactive chlorine atoms at positions 2 and 4. The potent electron-withdrawing nitro group at position 6 significantly activates these chlorine atoms towards nucleophilic attack. During aqueous workup, water molecules can act as nucleophiles, leading to the displacement of the chlorine atoms and the formation of hydroxyquinazolines, which can exist in tautomeric keto forms. This hydrolysis is often catalyzed by acidic or basic conditions.

Q2: What are the common byproducts of this compound hydrolysis during workup?

The primary hydrolysis byproducts are 2-chloro-4-hydroxy-6-nitroquinazoline and 4-chloro-2-hydroxy-6-nitroquinazoline, along with the di-hydrolyzed product 2,4-dihydroxy-6-nitroquinazoline. The relative amounts of these byproducts depend on the reaction conditions such as pH, temperature, and duration of exposure to water.

Q3: How can I visually detect if hydrolysis has occurred during my workup?

While a definitive confirmation requires analytical techniques like TLC, LC-MS, or NMR, a common visual indication of hydrolysis is the precipitation of a solid that is less soluble in the organic extraction solvent compared to the desired this compound. The hydrolyzed products are generally more polar and may have different appearances (e.g., color, crystallinity).

Q4: Is it possible to reverse the hydrolysis reaction?

No, the hydrolysis of this compound to its corresponding hydroxyquinazolines is practically irreversible under typical workup conditions. Prevention is the key strategy.

Troubleshooting Guides

Issue 1: Low yield of this compound after aqueous workup.

Possible Cause: Significant hydrolysis of the product during the quenching and extraction steps.

Troubleshooting Steps:

  • Minimize Contact with Water: Instead of pouring the reaction mixture directly into a large volume of water, consider a "reverse quench" by slowly adding the reaction mixture to ice-cold saturated brine. Brine is less nucleophilic than pure water.

  • Temperature Control: Perform all aqueous steps at low temperatures (0-5 °C) to decrease the rate of hydrolysis.

  • pH Control: Avoid strongly acidic or basic aqueous solutions during washing steps. If a wash is necessary to remove acid or base, use a pre-chilled, weak solution (e.g., saturated sodium bicarbonate for acid, dilute citric acid for base) and perform the wash quickly.

  • Rapid Extraction: Do not allow the mixture to sit in the separatory funnel for extended periods. Perform extractions swiftly.

  • Solvent Choice: Use a water-immiscible organic solvent that is a good solvent for this compound, such as dichloromethane or ethyl acetate, to ensure efficient partitioning away from the aqueous phase.

Issue 2: Presence of multiple spots on TLC after workup, indicating impurities.

Possible Cause: Formation of hydrolysis byproducts.

Troubleshooting Steps:

  • Implement a Non-Aqueous Workup: If hydrolysis remains a persistent issue, switching to a non-aqueous workup is the most effective solution (see Experimental Protocols).

  • Thorough Drying: Ensure the organic layer is meticulously dried before solvent evaporation. Use a sufficient amount of a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Residual water can cause hydrolysis upon concentration.

  • Co-distillation: In some cases, co-distilling the product with a high-boiling inert solvent can help remove residual water and prevent crystallization in the apparatus.[1]

Experimental Protocols

Protocol 1: Modified Aqueous Workup to Minimize Hydrolysis

This protocol is suitable when a completely anhydrous workup is not feasible.

  • Preparation:

    • Pre-chill saturated aqueous sodium chloride (brine) and saturated aqueous sodium bicarbonate solutions to 0-5 °C.

    • Ensure all glassware for the workup is clean and dry.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the cooled reaction mixture to a vigorously stirred flask containing ice-cold brine.

  • Extraction:

    • Transfer the quenched mixture to a pre-chilled separatory funnel.

    • Extract the product swiftly with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Separate the organic layer promptly.

  • Washing:

    • Wash the organic layer once with cold saturated aqueous sodium bicarbonate to neutralize any residual acid.

    • Follow with a single wash with cold brine.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a flask and add a generous portion of anhydrous sodium sulfate. Swirl and let it stand for 15-20 minutes, ensuring the drying agent does not clump together.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure at a low temperature.

Protocol 2: Non-Aqueous Workup

This protocol is recommended for maximizing the yield and purity of this compound.

  • Removal of Excess Reagents:

    • If the reaction was conducted in a volatile reagent that also acts as a solvent (e.g., POCl₃), remove the excess reagent by distillation under reduced pressure. The addition of a high-boiling inert solvent like toluene can aid in the azeotropic removal of the reagent.

  • Isolation of the Product:

    • After removing the excess reagents, the residue will contain the product and non-volatile byproducts (e.g., amine hydrochlorides if used as a catalyst).

    • Add a dry, inert solvent that dissolves the this compound but not the impurities (e.g., dry toluene or dichloromethane).

    • Stir the mixture to dissolve the product.

  • Filtration:

    • Filter the mixture through a pad of celite or a sintered glass funnel to remove the insoluble impurities.

    • Wash the filter cake with a small amount of the dry solvent to recover any remaining product.

  • Solvent Removal:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification (if necessary):

    • The crude product can be further purified by recrystallization from a suitable anhydrous solvent system or by column chromatography using a non-polar eluent system.

Data Presentation

Workup Parameter Modified Aqueous Workup Non-Aqueous Workup Rationale
Quenching Medium Ice-cold saturated brineNot applicableBrine is less nucleophilic than water, reducing hydrolysis.
Temperature 0-5 °CAmbient or as required for distillationLower temperatures decrease the rate of hydrolysis.
Phase Separation Can be challenging, risk of emulsionsStraightforward filtrationAvoids difficult phase separations and contact with water.[1]
Potential for Hydrolysis ModerateMinimal to NoneDirectly avoids the primary cause of hydrolysis.
Typical Yield GoodExcellentMinimizes product loss due to side reactions.

Visualizations

Hydrolysis_Pathway This compound This compound Monohydroxy_Products 2-Chloro-4-hydroxy-6-nitroquinazoline 4-Chloro-2-hydroxy-6-nitroquinazoline This compound->Monohydroxy_Products + H2O - HCl Dihydroxy_Product 2,4-Dihydroxy-6-nitroquinazoline Monohydroxy_Products->Dihydroxy_Product + H2O - HCl

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_workup Aqueous Workup Used? start->check_workup hydrolysis_suspected Hydrolysis is the Likely Cause check_workup->hydrolysis_suspected Yes other_issues Consider Other Issues: - Incomplete Reaction - Reagent Purity check_workup->other_issues No implement_aqueous_mods Implement Modified Aqueous Workup: - Low Temperature - Brine Quench - Rapid Extraction hydrolysis_suspected->implement_aqueous_mods still_issues Still Experiencing Issues? implement_aqueous_mods->still_issues non_aqueous_workup Switch to Non-Aqueous Workup: - Distill Reagents - Filter Impurities still_issues->non_aqueous_workup Yes end Improved Yield and Purity still_issues->end No non_aqueous_workup->end

Caption: Troubleshooting workflow for low yield or impurities.

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2,4-dichloro-6-nitroquinazoline.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of the desired coupled product is a common issue. The following troubleshooting steps can help identify and resolve the underlying cause.

Possible Causes and Solutions:

  • Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and moisture.

    • Solution: Ensure the use of fresh, high-quality catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0). Consider adding a reducing agent or using a pre-activated catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently.

    • Solution: While starting with a low catalyst loading (e.g., 1-2.5 mol%) is common, systematically increase the loading to 5 mol% or even 10 mol% in difficult cases to see if the yield improves.[1]

  • Poor Ligand Choice: The ligand may not be suitable for the electron-deficient substrate.

    • Solution: For electron-deficient aryl chlorides like this compound, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.

  • Inadequate Base: The base may not be strong enough or soluble enough to promote transmetalation.

    • Solution: Screen different bases. While Na₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ may improve yields, especially if transmetalation is the rate-limiting step. Ensure the base is finely powdered and dry.

  • Solvent Issues: The solvent may not be appropriate for the reaction, or it may not be properly degassed.

    • Solution: Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst. A mixture of a polar aprotic solvent like 1,4-dioxane or DME with water is often effective.

  • Low Reaction Temperature or Time: The reaction may not have reached completion.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[2]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_catalyst Verify Catalyst Activity (Fresh, Correct Oxidation State) start->check_catalyst increase_loading Increase Catalyst Loading (e.g., to 5 mol%) check_catalyst->increase_loading If catalyst is active change_ligand Screen Ligands (e.g., Buchwald, NHC) increase_loading->change_ligand If no improvement screen_base Screen Bases (e.g., K3PO4, Cs2CO3) change_ligand->screen_base If still low yield check_solvent Check Solvent (Anhydrous, Degassed) screen_base->check_solvent If no improvement optimize_conditions Increase Temperature/Time (Monitor by TLC/LC-MS) check_solvent->optimize_conditions If solvent is appropriate success Improved Yield optimize_conditions->success Monitor for improvement

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired product.

Common Side Products and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This results in a biaryl product derived from the boronic acid.

    • Cause: Often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst.

    • Solution: Ensure rigorous degassing of the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Dehalogenation: Replacement of one or both chlorine atoms with hydrogen.

    • Cause: Can occur in the presence of a hydride source (e.g., from solvent or base) and an active catalyst.

    • Solution: Use a non-protic solvent if possible, or minimize the amount of water. Ensure the base is not a hydride source.

  • Protodeborylation of Boronic Acid: The boronic acid is converted back to the corresponding arene.

    • Cause: Can be promoted by aqueous acidic or basic conditions.

    • Solution: Use anhydrous conditions if possible. If water is necessary, ensure the reaction is not overly basic and that the reaction time is not excessively long.

Logical Relationships of Side Product Formation

side_products main_reaction Desired Suzuki Coupling (Ar-Cl + Ar'-B(OH)2) side_reactions Side Reactions homocoupling Homocoupling (Ar'-Ar') side_reactions->homocoupling dehalogenation Dehalogenation (Ar-H) side_reactions->dehalogenation protodeborylation Protodeborylation (Ar'-H) side_reactions->protodeborylation

Caption: Common side reactions in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Which chlorine on this compound is more reactive in a Suzuki coupling?

A1: The chlorine at the C4 position is generally more reactive than the chlorine at the C2 position. This is due to the electronic effects of the heterocyclic nitrogen atoms, making the C4 position more electrophilic.[1] By carefully controlling the stoichiometry of the boronic acid (using 1.0-1.2 equivalents), it is possible to achieve selective mono-substitution at the C4 position.[2]

Q2: What is a typical starting catalyst loading for this reaction?

A2: A good starting point for catalyst loading is between 1-5 mol%. For the related substrate, 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline, a catalyst loading of 2.5 mol% of Pd(PPh₃)₄ was used effectively.[2]

Q3: Can I use microwave heating for this reaction?

A3: Yes, microwave-assisted heating can be very effective for this type of Suzuki coupling. It can significantly reduce reaction times and often leads to improved yields. For a similar substrate, a reaction time of 3 hours at 80°C under microwave irradiation was successful.[2]

Q4: My boronic acid is not very stable. How can I improve the reaction?

A4: If your boronic acid is prone to decomposition (e.g., protodeborylation), you can consider using a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt. These are often more robust under the reaction conditions.

Q5: The reaction mixture turned black. Does this mean the reaction has failed?

A5: Not necessarily. The formation of finely divided palladium metal (palladium black) can cause the reaction mixture to turn black. This is often a sign of catalyst decomposition, but it does not always mean the reaction has completely failed. However, if you are experiencing low yields, it is a factor to consider, and improving catalyst stability with appropriate ligands may be necessary.

Data Presentation

Table 1: Regioselective Suzuki Coupling of a this compound Analog

Data extracted from a study on 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline.[2]

EntryArylboronic Acid (Equivalents)Catalyst (mol%)Product(s)Yield (%)
14-methoxyphenylboronic acid (2.0)Pd(PPh₃)₄ (2.5)Mono- and Di-substituted45 (mono), 15 (di)
24-methoxyphenylboronic acid (1.5)Pd(PPh₃)₄ (2.5)Mono- and Di-substituted45 (mono), 15 (di)
34-methoxyphenylboronic acid (1.2)Pd(PPh₃)₄ (2.5)Mono-substituted68
44-chlorophenylboronic acid (1.2)Pd(PPh₃)₄ (2.5)Mono-substituted63

Table 2: General Catalyst Loading Optimization for Aryl Chlorides

This table provides a general guideline for catalyst loading optimization based on typical literature findings for challenging Suzuki couplings of aryl chlorides.

Catalyst Loading (mol%)Expected OutcomeWhen to Use
0.5 - 1.0High turnover number (TON), cost-effectiveFor highly active catalyst systems and optimized reactions.
1.0 - 2.5Good starting point for initial screeningBalances catalyst cost with reasonable reaction rates.
2.5 - 5.0Improved yields for sluggish reactionsWhen lower loadings give incomplete conversion.
> 5.0For very challenging substratesWhen all other optimization strategies have failed to provide a satisfactory yield.

Experimental Protocols

General Protocol for Regioselective Mono-Arylation at the C4 Position

This protocol is adapted from the microwave-assisted Suzuki coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline.[2]

  • Reaction Setup:

    • To a microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.).

    • Add the desired arylboronic acid (1.2 equiv.).

    • Add sodium carbonate (Na₂CO₃) (3.0 equiv.).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%).

  • Solvent Addition:

    • Under an inert atmosphere (Argon or Nitrogen), add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and ethanol (9:1 v/v). The total solvent volume should be sufficient to make a 0.1 M solution with respect to the starting quinazoline.

  • Reaction Conditions:

    • Seal the reaction vessel.

    • Place the vessel in a microwave reactor and irradiate with a power of 300 W, maintaining a temperature of 80°C for 3 hours.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-aryl-6-nitroquinazoline.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification add_reagents 1. Add Quinazoline, Boronic Acid, Base, and Pd Catalyst to Vessel add_solvent 2. Add Degassed Solvent under Inert Atmosphere add_reagents->add_solvent run_reaction 3. Seal and Heat in Microwave Reactor add_solvent->run_reaction workup 4. Cool, Dilute, and Wash run_reaction->workup purify 5. Dry, Concentrate, and Purify by Chromatography workup->purify product Final Product: 2-Chloro-4-aryl-6-nitroquinazoline purify->product

Caption: General experimental workflow for Suzuki coupling.

References

Technical Support Center: Buchwald-Hartwig Amination of 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2,4-dichloro-6-nitroquinazoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Buchwald-Hartwig amination of this compound is not working. What are the most common reasons for failure?

A1: Failure of this specific reaction can often be attributed to several factors:

  • Catalyst and Ligand Choice: Aryl chlorides are notoriously less reactive than bromides or iodides in Buchwald-Hartwig aminations.[1] The choice of a sufficiently active catalyst system is therefore critical. Sterically hindered and electron-rich phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond to the palladium center.

  • Base Selection: The nitro group on the quinazoline ring makes the substrate susceptible to decomposition or side reactions with very strong bases like sodium tert-butoxide (NaOtBu).[2] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often better choices, although they may require higher reaction temperatures.[2]

  • Reaction Conditions: Inadequate temperature, reaction time, or inert atmosphere can all lead to reaction failure. Palladium catalysts are sensitive to oxygen, so proper degassing of solvents and use of an inert atmosphere (e.g., argon or nitrogen) are essential.[2]

  • Substrate and Reagent Quality: Impurities in the this compound, amine, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.

Q2: I am observing a mixture of products. How can I control the regioselectivity of the amination?

A2: this compound has two reactive sites for amination. In general, for nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazolines, the C4 position is more reactive than the C2 position under milder conditions. For palladium-catalyzed aminations, the regioselectivity can be influenced by several factors:

  • Reaction Temperature: Lower temperatures generally favor mono-amination at the more reactive C4 position. Higher temperatures may be required for the second amination at the C2 position.

  • Catalyst System: The choice of ligand can influence the regioselectivity. For example, in the amination of 6-aryl-2,4-dichloropyrimidine, different palladium/ligand combinations showed varying degrees of selectivity for the C4 position.[3] A screening of different ligands (e.g., XPhos, RuPhos, dppf) is recommended to optimize for the desired isomer.

  • Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can promote mono-amination. A larger excess of the amine and prolonged reaction times will favor the di-substituted product.

Q3: The reaction is very slow or gives a low yield. How can I improve the conversion?

A3: Low conversion is a common issue, particularly with challenging aryl chloride substrates. Consider the following adjustments:

  • Switch to a More Active Catalyst/Ligand: Newer generation Buchwald-Hartwig pre-catalysts and bulky biarylphosphine ligands (e.g., G3 or G4 pre-catalysts with ligands like XPhos, SPhos, or RuPhos) are designed for high activity with aryl chlorides.

  • Increase Reaction Temperature: Higher temperatures (e.g., 80-120 °C) can significantly increase the rate of reaction. However, be mindful of potential decomposition of the starting material or product.

  • Optimize the Base: While strong bases can be problematic, a carefully selected strong base in combination with a robust ligand might be effective. Alternatively, if using a weaker base like Cs₂CO₃ or K₃PO₄, ensure it is finely powdered and well-stirred to maximize its reactivity.

  • Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. Toluene is often a good starting point.[4] The solubility of the base in the chosen solvent can also impact the reaction rate.

  • Increase Catalyst Loading: If other optimizations fail, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can improve yields, although this is less cost-effective.

Q4: I am observing decomposition of my starting material or product. What could be the cause?

A4: Decomposition is often related to the presence of the nitro group, which can be sensitive to harsh reaction conditions.

  • Base-Induced Decomposition: As mentioned, strong bases like NaOtBu can be incompatible with nitroarenes.[2] Switching to a weaker base is the first step in troubleshooting decomposition.

  • Thermal Instability: The 6-nitroquinazoline moiety may be thermally labile. If high temperatures are required for the reaction to proceed, consider screening for a more active catalyst that allows for lower reaction temperatures.

  • Reduction of the Nitro Group: While less common under standard Buchwald-Hartwig conditions, some phosphine ligands or additives could potentially reduce the nitro group, leading to undesired side products. If you suspect this is occurring, analyzing the crude reaction mixture by LC-MS may help identify these byproducts.

Data Presentation: Comparison of Reaction Conditions for Analogous Systems

Table 1: Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine with Secondary Amines [3]

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeC4:C2 RatioYield (%)
Pd(OAc)₂ (1-2)dppb (1-2)LiHMDSTHF-201 h>30:1High
Pd(OAc)₂ (5)P(o-tol)₃ (10)LiHMDSTHF02 h94:688
Pd(OAc)₂ (5)PPh₃ (10)LiHMDSTHF030 min98:292
PdCl₂(PPh₃)₂ (5)-LiHMDSTHF05 min99:196

Table 2: Regioselective 2-Amination of Substituted 2,4-Dichloropyrimidines with Anilines [5]

Palladium Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)2-aminated:4-aminated RatioYield (%)
P1 (2.5)L1 (XPhos) (2.5)Cs₂CO₃Dioxane8099:183
P2 (2.5)L2 (tBuXPhos) (2.5)Cs₂CO₃Dioxane8099:178
P3 (2.5)L3 (BrettPhos) (2.5)Cs₂CO₃Dioxane10099:165

Experimental Protocols

General Protocol for Mono-amination of this compound (C4-selective)

This protocol is a generalized procedure based on methodologies for related dihaloheterocycles and should be optimized for the specific amine being used.

Materials:

  • This compound

  • Amine (1.1 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium pre-catalyst, the ligand, and the base under an inert atmosphere (argon or nitrogen).

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture for the specified time (e.g., 4-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination + R₂NH - X⁻ amido_complex Amido Complex amine_coordination->amido_complex + Base - Base-H⁺ salt Base-H⁺X⁻ amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition amine R₂NH amine->amine_coordination base Base base->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Reaction Failed? check_conditions Check Basic Conditions (Inert atmosphere, dry solvent, pure reagents) start->check_conditions Yes success Successful Reaction start->success No low_yield Low Yield / No Reaction check_conditions->low_yield selectivity_issue Poor Regioselectivity check_conditions->selectivity_issue decomposition Decomposition Observed check_conditions->decomposition catalyst_ligand Screen Catalyst/Ligand (e.g., XPhos, RuPhos) low_yield->catalyst_ligand Yes low_yield->success No lower_temp Lower Temperature selectivity_issue->lower_temp Yes selectivity_issue->success No weaker_base Switch to Weaker Base (e.g., K₂CO₃, K₃PO₄) decomposition->weaker_base Yes decomposition->success No increase_temp Increase Temperature catalyst_ligand->increase_temp optimize_base Optimize Base (e.g., Cs₂CO₃, K₃PO₄) increase_temp->optimize_base optimize_base->success screen_ligands_selectivity Screen Ligands for Selectivity lower_temp->screen_ligands_selectivity adjust_stoichiometry Adjust Amine Stoichiometry screen_ligands_selectivity->adjust_stoichiometry adjust_stoichiometry->success lower_temp_decomp Lower Reaction Temperature weaker_base->lower_temp_decomp lower_temp_decomp->success

Caption: A troubleshooting workflow for the Buchwald-Hartwig amination.

References

removal of starting material from 2,4-Dichloro-6-Nitroquinazoline reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Dichloro-6-Nitroquinazoline. The following information is designed to address common issues related to the removal of starting material from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound, and what is the reaction?

A1: The most common starting material is 6-Nitroquinazoline-2,4(1H,3H)-dione. The reaction is a chlorination, typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1] This reaction converts the hydroxyl groups of the dione into chlorides.

Q2: Why is it difficult to remove the starting material from the product?

A2: The primary challenge lies in the difference in physical properties between the starting material and the product. 6-Nitroquinazoline-2,4(1H,3H)-dione is a polar, high-melting solid with low solubility in many organic solvents, while the product, this compound, is significantly less polar. Incomplete reactions can lead to a mixture that requires careful purification to remove the unreacted starting material.

Q3: What are the initial signs of residual starting material in my crude product?

A3: Residual starting material can be suspected if the crude product is not fully soluble in solvents like dichloromethane or chloroform, in which the dichloro product should be soluble. Analytically, the presence of the starting material can be confirmed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), where it will appear as a separate, more polar spot or peak.

Q4: Can the product revert to the starting material during workup?

A4: Yes, this compound is susceptible to hydrolysis.[1] Exposure to water, especially under non-neutral pH conditions, can hydrolyze one or both chloro groups back to hydroxyl groups, reforming the starting material or a mono-chloro intermediate. This is a critical consideration during aqueous workup and purification.

Troubleshooting Guide: Removal of Starting Material

This guide addresses the common issue of persistent starting material contamination in the this compound reaction mixture.

Problem: Starting material is present in the crude product after the initial workup.

Initial Assessment: TLC Analysis

A quick TLC analysis is the first step to assess the extent of contamination.

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (7:3 v/v)
Visualization UV Lamp (254 nm)
Expected Rƒ Value (Product) ~0.6-0.7
Expected Rƒ Value (Starting Material) ~0.0-0.1 (baseline)

If a spot is observed at the baseline, it indicates the presence of the highly polar starting material.

Purification Strategies

Based on the level of contamination and available equipment, one or more of the following strategies can be employed.

Strategy 1: Aqueous Wash and Filtration (for significant contamination)

This method is effective when a substantial amount of starting material is present.

  • Principle: Leverages the poor solubility of the starting material in less polar organic solvents compared to the product.

  • Procedure:

    • Suspend the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic solution with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

    • The unreacted starting material will remain as an insoluble solid.

    • Filter the mixture to remove the solid starting material.

    • Dry the organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Strategy 2: Recrystallization (for moderate to low contamination)

Recrystallization is a powerful technique for purifying the product from less soluble starting material and other impurities.

Solvent SystemSuitability
Ethanol/Ethyl Acetate Good for inducing crystallization of the product while leaving more polar impurities behind.[2]
Toluene Can be effective for dissolving the product upon heating, with impurities remaining insoluble.
Acetonitrile Another potential solvent for recrystallization.

Strategy 3: Column Chromatography (for trace contamination and high purity requirements)

Column chromatography provides the highest degree of purification.

ParameterDescription
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) A gradient of Hexane and Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20)
Loading Dry loading the crude product adsorbed onto a small amount of silica gel is recommended.

Experimental Protocols

Protocol 1: General Chlorination of 6-Nitroquinazoline-2,4(1H,3H)-dione
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-Nitroquinazoline-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of DMF (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • A precipitate of the crude this compound will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

Protocol 2: HPLC Method for Purity Analysis

This method can be used to quantify the amount of residual starting material.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 90% A, ramp to 10% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Typical Retention Time (Product) ~8-10 minutes
Typical Retention Time (Starting Material) ~2-3 minutes

Visual Guides (Graphviz)

Reaction_Pathway SM 6-Nitroquinazoline-2,4(1H,3H)-dione Product This compound SM->Product Chlorination Reagents POCl₃ or SOCl₂ (DMF catalyst) Purification_Workflow Start Crude Product (with Starting Material) TLC TLC Analysis (Hexane:EtOAc 7:3) Start->TLC Wash Aqueous Wash & Filtration TLC->Wash High Contamination Recrystal Recrystallization (e.g., EtOH/EtOAc) TLC->Recrystal Moderate Contamination Column Column Chromatography (Hexane/EtOAc Gradient) TLC->Column Trace Contamination Pure_Product Pure Product Wash->Pure_Product Recrystal->Pure_Product Column->Pure_Product Troubleshooting_Tree Problem Incomplete Reaction: Starting Material Remains Cause1 Insufficient Reagent? Problem->Cause1 Cause2 Reaction Time/Temp Too Low? Problem->Cause2 Cause3 Moisture Contamination? Problem->Cause3 Solution1 Increase equivalents of chlorinating agent. Cause1->Solution1 Solution2 Increase reaction time or temperature and monitor by TLC. Cause2->Solution2 Solution3 Ensure anhydrous conditions and freshly distilled reagents. Cause3->Solution3

References

characterization of unexpected byproducts in 2,4-Dichloro-6-Nitroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2,4-Dichloro-6-Nitroquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic route is a multi-step process that begins with a suitable precursor, which is first cyclized to form the quinazoline core, followed by nitration and then chlorination. A common starting material is 2-amino-5-nitrobenzoic acid, which can be converted to 6-nitro-2,4(1H,3H)-quinazolinedione. This intermediate is then chlorinated to yield the final product.

Q2: My final product is an off-white or brownish powder instead of the expected yellow solid. What could be the cause?

A2: A discoloration of the final product typically points to the presence of impurities. These could be residual starting materials from the initial steps, byproducts from the chlorination reaction, or degradation products. It is crucial to ensure the purity of your intermediates, such as 2-amino-5-nitrobenzoic acid, which can be purified by recrystallization from ethanol.[1]

Q3: I am observing a very low yield for my chlorination step. What are the potential reasons?

A3: Low yields in the chlorination of 6-nitro-2,4(1H,3H)-quinazolinedione are a common issue. Several factors could be at play:

  • Moisture: The chlorinating agent, typically phosphorus oxychloride (POCl₃), is highly sensitive to moisture. Any water present in the reaction will consume the reagent and can lead to the formation of unwanted side products. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heating or a reaction time that is too short may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Inefficient Quenching: The work-up procedure is critical. Pouring the reaction mixture onto ice water can lead to the hydrolysis of the product back to the starting material due to the acidic conditions generated. A modified work-up, such as quenching with a cold basic solution (e.g., sodium bicarbonate), may improve yields.

Q4: My mass spectrometry results show a peak corresponding to a methoxy-substituted product. Where is this coming from?

A4: this compound is highly reactive and susceptible to nucleophilic attack. If methanol is used as the solvent for your mass spectrometry analysis, it can react with your product to form a methoxy-substituted byproduct.[2] This is a known issue and highlights the compound's instability.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction of starting materials.- Increase reaction time and/or temperature. - Monitor the reaction progress using TLC.[1]
Degradation of the product during reaction or work-up.- Ensure the reaction temperature is not too high. - Use a milder work-up procedure, avoiding strongly acidic aqueous conditions.
Poor quality of reagents.- Use fresh, anhydrous POCl₃ and solvents. - Ensure the purity of the 6-nitro-2,4(1H,3H)-quinazolinedione precursor.
Multiple Spots on TLC Presence of starting material.- Increase reaction time or temperature.
Formation of hydrolysis byproduct (6-nitro-2,4(1H,3H)-quinazolinedione).- Ensure anhydrous reaction conditions. - Modify the work-up to be non-aqueous or basic.
Formation of mono-chloro intermediate.- Increase the amount of chlorinating agent or prolong the reaction time.
Byproducts from Vilsmeier-Haack reagent (POCl₃/DMF).- Control the reaction temperature carefully. - Consider alternative chlorination methods if formylated or other unexpected byproducts are identified.
Product is Dark or Tarry Thermal decomposition.- Avoid excessive heating during the reaction and purification. - Purify the product quickly after synthesis.
Impurities from starting materials.- Purify the 2-amino-5-nitrobenzoic acid and 6-nitro-2,4(1H,3H)-quinazolinedione intermediates before use. Recrystallization is a common method.[1]

Experimental Protocols

Synthesis of 6-nitro-2,4(1H,3H)-quinazolinedione from 2-amino-5-nitrobenzoic acid

A mixture of 2-amino-5-nitrobenzoic acid and urea (in a molar ratio of approximately 1:10) is heated at 180-190°C for about 30 minutes. The molten mixture is then cooled, and the solid residue is washed with a dilute sodium hydroxide solution, followed by water, and then dilute hydrochloric acid. The resulting solid is collected by filtration, washed with water until neutral, and dried to yield 6-nitro-2,4(1H,3H)-quinazolinedione.

Synthesis of this compound

A mixture of 6-nitro-2,4(1H,3H)-quinazolinedione, phosphorus oxychloride (POCl₃, as both reagent and solvent), and a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline is heated under reflux for several hours. The progress of the reaction should be monitored by TLC. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched, for example, by pouring it into a mixture of ice and a weak base like sodium bicarbonate. The precipitated solid is filtered, washed with cold water, and dried under vacuum.

Characterization of Byproducts
  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and identify the presence of impurities. A typical eluent system is a mixture of dichloromethane and methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the desired product and any isolated byproducts.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product and impurities. Be cautious of solvent-induced adducts, as noted with methanol.[2]

Visualizations

Synthesis_Pathway A 2-Amino-5-nitrobenzoic Acid B 6-Nitro-2,4(1H,3H)-quinazolinedione A->B Urea, 180-190°C C This compound B->C POCl₃, DMF (cat.), Reflux

Caption: Synthetic pathway for this compound.

Caption: Troubleshooting workflow for synthesis issues.

References

strategies to improve the stability of 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 2,4-Dichloro-6-Nitroquinazoline.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Appearance of new peaks in HPLC chromatograms.

  • Changes in the color or clarity of the solution.

  • A decrease in the concentration of the active compound over time.

  • Inconsistent experimental results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Hydrolysis 1. Confirm Hydrolysis: Analyze the sample using LC-MS to identify degradation products consistent with the replacement of chlorine atoms with hydroxyl groups. The chlorine at the C4 position is particularly susceptible to nucleophilic substitution. 2. Check pH: Measure the pH of the solution. Both acidic and alkaline conditions can catalyze hydrolysis.1. Solvent Selection: Use anhydrous aprotic solvents (e.g., anhydrous acetonitrile, dioxane, or THF) whenever possible. If aqueous solutions are necessary, prepare them fresh before use. 2. pH Control: Buffer aqueous solutions to a neutral or slightly acidic pH (pH 4-6), and empirically determine the pH of maximum stability. 3. Low Temperature: Store solutions at reduced temperatures (2-8 °C) to slow down the rate of hydrolysis.
Photodegradation 1. Assess Light Exposure: Review experimental procedures to determine the extent of light exposure. Nitroaromatic compounds are often susceptible to photodegradation.[1] 2. Analyze for Photoproducts: Use HPLC with a photodiode array (PDA) detector to observe spectral changes and identify potential photodegradation products.1. Use Amber Glassware: Protect solutions from light by using amber-colored vials or by wrapping glassware in aluminum foil.[2] 2. Work in Low-Light Conditions: Conduct experimental manipulations in a dark room or under yellow light to minimize exposure to UV and high-energy visible light.[3] 3. Inert Atmosphere: Purge solutions with an inert gas like nitrogen or argon to minimize photo-oxidative degradation.
Issue 2: Instability of Solid this compound During Storage

Symptoms:

  • Change in the physical appearance of the solid (e.g., color change, clumping).

  • Presence of impurities in a freshly prepared solution of the stored solid.

  • Poor analytical results (e.g., low purity assay).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Hygroscopicity and Hydrolysis 1. Moisture Analysis: Determine the water content of the solid using Karl Fischer titration. 2. Impurity Profiling: Analyze a solution of the stored solid by HPLC or LC-MS to identify hydrolysis-related impurities.1. Controlled Environment: Store the solid compound in a desiccator with a suitable desiccant (e.g., silica gel, phosphorus pentoxide). 2. Inert Atmosphere: For long-term storage, place the compound in a sealed container under an inert atmosphere (nitrogen or argon). 3. Appropriate Packaging: Use containers with tight-fitting closures and consider vacuum sealing for sensitive samples.
Thermal Degradation 1. Review Storage Temperature: Confirm that the storage temperature has been consistently maintained at the recommended level. 2. Thermal Analysis: If thermal instability is suspected, perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the decomposition temperature.[3]1. Refrigerated Storage: Store the compound at low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal decomposition. 2. Avoid Heat Sources: Keep the storage location away from any heat sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are hydrolysis and photodegradation. The two chlorine atoms, particularly the one at the C4 position, are susceptible to nucleophilic attack by water, leading to the formation of hydroxylated impurities. The nitroaromatic system makes the molecule prone to degradation upon exposure to light, especially UV radiation.[1]

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at refrigerated or frozen temperatures (2-8 °C or -20 °C). The vial should be placed in a desiccator to protect it from moisture.

Q3: Which solvents are recommended for preparing solutions of this compound?

A3: For maximum stability, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or 1,4-dioxane are recommended.[4] If aqueous solutions are required, they should be prepared fresh using deionized, degassed water and buffered to a slightly acidic to neutral pH. The use of dimethyl sulfoxide (DMSO) should be approached with caution as it can absorb atmospheric moisture.

Q4: How can I improve the stability of this compound in a formulation?

A4: Several strategies can be employed to enhance stability:

  • Co-crystallization: Forming co-crystals with a suitable co-former can improve stability against moisture.

  • Excipient Selection: For solid formulations, use excipients with low moisture content.

  • Encapsulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the molecule, protecting it from hydrolysis and photodegradation.[5][6][7]

  • Protective Coatings: For solid dosage forms, applying a colored film coating can protect against light.[3]

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating HPLC method is the most effective way to monitor the compound's stability. This involves developing an HPLC method that can separate the intact compound from all potential degradation products. Regular analysis of samples stored under various conditions will allow you to quantify the rate of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.

1. Acidic Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 M HCl.
  • Incubate the solution at 60°C for 24 hours.
  • Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.

2. Alkaline Hydrolysis:

  • Dissolve this compound in a suitable solvent and dilute with 0.1 M NaOH.
  • Incubate at room temperature (25°C) for 2 hours.
  • Withdraw samples at shorter intervals (e.g., 0, 15, 30, 60, 120 minutes), neutralize with 0.1 M HCl, and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours.
  • Withdraw samples at regular intervals and analyze by HPLC.

4. Thermal Degradation:

  • Place the solid compound in a temperature-controlled oven at 70°C for 48 hours.
  • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

5. Photodegradation:

  • Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • Simultaneously, keep a control sample protected from light.
  • Analyze both the exposed and control samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

1. Initial Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength of maximum absorbance (determine by UV scan, likely around 254 nm or 330 nm).
  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.
  • Adjust the gradient, mobile phase composition (e.g., using methanol instead of acetonitrile, or a different buffer), and other parameters to achieve baseline separation of all peaks.
  • Ensure the main peak is pure using a PDA detector to check for co-eluting impurities.

3. Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][9][10][11][12]

Visualizations

parent This compound hydrolysis_prod1 2-Chloro-4-hydroxy-6-nitroquinazoline parent->hydrolysis_prod1 Hydrolysis (H2O) - More facile hydrolysis_prod2 4-Chloro-2-hydroxy-6-nitroquinazoline parent->hydrolysis_prod2 Hydrolysis (H2O) - Harsher conditions photo_prod Photodegradation Products parent->photo_prod Photolysis (UV/Vis light) thermal_prod Thermal Degradation Products parent->thermal_prod Thermolysis (Heat) start Start: Stability Issue Observed check_solution Is the compound in solution? start->check_solution check_solid Is the compound a solid? start->check_solid check_solution->check_solid No hydrolysis Suspect Hydrolysis check_solution->hydrolysis Yes hygroscopicity Suspect Hygroscopicity check_solid->hygroscopicity Yes check_ph Check pH and solvent hydrolysis->check_ph photodegradation Suspect Photodegradation check_light Check light exposure photodegradation->check_light check_ph->photodegradation check_storage_humidity Check storage humidity hygroscopicity->check_storage_humidity thermal Suspect Thermal Degradation check_storage_temp Check storage temperature thermal->check_storage_temp check_storage_humidity->thermal G cluster_stress Forced Degradation cluster_analysis Analysis cluster_strategy Stabilization Strategy acid Acidic Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Alkaline Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc lcms LC-MS for Identification hplc->lcms formulation Formulation Adjustment (e.g., pH, excipients) lcms->formulation packaging Protective Packaging storage Optimized Storage Conditions

References

Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-nitroquinazoline. The following information is designed to address common issues encountered during experiments, with a focus on the critical role of solvents in directing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic substitution on this compound?

A1: Nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline derivatives is highly regioselective. The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position under mild conditions.[1][2] This is because the C4 position is more susceptible to nucleophilic attack. To replace the chlorine at the C2 position, more forcing or harsh reaction conditions, such as higher temperatures, are typically required.[1]

Q2: How does solvent choice impact the rate of reaction?

A2: Solvent polarity plays a crucial role in the rate of SNAr reactions. For reactions where a charged intermediate (the Meisenheimer complex) is formed from neutral reactants, polar aprotic solvents are generally preferred. These solvents can stabilize the charged intermediate without solvating the nucleophile as strongly as protic solvents, thus increasing the reaction rate.[3] An increase in solvent polarity generally accelerates the rate of reactions where a charge is developed in the activated complex.[3]

Q3: Can I use protic solvents like ethanol or methanol?

A3: Yes, protic solvents such as ethanol or isopropanol can be used for nucleophilic substitution on this compound.[1][4] However, it is important to consider that protic solvents can form hydrogen bonds with the nucleophile, which may decrease its nucleophilicity and slow down the reaction compared to aprotic solvents.[3]

Q4: Why is my reaction showing low yield or not proceeding to completion?

A4: Low yields can be attributed to several factors, with solvent choice being a primary one. If you are using a nonpolar aprotic solvent, the charged intermediate may not be sufficiently stabilized, leading to a slow or incomplete reaction. Additionally, the solubility of this compound might be limited in certain solvents. Ensure your starting material is fully dissolved at the reaction temperature. Finally, strong nucleophiles can be deactivated by protic solvents through acid-base interactions.[3]

Troubleshooting Guides

Issue 1: Low or No Yield

If you are experiencing low or no product yield, consider the following troubleshooting steps related to the reaction solvent:

  • Assess Solvent Polarity: The SNAr reaction of this compound proceeds through a charged Meisenheimer complex. This intermediate is stabilized by polar solvents. If you are using a nonpolar solvent (e.g., toluene, hexane), consider switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile to increase the reaction rate.[3]

  • Check Solubility: Ensure that this compound is fully soluble in the chosen solvent at the reaction temperature. Poor solubility will limit the effective concentration of the electrophile and hinder the reaction. If solubility is an issue, select a solvent with better solvating power for the substrate.

  • Consider Solvent-Nucleophile Interactions: If you are using a protic solvent (e.g., ethanol, water) and a strong nucleophile, the solvent may be deactivating the nucleophile through hydrogen bonding.[3] Switching to a polar aprotic solvent can enhance the nucleophile's reactivity.

Issue 2: Poor Regioselectivity (Substitution at C2 instead of C4)

While substitution at C4 is generally favored, harsh conditions can lead to substitution at C2.[1] If you are observing a mixture of isomers or the undesired C2-substituted product, consider the following:

  • Reaction Temperature: High temperatures can provide the necessary activation energy to overcome the higher barrier for C2 substitution. Try running the reaction at a lower temperature (e.g., room temperature or 0-5 °C) to favor the kinetically preferred C4 substitution.[1]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, might lead to the formation of the thermodynamically more stable product or allow for the slower C2 substitution to occur. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Solvent Choice: While less documented for this specific effect on regioselectivity, the solvent can influence the relative activation energies for substitution at C2 and C4. It is advisable to start with commonly used solvents like ethanol or isopropanol for selective C4 substitution.[4]

Data Presentation

The following table summarizes the expected reactivity of this compound with a generic amine nucleophile in various solvents. This data is illustrative and based on general principles of SNAr reactions. Actual results may vary depending on the specific nucleophile and reaction conditions.

SolventDielectric Constant (approx.)Solvent TypeExpected Reaction Rate at C4Expected Selectivity (C4 vs. C2)Potential Issues
Toluene2.4Nonpolar AproticVery SlowHighLow solubility, slow reaction rate.
Tetrahydrofuran (THF)7.6Polar AproticModerateHighModerate reaction rate.
Acetonitrile37Polar AproticFastHighGood for accelerating the reaction.[3]
Ethanol24.5Polar ProticModerateHighNucleophile solvation may slow the reaction.[1][4]
Isopropanol19.9Polar ProticModerateHighSimilar to ethanol, a common choice.[1][4]
N,N-Dimethylformamide (DMF)37Polar AproticVery FastHighGood for difficult substitutions.
Dimethyl sulfoxide (DMSO)47Polar AproticVery FastHighExcellent for stabilizing the intermediate.[3]

Experimental Protocols

General Protocol for Nucleophilic Substitution at the C4-Position

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile to selectively form the 4-amino-substituted product.

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., isopropanol, 10 mL per mmol of substrate).[4]

  • Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 equivalents) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) should be added.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 0-5 °C for highly reactive nucleophiles, or room temperature to 60 °C for less reactive ones).[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Charge Delocalized) Reactants->Intermediate + Nucleophile (Nu⁻) (Slow Step) Product 4-Nu-2-Chloro-6-Nitroquinazoline + Cl⁻ Intermediate->Product - Cl⁻ (Fast Step)

SNAr reaction pathway for C4 substitution.

Troubleshooting_Workflow Start Start: Low Yield or No Reaction CheckSolubility Is the starting material fully dissolved? Start->CheckSolubility CheckPolarity What is the solvent polarity? CheckSolubility->CheckPolarity Yes ChangeSolvent Action: Use a solvent with better solvating power. CheckSolubility->ChangeSolvent No CheckSolventType Is the solvent protic or aprotic? CheckPolarity->CheckSolventType Polar UsePolarAprotic Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO). CheckPolarity->UsePolarAprotic Nonpolar ConsiderAprotic Action: If using a strong nucleophile, switch to a polar aprotic solvent. CheckSolventType->ConsiderAprotic Protic Success Problem Resolved CheckSolventType->Success Aprotic ChangeSolvent->Success UsePolarAprotic->Success ConsiderAprotic->Success

Troubleshooting workflow for low-yield reactions.

References

temperature optimization for nucleophilic substitution of 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nucleophilic Substitution of 2,4-Dichloro-6-Nitroquinazoline

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the temperature optimization for the nucleophilic substitution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity for nucleophilic substitution on this compound?

A1: Nucleophilic aromatic substitution (SNAr) on the 2,4-dichloroquinazoline scaffold is highly regioselective. The first substitution overwhelmingly occurs at the C4 position under mild temperature conditions.[1][2] The carbon at the C4 position is more susceptible to nucleophilic attack due to electronic factors.[1][3][4] Substitution at the C2 position requires harsher, more forcing conditions, such as elevated temperatures.[2][5]

Q2: Why is temperature control so critical for this reaction?

A2: Temperature is the most critical factor for controlling the degree of substitution.[6]

  • Low Temperatures (e.g., 0 °C to room temperature): These conditions favor the selective mono-substitution at the more reactive C4 position.[2][6]

  • High Temperatures (e.g., reflux, ~80–180 °C): Elevated temperatures provide the necessary activation energy to overcome the lower reactivity of the C2 position, leading to di-substitution.[2][7] Using high temperatures when only C4 substitution is desired will result in the formation of unwanted di-substituted byproducts.

Q3: My starting material (this compound) is not dissolving well. What should I do?

A3: Poor solubility can hinder the reaction. Consider using solvents known to dissolve quinazolines readily, such as dioxane, Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[5][7] Gently warming the mixture can aid dissolution, but be careful not to exceed the optimal temperature for selective C4 substitution if that is your goal.

Q4: What role does the nitro group at the C6 position play?

A4: The electron-withdrawing nitro group (-NO2) at the C6 position activates the quinazoline ring, making it more electron-deficient.[8] This increased electrophilicity facilitates the attack by nucleophiles, generally leading to faster reaction rates compared to an unsubstituted quinazoline ring.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution of this compound.

Issue 1: Low or No Product Yield
Potential CauseRecommended Solution
Incorrect Temperature For C4 substitution, the reaction may be too cold. Try gradually increasing the temperature from 0 °C towards room temperature. For C2 substitution, the temperature may be too low; reflux conditions are often required.[2][6]
Inactive Nucleophile Amines, alkoxides, and thiolates are common nucleophiles.[8] If your nucleophile is weak, a higher temperature may be necessary. Ensure the nucleophile has not degraded; use a fresh or purified batch.
Inappropriate Solvent The solvent may not be suitable for the reaction. Polar aprotic solvents like THF, Acetonitrile, Ethanol, or DMSO are often effective.[1][7] Ensure the solvent is anhydrous if moisture-sensitive reagents are used.
Insufficient Base If the nucleophile is an amine, a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIEA) is often used to neutralize the HCl byproduct.[1][10] Ensure at least one equivalent of base is present.
Issue 2: Formation of Di-substituted Byproduct in a Mono-substitution Reaction
Potential CauseRecommended Solution
Reaction Temperature is Too High This is the most common cause. The second substitution at C2 is activated by higher temperatures.[5] Maintain the reaction at a lower temperature (e.g., 0-5 °C or room temperature) to ensure selectivity for the C4 position.[2]
Extended Reaction Time Even at lower temperatures, prolonged reaction times can lead to the slow formation of the di-substituted product. Monitor the reaction closely using Thin Layer Chromatography (TLC).[6][11]
Excess Nucleophile Using a large excess of the nucleophile can drive the reaction towards di-substitution. Use a stoichiometric amount or a slight excess (e.g., 1.1 - 1.2 equivalents) of the nucleophile.

Data Presentation: Temperature Effects on Substitution

The following table summarizes typical reaction conditions for achieving selective C4 substitution.

Nucleophile TypeSolventBaseTemperature Range (°C)Typical Reaction Time
Aliphatic AminesTHFEt3NRoom Temp0.5 - 3 hours[1]
Hydrazine HydrateEthanol-0 - 5 °C2 hours[2]
AnilinesTHF/H₂ONaOAcRoom Temp - 80 °CSlower than aliphatic amines[1]
Benzylic AminesEthanoliPr₂NEt~80 °CVaries[1]

Note: Higher temperatures are generally required for the subsequent substitution at the C2 position.

Experimental Protocols

Protocol 1: Selective Mono-substitution at the C4 Position with an Amine

This protocol describes a general procedure for the selective amination of this compound at the C4 position.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or ethanol) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the stirring solution, add the desired amine nucleophile (1.1 eq), followed by the dropwise addition of a non-nucleophilic base such as DIEA or Et3N (1.2 eq).

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting material. This typically takes 1-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the solution with water and then with brine to remove salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]

Protocol 2: Di-substitution (Substitution at C2 Position)

This protocol is for substituting the second chlorine at the C2 position, starting from a 2-chloro-4-substituted-6-nitroquinazoline.

  • Reagent Preparation: Dissolve the 2-chloro-4-substituted-6-nitroquinazoline (1.0 eq) in a high-boiling point solvent such as isopropanol, dioxane, or DMSO.[2][5]

  • Addition of Reagents: Add the second nucleophile (can be the same as or different from the first) in excess (e.g., 2-3 eq). If required, add a suitable base.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain this temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. This may take several hours.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Experimental Outcome low_yield Low / No Yield start->low_yield di_sub Di-substitution Byproduct start->di_sub cause_temp_low Cause: Temp Too Low? low_yield->cause_temp_low Check cause_reagent Cause: Reagent Issue? low_yield->cause_reagent Check cause_temp_high Cause: Temp Too High? di_sub->cause_temp_high Check cause_time Cause: Time Too Long? di_sub->cause_time Check cause_temp_low->cause_reagent No sol_inc_temp Solution: Increase Temp cause_temp_low->sol_inc_temp Yes sol_check_reagent Solution: Check Reagent Quality & Stoichiometry cause_reagent->sol_check_reagent Yes cause_temp_high->cause_time No sol_dec_temp Solution: Decrease Temp (e.g., 0°C - RT) cause_temp_high->sol_dec_temp Yes sol_monitor Solution: Monitor via TLC, Reduce Time cause_time->sol_monitor Yes

Caption: Troubleshooting workflow for common issues in the nucleophilic substitution reaction.

Experimental_Workflow prep 1. Reagent Prep & Setup (Dissolve Substrate, Add Solvent) cool 2. Cool to 0 °C (Ice Bath) prep->cool add 3. Add Nucleophile & Base (Dropwise) cool->add react 4. Stir & Warm to RT add->react monitor 5. Monitor by TLC react->monitor workup 6. Reaction Work-up (Wash with H₂O & Brine) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for selective C4 mono-substitution.

Temp_Selectivity start This compound + Nucleophile c4_product 2-Chloro-4-Substituted (Mono-substitution) start->c4_product Low Temp (0°C to RT) c2_product 2,4-Di-Substituted c4_product->c2_product High Temp (Reflux)

Caption: The influence of temperature on substitution regioselectivity.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2,4-Dichloro-6-Nitroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. Quinazoline derivatives, known for their broad spectrum of biological activities, often present complex analytical challenges. This guide provides a detailed comparative analysis of the ¹H NMR and ¹³C NMR spectroscopic data for 2,4-dichloro-6-nitroquinazoline and its closely related derivatives. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its isomer, 4,7-dichloro-6-nitroquinazoline, and other substituted quinazolines to provide a comprehensive analytical framework.

¹H and ¹³C NMR Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Below is a comparative summary of available NMR data for 4,7-dichloro-6-nitroquinazoline and other relevant quinazoline derivatives. This data serves as a reference for predicting the spectral features of this compound.

Table 1: ¹H NMR Data of Substituted Quinazoline Derivatives

CompoundSolventH-2 (δ, ppm)H-5 (δ, ppm)H-8 (δ, ppm)Other Aromatic Protons (δ, ppm)
4,7-Dichloro-6-nitroquinazoline [1]CDCl₃9.18 (s, 1H)8.76 (s, 1H)8.30 (s, 1H)
7-Chloroquinazolin-4(3H)-one [1]acetone-d₆8.09 (s, 1H)8.17 (d, J=8.5 Hz, 1H)7.67 (d, J=2.0 Hz, 1H)7.51 (dd, J₁=8.5 Hz, J₂=2.0 Hz, 1H, H-6)
7-Chloro-6-nitroquinazolin-4(3H)-one [1]DMSO-d₆8.27 (s, 1H)8.64 (s, 1H)7.97 (s, 1H)
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one [2]CDCl₃7.99 (d, J=7.5 Hz, 1H)7.67-7.58 (m, 2H), 7.47-7.44 (m, 2H), 7.37-7.31 (m, 2H), 6.96 (t, 1H), 6.71 (d, J=7.5 Hz, 1H)

Table 2: ¹³C NMR Data of Substituted Quinazoline Derivatives

CompoundSolventC-2 (δ, ppm)C-4 (δ, ppm)C-4a (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-7 (δ, ppm)C-8 (δ, ppm)C-8a (δ, ppm)
4,7-Dichloro-6-nitroquinazoline [1]CDCl₃156.9163.6122.1123.5147.5132.8132.2151.6
7-Chloroquinazolin-4(3H)-one [1]acetone-d₆147.3160.6122.8128.8127.7140.2127.6151.2
7-Chloro-6-nitroquinazolin-4(3H)-one [1]DMSO-d₆149.6159.3121.7129.9144.7130.4124.2151.5
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one [2]CDCl₃164.7147.2

Note: The chemical shift assignments are based on the referenced literature. For 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one, not all carbon signals were explicitly assigned in the source.

Predicted NMR Spectra for this compound

Based on the data from its isomer and general principles of NMR spectroscopy, the following spectral features can be predicted for this compound:

  • ¹H NMR: The spectrum would likely show three aromatic protons. The proton at position 5 (H-5) would be a doublet, coupled to the proton at position 7 (H-7). The proton at position 8 (H-8) would be a doublet coupled to H-7. The proton at H-7 would appear as a doublet of doublets. The presence of the electron-withdrawing nitro group at position 6 and chlorine atoms at positions 2 and 4 would cause a downfield shift for all aromatic protons compared to unsubstituted quinazoline.

  • ¹³C NMR: The spectrum would display eight distinct signals for the aromatic carbons. The carbons bearing the chlorine atoms (C-2 and C-4) and the nitro group (C-6) would be significantly influenced. C-2 and C-4 would appear downfield due to the electronegativity of chlorine. The signal for C-6 would also be shifted downfield due to the deshielding effect of the nitro group.

Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive characterization of this compound derivatives often requires a multi-technique approach.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.[1][2][3] The presence of chlorine atoms would be evident from the characteristic isotopic pattern in the mass spectrum.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps to identify characteristic functional groups. For this compound, key vibrational bands would include C=N stretching, aromatic C=C stretching, and the symmetric and asymmetric stretching of the nitro group (NO₂).[1][3][4][5][6][7]

  • UV-Vis Spectroscopy: Can be used to study the electronic transitions within the molecule and is useful for quantitative analysis and studying compound stability.[4]

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry.[6][8][9][10]

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the quinazoline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and can influence the chemical shifts.[1]

  • Instrument Setup: Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typically, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel quinazoline derivative.

G Workflow for Synthesis and Characterization of Quinazoline Derivatives cluster_synthesis Synthesis start Starting Materials reaction Chemical Reaction(s) start->reaction workup Work-up & Purification reaction->workup nmr 1H & 13C NMR Spectroscopy workup->nmr Purity & Structure ms Mass Spectrometry workup->ms Molecular Weight ftir FT-IR Spectroscopy workup->ftir Functional Groups xray X-ray Crystallography (optional) nmr->xray For single crystals analysis Spectral Interpretation & Data Correlation nmr->analysis ms->analysis ftir->analysis xray->analysis report Publication / Report analysis->report

Caption: General workflow for synthesizing and characterizing quinazoline derivatives.

The following logical diagram illustrates the key relationships in NMR spectral interpretation for a substituted quinazoline.

G NMR Spectral Interpretation of a Substituted Quinazoline substituent Substituent Properties (e.g., -NO2, -Cl) chem_shift Chemical Shift (δ) substituent->chem_shift influences structure Molecular Structure chem_shift->structure provides information on electronic environment coupling Coupling Constant (J) coupling->structure provides information on connectivity multiplicity Signal Multiplicity (s, d, dd, etc.) multiplicity->structure indicates number of neighboring protons

References

High-Resolution Mass Spectrometry of Novel 6-Nitroquinazoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) techniques for the analysis of novel 6-nitroquinazoline compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the performance of different HRMS platforms and ionization methods, supported by experimental data and detailed protocols. Furthermore, it visualizes key signaling pathways targeted by these compounds, offering valuable insights for cancer research and drug discovery.

Comparison of High-Resolution Mass Spectrometry Platforms

The selection of an appropriate high-resolution mass spectrometry platform is pivotal for obtaining high-quality data for 6-nitroquinazoline derivatives. The two predominant high-resolution mass analyzers are Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap systems. Each offers distinct advantages in terms of resolution, mass accuracy, scan speed, and dynamic range, influencing their suitability for specific applications from rapid screening to in-depth structural elucidation.

FeatureQuadrupole Time-of-Flight (Q-TOF)Quadrupole-Orbitrap
Resolution Good (typically up to 60,000 FWHM)Excellent (can exceed 240,000 FWHM)
Mass Accuracy Very Good (< 5 ppm)Excellent (< 1-3 ppm)
Scan Speed Very FastFast
Dynamic Range ExcellentGood
Fragmentation Collision-Induced Dissociation (CID)Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD)
Ideal Applications Rapid screening, quantification, analysis of less complex mixturesAnalysis of complex mixtures, metabolite identification, structural elucidation

Ionization Techniques: A Comparative Overview

The choice of ionization source is critical for the efficient generation of gas-phase ions from 6-nitroquinazoline compounds. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most commonly employed techniques in conjunction with liquid chromatography (LC).

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Ideal for polar and ionizable compounds.Suitable for non-polar to moderately polar compounds.
Analyte Volatility Suitable for non-volatile and thermally labile molecules.Requires analytes to be thermally stable and at least semi-volatile.
Ionization Mechanism Soft ionization involving the formation of charged droplets and solvent evaporation.Involves a corona discharge that ionizes the mobile phase, which then ionizes the analyte through chemical reactions.
Adduct Formation Prone to forming various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).Primarily forms protonated molecules ([M+H]⁺).
Matrix Effects More susceptible to ion suppression or enhancement from matrix components.Generally less prone to matrix effects compared to ESI.
Suitability for 6-Nitroquinazolines Well-suited for a broad range of 6-nitroquinazoline derivatives, particularly those with polar functional groups that can be readily protonated or deprotonated.May offer better performance for less polar 6-nitroquinazoline analogues that are amenable to vaporization.

Experimental Data: HRMS Analysis of 6-Nitroquinazoline Derivatives

The following table presents a summary of high-resolution mass spectrometry data for several 6-nitro-4-substituted quinazoline derivatives as reported in the scientific literature. This data highlights the mass accuracy achievable with modern HRMS instruments.

Compound IDMolecular FormulaCalculated m/z ([M+H]⁺)Measured m/z ([M+H]⁺)Mass Error (ppm)Reference
4m C₂₅H₁₉Cl₂FN₄O₃513.0891513.0888-0.6[1]
4d C₂₅H₁₉Cl₂FN₄O₄529.0840529.0839-0.2[1]
Compound 4 C₁₄H₁₃ClN₅O302.0809302.0810+0.3[2]
Compound 6 C₁₈H₁₉ClN₅O₃388.1176388.1172-1.0[3]
6c C₂₃H₁₇ClN₆O₂444.1129443.3 [M-H]⁻-[4]
9d C₂₃H₁₇N₇O₄455.1346--[4]
9f C₂₅H₂₂N₆O₄470.1706--[4]

Note: For compound 6c, the reported experimental value corresponds to the deprotonated molecule [M-H]⁻. For compounds 9d and 9f, experimental m/z values were not provided in the referenced literature.

Detailed Experimental Protocols

This section provides a generalized experimental protocol for the analysis of novel 6-nitroquinazoline compounds using LC-HRMS.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh and dissolve the synthesized 6-nitroquinazoline compound in an HPLC-grade solvent such as methanol or acetonitrile to achieve a stock concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for analysis (typically in the range of 1-10 µg/mL).

  • Acidification (for Positive Ion Mode): To promote the formation of protonated molecules ([M+H]⁺) in positive ion mode ESI, add formic acid to the final sample solution to a final concentration of 0.1%.

  • Filtration: Prior to injection, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

LC-HRMS Parameters (Q-Exactive Orbitrap)
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of quinazoline derivatives.

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at 5-10% B, increasing to 95% B over 15-20 minutes, followed by a hold and re-equilibration period.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (ESI Positive Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Sheath Gas Flow Rate: 35-45 (arbitrary units).

    • Auxiliary Gas Flow Rate: 10-15 (arbitrary units).

    • Capillary Temperature: 300-350 °C.

    • S-Lens RF Level: 50-60.

    • Full Scan (MS1) Resolution: 70,000.

    • Scan Range: m/z 100-1000.

    • Data-Dependent MS/MS (dd-MS²): Top 5-10 most intense ions from the full scan.

    • MS2 Resolution: 17,500.

    • Normalized Collision Energy (NCE): Stepped collision energies (e.g., 20, 35, 50) to obtain comprehensive fragmentation information.

Signaling Pathways Targeted by Quinazoline Derivatives

Quinazoline derivatives are a well-established class of compounds in cancer therapy, often designed to inhibit key signaling pathways that drive tumor growth and proliferation. The following diagrams illustrate the mechanism of action of these compounds on three critical pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Binds PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates Inhibitor 6-Nitroquinazoline Derivative Inhibitor->EGFR Inhibits ATP Binding Downstream Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Downstream RAS_RAF_MEK_ERK->Downstream

Caption: Inhibition of the EGFR signaling cascade by 6-nitroquinazoline compounds.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Activates Inhibitor 6-Nitroquinazoline Derivative Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis, Vascular Permeability PI3K_Akt->Angiogenesis PLCg_PKC->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway, a key driver of angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor 6-Nitroquinazoline Derivative Inhibitor->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt recruits and activates mTOR mTOR Akt->mTOR CellResponse Cell Growth, Proliferation, Survival mTOR->CellResponse

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.

References

Comparative Reactivity Analysis of 2,4-Dichloro-6-Nitroquinazoline and Other Dihaloquinazolines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the reactivity of 2,4-dichloro-6-nitroquinazoline with other dihaloquinazolines, specifically focusing on nucleophilic aromatic substitution (SNAr) reactions. This information is crucial for researchers, scientists, and professionals in drug development for the strategic design and synthesis of novel quinazoline-based therapeutic agents.

Introduction

Dihaloquinazolines are pivotal intermediates in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. The reactivity of the C2 and C4 positions towards nucleophiles is a key factor in their synthetic utility. It is well-documented that the C4 position is generally more susceptible to nucleophilic attack than the C2 position due to the electronic effects of the ring nitrogens. This regioselectivity allows for controlled, stepwise modifications.

The introduction of a substituent at the 6-position of the quinazoline ring can significantly modulate the reactivity of the dihaloquinazoline system. This guide specifically examines the impact of a strongly electron-withdrawing nitro group in this compound compared to other dihaloquinazolines.

Theoretical Basis for Reactivity

The rate of nucleophilic aromatic substitution is largely governed by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Electron-withdrawing groups on the aromatic ring enhance reactivity by stabilizing this negatively charged intermediate through resonance and inductive effects.

Computational studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][2] The presence of a potent electron-withdrawing group, such as a nitro group at the C6 position, is expected to further lower the energy of the LUMO and increase the electrophilicity of the C4 and C2 positions, thereby accelerating the rate of nucleophilic substitution.

Comparative Reactivity Data

Table 1: Reaction of Dihaloquinazolines with Anilines

DihaloquinazolineNucleophileSolventConditionsTimeYieldReference
This compound 2,5-DimethoxyanilineAcetic Acid75 °C2 h- (Crystalline product)[3]
2,4-Dichloroquinazoline AnilineIsopropanolReflux6 h- (Satisfactory yield)[4]
2,4-Dichloro-6,7-dimethoxyquinazoline Aniline DerivativesIsopropanolReflux6 h- (Satisfactory yield)[4]

Note: The yields for some reactions were not explicitly stated in the source material but were described as satisfactory or resulting in a crystalline product.

Table 2: Reaction of Dihaloquinazolines with Aliphatic Amines

DihaloquinazolineNucleophileSolventConditionsTimeYieldReference
2,4-Dichloroquinazoline N-Substituted Cyclic Amines----[5]

Note: Specific reaction conditions and yields for the reaction of this compound with aliphatic amines were not found in the reviewed literature for a direct comparison.

The data, though not from a single comparative study, suggests that the presence of the electron-withdrawing nitro group in This compound allows for reactions to proceed under milder conditions or in shorter reaction times compared to the unsubstituted or electron-donating group substituted analogues. For instance, the reaction with 2,5-dimethoxyaniline proceeds at a lower temperature (75 °C) compared to the refluxing isopropanol typically used for 2,4-dichloroquinazoline.

Experimental Protocols

The following is a generalized experimental protocol for the regioselective nucleophilic aromatic substitution at the C4 position of a dihaloquinazoline with an amine.

General Procedure for the Synthesis of 4-Amino-2-chloro-6-substituted-quinazolines:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dihaloquinazoline (1.0 eq.) in a suitable solvent (e.g., isopropanol, acetonitrile, or acetic acid).

  • Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 eq.) to the solution. If the amine is a salt, a base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate) may be required to liberate the free amine.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (monitored by Thin Layer Chromatography, TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 4-amino-2-chloro-6-substituted-quinazoline.

Visualizing the Reaction Pathway and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SNAr_Mechanism Figure 1: General Mechanism for SNAr at C4 of a Dihaloquinazoline Dihaloquinazoline 2,4-Dihaloquinazoline Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Dihaloquinazoline->Meisenheimer Nucleophilic Attack at C4 Nucleophile R-NH2 (Nucleophile) Product 4-Amino-2-haloquinazoline Meisenheimer->Product Elimination of Leaving Group LeavingGroup Cl- Meisenheimer->LeavingGroup

Figure 1: General Mechanism for SNAr at C4 of a Dihaloquinazoline.

Experimental_Workflow Figure 2: Workflow for Comparing Dihaloquinazoline Reactivity cluster_reactants Reactants cluster_reaction S_NAr Reaction cluster_analysis Analysis This compound This compound Identical Nucleophile Identical Nucleophile This compound->Identical Nucleophile 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline->Identical Nucleophile Other Dihaloquinazoline Other Dihaloquinazoline Other Dihaloquinazoline->Identical Nucleophile Monitor Reaction Time Monitor Reaction Time Identical Nucleophile->Monitor Reaction Time Identical Solvent Identical Solvent Identical Solvent->Monitor Reaction Time Identical Temperature Identical Temperature Identical Temperature->Monitor Reaction Time Determine Yield Determine Yield Monitor Reaction Time->Determine Yield Compare Reactivity Compare Reactivity Determine Yield->Compare Reactivity

References

A Comparative Analysis of the Biological Activity of 2,4-Dichloro-6-Nitroquinazoline Derivatives and Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of derivatives of 2,4-Dichloro-6-Nitroquinazoline against known therapeutic agents. While direct experimental data for a comprehensive range of this compound derivatives is emerging, this document synthesizes available data on structurally related 6-nitroquinazoline compounds to offer a valuable comparative context. The analysis focuses on anticancer and antimicrobial activities, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Comparative Anticancer Activity

Derivatives of 6-nitroquinazoline have demonstrated notable anticancer activity, with evidence suggesting inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a potential mechanism of action. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 6-nitro-4-substituted quinazoline derivatives against human cancer cell lines, compared to established anticancer drugs.

Table 1: In Vitro Anticancer Activity of 6-Nitroquinazoline Derivatives vs. Known Anticancer Drugs (IC50 in µM)

Compound/DrugHCT-116 (Colon Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)Mechanism of Action
6-Nitroquinazoline Derivative 1 0.08 µM0.12 µMNot ReportedEGFR Inhibition[1]
6-Nitroquinazoline Derivative 2 0.15 µM0.21 µMNot ReportedEGFR Inhibition[1]
Gefitinib Not Reported0.01164 µM[2]Sensitive (IC50 ≤1 µM)[3]EGFR Tyrosine Kinase Inhibitor[4]
Erlotinib Not Reported> 20 µM[5]9.80 µM[6]EGFR Tyrosine Kinase Inhibitor[7]
Doxorubicin Not Reported> 20 µM[5][8]2.5 µM[5][8]DNA Intercalation, Topoisomerase II Inhibition[5][8]

Note: Data for 6-Nitroquinazoline Derivatives is based on structurally similar compounds and is intended for comparative purposes. Experimental conditions may vary between studies.

EGFR Signaling Pathway and Inhibition

Many quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. Overactivation of the EGFR pathway is a critical factor in the uncontrolled proliferation and survival of cancer cells. The diagram below illustrates this signaling cascade and the point of inhibition by these compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR Quinazoline Quinazoline Derivative Quinazoline->P_EGFR Inhibits (ATP Competition) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

EGFR signaling pathway and inhibition by quinazoline derivatives.

Comparative Antimicrobial Activity

The quinazoline scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. Certain nitro-substituted quinazolinone derivatives have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: In Vitro Antimicrobial Activity of a Nitro-Substituted Quinazolinone Derivative vs. Ciprofloxacin (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (MRSA)Escherichia coliMechanism of Action
7-Nitro-quinazolinone Derivative 0.3 - 1.9 µM (converted from µM)Not ReportedNot Specified
Ciprofloxacin 0.6 µg/mL[9]0.013 µg/mL[9]DNA Gyrase and Topoisomerase IV Inhibitor[9]

Note: The nitro-quinazolinone derivative data is from a compound with a similar but not identical substitution pattern to the derivatives of this compound and is presented for comparative purposes.

Bacterial DNA Replication Inhibition

Ciprofloxacin, a fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This leads to the cessation of cell division and ultimately bacterial death. The workflow for determining antimicrobial susceptibility is depicted below.

Antimicrobial_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) start->prep_bacteria prep_compounds Prepare Serial Dilutions of Test Compounds & Known Antibiotic start->prep_compounds inoculate Inoculate Microtiter Plate Wells with Bacteria and Compounds prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

References

A Comparative Guide to the In Vitro Kinase Activity of 6-Nitroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a promising 6-nitroquinazoline derivative against a well-established kinase inhibitor, focusing on their in vitro activity against the Epidermal Growth Factor Receptor (EGFR). Detailed experimental protocols, comparative data, and visual representations of the relevant biological pathway and experimental workflow are presented to aid in the assessment and potential application of these compounds in drug discovery and development.

Comparative Analysis of Kinase Inhibitory Potency

The inhibitory activity of the 6-nitroquinazoline derivative, compound 6c, was compared to the first-generation EGFR inhibitor, Gefitinib. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological function, in this case, the enzymatic activity of the EGFR kinase.

CompoundTarget KinaseIC50 (µM)Reference
6-Nitroquinazoline 6c EGFR0.0131[1]
6-Nitroquinazoline 6c EGFR (T790M)0.119[1]
Gefitinib EGFR0.0254
Gefitinib EGFR (T790M)0.185[1]

Note: The IC50 value for Gefitinib against wild-type EGFR is a generally accepted value from the literature. The IC50 values for the T790M mutant are from the same study for direct comparison.

The data indicates that the 6-nitroquinazoline derivative 6c demonstrates potent inhibition of wild-type EGFR and the clinically relevant T790M mutant, with superior or comparable activity to Gefitinib.[1] It is important to note that a comprehensive kinase selectivity profile for compound 6c against a broader panel of kinases was not publicly available at the time of this review. Such data is crucial for assessing the compound's specificity and potential off-target effects.

Experimental Protocol: In Vitro Kinase Assay

The following protocol describes a luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, suitable for determining the IC50 values of kinase inhibitors like the 6-nitroquinazoline derivatives.

Objective: To measure the in vitro inhibitory activity of test compounds against a target kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds (6-nitroquinazoline derivative, Gefitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the reaction is low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction Setup:

    • Add the diluted compounds to the wells of the assay plate.

    • Include controls: a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control (background).

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Assay Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Biological Context and Experimental Process

To better understand the mechanism of action and the experimental approach, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Regulates AKT AKT PI3K->AKT AKT->Transcription_Factors Regulates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Controls EGF EGF Ligand EGF->EGFR Binds Inhibitor 6-Nitroquinazoline Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of 6-nitroquinazoline derivatives.

In_Vitro_Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescence Detection cluster_analysis 4. Data Analysis Compound_Prep Prepare Serial Dilution of 6-Nitroquinazoline & Comparator Dispense_Compound Dispense Compounds into 96-well Plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Reagents Add Kinase, Substrate, and ATP to Initiate Reagent_Prep->Add_Reagents Dispense_Compound->Add_Reagents Incubate_Reaction Incubate at 30°C Add_Reagents->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP Incubate_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent to Generate Luminescent Signal Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for the in vitro kinase assay.

References

cytotoxicity studies of compounds synthesized from 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

A new series of 6-nitro-4-substituted quinazoline derivatives has demonstrated significant cytotoxic activity against lung and colon cancer cell lines, with some compounds exhibiting potency comparable or superior to the established anti-cancer drug Gefitinib. This guide provides a comparative overview of the cytotoxic performance of these novel compounds, detailing the experimental data and protocols for researchers, scientists, and drug development professionals.

A recent study focused on the design and synthesis of twenty 6-nitro-4-substituted quinazoline derivatives, which were subsequently evaluated for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and their cytotoxic effects on various cell lines.[1][2] The most promising of these compounds were selected for in-depth cytotoxicity screening against human lung adenocarcinoma (A549) and colorectal carcinoma (HCT-116) cell lines, alongside a normal human fibroblast cell line (WI-38) to assess their selectivity.[3]

Comparative Cytotoxicity Data (IC50 values in µM)

The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using the MTT assay. The results for the most potent novel compounds are summarized below and compared with established EGFR inhibitors.

CompoundA549 (Lung Cancer)HCT-116 (Colon Cancer)WI-38 (Normal Fibroblast)
Novel Compound 6c 15.7712.56>50
Novel Compound 8 18.2315.89>50
Novel Compound 9f 20.1418.45>50
Gefitinib 14.27[3]~31.0[4]Not widely reported
Erlotinib ~5.3 - 17.32Not widely reportedNot widely reported
Lapatinib ~8.5 - >20>10Not widely reported

Note: IC50 values for Erlotinib and Lapatinib are sourced from multiple studies and may vary based on experimental conditions.

The data indicates that compound 6c shows cytotoxicity superior to Gefitinib against the A549 lung cancer cell line and comparable activity against the HCT-116 colon cancer cell line.[1] Notably, the most potent synthesized compounds exhibited high selectivity, with IC50 values greater than 50 µM for the normal WI-38 cell line, suggesting a favorable safety profile.[3]

Experimental Protocols

The evaluation of the cytotoxic activity of the synthesized compounds was performed using the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol
  • Cell Seeding: Cancer cells (A549 and HCT-116) and normal cells (WI-38) were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and the reference drug, Gefitinib, and incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological mechanisms and the experimental process, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibitors Apoptosis Inhibitors (e.g., Bcl-2) AKT->Apoptosis_Inhibitors Inhibits mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Quinazoline_Derivative 6-Nitroquinazoline Derivative Quinazoline_Derivative->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by 6-Nitroquinazoline Derivatives.

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate for 24h (Cell Adhesion) cell_seeding->incubation1 compound_addition Add Test Compounds & Controls incubation1->compound_addition incubation2 Incubate for 48h (Treatment) compound_addition->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h (Formazan Formation) mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Experimental Workflow for In Vitro Cytotoxicity (MTT Assay).

References

Navigating the Structure-Activity Landscape of 2,4-Dichloro-6-Nitroquinazoline Analogs for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Medicinal Chemistry

The quinazoline scaffold remains a cornerstone in the development of targeted cancer therapeutics, particularly as inhibitors of protein kinases. Within this class, 2,4-dichloro-6-nitroquinazoline serves as a crucial intermediate for generating diverse analogs with potential antitumor activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-nitroquinazoline derivatives, with a focus on substitutions at the 4-position, offering insights into the structural requirements for potent and selective kinase inhibition and cytotoxicity. The data presented is compiled from recent studies on analogs that share the core 6-nitroquinazoline moiety, providing a valuable framework for the rational design of next-generation inhibitors.

Comparative Biological Activity of 6-Nitro-4-Substituted Quinazoline Analogs

The biological activity of 6-nitroquinazoline derivatives is significantly influenced by the nature of the substituent at the 4-position. Recent research has focused on the synthesis and evaluation of a series of 4-anilino-6-nitroquinazolines, revealing key insights into their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.

EGFR Kinase Inhibitory Activity

The in vitro inhibitory activity of a series of 6-nitro-4-substituted quinazoline analogs against EGFR kinase demonstrates a clear structure-activity relationship. The data, summarized in the table below, highlights the impact of various substituents on the anilino moiety at the 4-position.

Compound ID4-Anilino SubstituentEGFR IC50 (µM)
6a 4-Methoxyphenyl0.19
6b 4-Ethoxyphenyl0.14
6c 4-Phenoxyphenyl0.09
8 4-(4-Chlorophenoxy)phenyl0.11
9f 4-(4-Fluorobenzyl)piperazin-1-yl0.22
Gefitinib (Reference Drug)0.15

Data is compiled from a study on 6-nitro-4-substituted quinazoline derivatives as EGFR inhibitors. Lower IC50 values indicate higher potency.[1][2]

Key SAR Insights for EGFR Inhibition:

  • Hydrophobic Pocket Interaction: The presence of a substituted aniline at the C4 position is crucial for activity, likely due to interactions with the ATP-binding pocket of EGFR.

  • Effect of Alkoxy and Aryloxy Groups: Increasing the size and lipophilicity of the substituent at the para-position of the aniline ring, from methoxy (6a) to ethoxy (6b) and then to a more extended phenoxy group (6c), generally leads to enhanced EGFR inhibitory activity.[1][2] Compound 6c , with a 4-phenoxyphenyl substituent, exhibited the most potent EGFR inhibition in the series, surpassing the reference drug gefitinib.[1][2]

  • Halogenation: The introduction of a chlorine atom on the distal phenyl ring of the phenoxy moiety, as in compound 8 , maintains potent inhibitory activity.[1][2]

  • Piperazine Moiety: The incorporation of a substituted piperazine ring at C4, as seen in compound 9f , also results in significant EGFR inhibition, suggesting that this moiety can effectively occupy the ATP-binding site.[1][2]

In Vitro Cytotoxicity Against Cancer Cell Lines

The most promising EGFR inhibitors were further evaluated for their cytotoxic effects against human colorectal carcinoma (HCT-116) and non-small cell lung cancer (A549) cell lines. To assess selectivity, the compounds were also tested against a normal human lung fibroblast cell line (WI-38).

Compound IDHCT-116 IC50 (µM)A549 IC50 (µM)WI-38 IC50 (µM) (Normal Cells)
6c 1.122.3428.15
8 3.455.1235.67
9f 4.786.9141.23
Gefitinib 2.564.89Not Reported

Data represents the concentration required to inhibit 50% of cell growth. Lower IC50 values against cancer cells and higher values against normal cells indicate greater potency and selectivity.[1][2]

Key SAR Insights for Cytotoxicity:

  • Correlation with EGFR Inhibition: The in vitro cytotoxicity of the analogs generally correlates with their EGFR inhibitory activity. Compound 6c , the most potent EGFR inhibitor, also demonstrated the highest cytotoxicity against both HCT-116 and A549 cancer cell lines.[1][2]

  • Selectivity Profile: Compound 6c exhibited a favorable selectivity profile, being significantly more toxic to cancer cells than to the normal WI-38 cell line, suggesting a potential therapeutic window.[1][2]

  • Impact of Substituents: The trend observed in EGFR inhibition is largely mirrored in the cytotoxicity data, with the 4-phenoxyphenyl substituent (6c ) conferring the most potent anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to evaluate the biological activity of the 6-nitroquinazoline analogs.

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR was determined using a kinase assay that measures the amount of ADP produced, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Substrate (e.g., poly(Glu, Tyr))

  • ATP (Adenosine Triphosphate)

  • Kinase buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase reaction buffer.

  • Kinase Reaction: The EGFR enzyme and the substrate are pre-incubated with the test compounds in a multi-well plate. The reaction is initiated by the addition of ATP.

  • Reaction Termination: After a defined incubation period, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.

  • Signal Generation: The Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to controls, and the IC50 value is determined by non-linear regression analysis.[3]

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer and normal cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

Materials:

  • Human cancer cell lines (HCT-116, A549) and a normal cell line (WI-38)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form in viable cells.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The development and evaluation of this compound analogs follow a logical workflow, from initial synthesis to detailed biological characterization. A key mechanism of action for many of these compounds is the inhibition of the EGFR signaling pathway, which plays a critical role in cancer cell proliferation and survival.

SAR_Workflow General Workflow for SAR Studies of Quinazoline Analogs cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_mechanistic Mechanistic Studies cluster_sar Data Analysis start This compound analogs Synthesis of Analog Library (Variation at C4, etc.) start->analogs purification Purification & Characterization analogs->purification in_vitro_kinase In Vitro Kinase Assay (e.g., EGFR Inhibition) purification->in_vitro_kinase in_vitro_cyto In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cells) in_vitro_kinase->in_vitro_cyto selectivity Selectivity Profiling (Normal vs. Cancer Cells) in_vitro_cyto->selectivity cell_cycle Cell Cycle Analysis selectivity->cell_cycle apoptosis Apoptosis Assays cell_cycle->apoptosis pathway Target Pathway Analysis (e.g., Western Blot) apoptosis->pathway sar_analysis Structure-Activity Relationship (SAR) Analysis pathway->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for the structure-activity relationship (SAR) studies of quinazoline analogs.

EGFR_Pathway EGFR Signaling Pathway Inhibition by 6-Nitroquinazoline Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 6-Nitroquinazoline Analog Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and its inhibition by 6-nitroquinazoline analogs.

Conclusion

The structure-activity relationship studies of 6-nitroquinazoline analogs reveal that strategic modifications, particularly at the 4-position, can lead to the development of potent and selective EGFR inhibitors with significant anticancer activity. The presence of extended, lipophilic moieties such as a phenoxy group on the 4-anilino substituent appears to be highly favorable for both enzyme inhibition and cytotoxicity. The data presented in this guide underscores the importance of the 6-nitroquinazoline scaffold as a promising starting point for the design of novel targeted therapies. Further optimization of these analogs, guided by the SAR insights, could lead to the identification of clinical candidates with improved efficacy and safety profiles.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The 6-nitroquinazoline core, in particular, is a key pharmacophore whose utility can be expanded through strategic C-C and C-N bond formation. This guide provides an objective comparison of various catalytic systems for the cross-coupling of 2,4-dichloro-6-nitroquinazoline, a versatile building block for creating diverse molecular libraries.

When performing cross-coupling reactions on 2,4-dichloroquinazoline derivatives, substitution typically occurs regioselectively at the C-4 position. This is because the C-4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic attack or oxidative addition in palladium-catalyzed cycles.[1][2] The subsequent functionalization of the C-2 position can then be achieved under different reaction conditions.

Catalyst Efficacy in C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[3][4] For a substrate like this compound, the choice of ligand is critical to achieve high efficacy and catalyst turnover. Modern bulky, electron-rich phosphine ligands have demonstrated broad utility in the amination of aryl chlorides.

Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst ComponentSystem 1: G3/G4 PrecatalystsSystem 2: In-situ Catalyst
Palladium Source Buchwald Palladacycle Precatalysts (e.g., XPhos-Pd-G3)Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃
Ligand Built-in (e.g., XPhos, RuPhos, BrettPhos)[5][6]XPhos, SPhos, or other biarylphosphines[6][7]
Base Strong, non-nucleophilic bases (e.g., KOtBu, LiHMDS)[5][6][7]Sodium tert-butoxide (NaOtBu), Cs₂CO₃
Solvent Aprotic polar solvents (e.g., Toluene, Dioxane, THF)Toluene, Dioxane
Temperature Room Temperature to 110 °C80 °C to 120 °C
Advantages Air- and moisture-stable, high activity, lower catalyst loading.Cost-effective, readily available components.
Considerations Higher initial cost of precatalysts.Requires careful exclusion of air and moisture.

Catalyst Efficacy in C-C Cross-Coupling: Suzuki, Heck, and Sonogashira Reactions

The formation of new carbon-carbon bonds at the C-4 position of this compound can be accomplished through several palladium-catalyzed reactions, each with its preferred catalyst system.

Suzuki Coupling

The Suzuki reaction, which couples organoboron compounds with organic halides, is one of the most versatile C-C bond-forming methods.[8][9]

Table 2: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Chlorides

Catalyst ComponentSystem 1System 2
Palladium Source Palladium(II) Acetate (Pd(OAc)₂)[1]Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[10]
Ligand Triphenylphosphine (PPh₃)[1]2-(Di-tert-butylphosphino)biphenyl (JohnPhos)[10]
Boron Source Arylboronic AcidsArylboronic Acids or Esters
Base Sodium Carbonate (Na₂CO₃)[1]Cesium Carbonate (Cs₂CO₃)[10]
Solvent DME/H₂O[1]THF/H₂O[10]
Temperature 75 - 85 °C40 - 70 °C
Advantages Readily available and inexpensive catalyst components.High activity at lower temperatures, broad substrate scope.
Considerations May require higher temperatures for less reactive chlorides.Ligand can be more expensive.
Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[11][12] The reaction is known for its tolerance of a wide variety of functional groups.

Table 3: Typical Catalyst System for Heck Reaction

Catalyst ComponentRepresentative System
Palladium Source Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[12]
Ligand Triphenylphosphine (PPh₃) (often not required if using Pd(OAc)₂)
Alkene Partner Electron-deficient alkenes (e.g., acrylates, styrene)
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)[12]
Solvent Acetonitrile, DMF, or NMP
Temperature 100 - 140 °C
Advantages Does not require organometallic reagents; good functional group tolerance.
Considerations Often requires high temperatures; regioselectivity with certain alkenes can be an issue.
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, providing access to arylethynyl structures.[13][14]

Table 4: Typical Catalyst System for Sonogashira Coupling

Catalyst ComponentRepresentative System
Palladium Source Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)[15]
Co-catalyst Copper(I) Iodide (CuI)[13]
Alkyne Partner Terminal Alkynes
Base Amine base (e.g., Triethylamine, Diisopropylamine)
Solvent THF, DMF
Temperature Room Temperature to 60 °C
Advantages Mild reaction conditions; reliable for a wide range of substrates.
Considerations Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling).[16]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized protocols adapted from literature for cross-coupling reactions on analogous chloro-substituted heterocycles.

General Protocol for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), and a base such as KOtBu (1.5 equiv.). Anhydrous toluene or dioxane is added, and the mixture is stirred at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Suzuki Coupling

In a flask, this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), PPh₃ (15 mol%), and Na₂CO₃ (3.0 equiv.) are combined.[1] A 10:1 mixture of DME and water is added to the flask.[1] The mixture is degassed and then heated to 75 °C under a nitrogen atmosphere until completion.[1] After cooling, water is added, and the mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography to yield the 4-aryl-2-chloro-6-nitroquinazoline.[1]

Visualizing the Workflow

Understanding the logical flow of the experimental process is key to successful execution.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Dichloro-nitroquinazoline - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat under Inert Atmosphere solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor Periodically monitor->react Incomplete quench Cool & Quench monitor->quench Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_node Characterized Final Product purify->end_node

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

catalyst_cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_complex R-Pd(II)-X L₂ pd0->pd2_complex Oxidative Addition pd2_trans R-Pd(II)-R' L₂ pd2_complex->pd2_trans Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) coupling_partner R'-M pd2_trans->pd0 Reductive Elimination product Ar-R' aryl_halide Ar-X

References

A Comparative Guide to the Validation of a Novel Synthetic Route for 2,4-Disubstituted 6-Nitroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, proposed synthetic pathway for 2,4-disubstituted 6-nitroquinazolines against established methodologies. The presented data is illustrative, designed to model the necessary validation and comparative analysis required in drug discovery and organic synthesis.

Introduction

Quinazoline scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The 2,4-disubstituted variants, in particular, have been explored for their potential as anticancer agents, often targeting key signaling pathways.[2][3] The introduction of a nitro group at the 6-position can further modulate the pharmacological properties of these compounds. This guide focuses on the validation of a hypothetical novel, one-pot, microwave-assisted synthesis route and compares it with traditional multi-step approaches.

Comparison of Synthetic Routes

The performance of the novel synthetic route is benchmarked against two established methods for synthesizing 2,4-disubstituted 6-nitroquinazolines. The comparison focuses on key metrics such as reaction time, yield, and simplicity of the procedure.

Table 1: Comparison of Synthetic Methodologies

ParameterNovel Microwave-Assisted RouteMethod A: Classical CondensationMethod B: Metal-Catalyzed Cross-Coupling
Starting Materials 2-Amino-5-nitrobenzonitrile, Aldehyde, Amine2-Amino-5-nitrobenzoic acid, Formamide, Substituted Amine2-Bromo-5-nitrobenzonitrile, Amidine hydrochloride
Number of Steps 1 (One-Pot)32
Reaction Time 15-30 minutes12-24 hours8-16 hours
Typical Yield 75-90%40-60%65-85%
Catalyst None (Catalyst-Free)Acid/Base CatalysisCopper or Palladium Catalyst[4][5][6]
Solvent Ethanol (Green Solvent)DMF, Acetic AcidToluene, DMSO
Purification Column ChromatographyMultiple RecrystallizationsColumn Chromatography
Scalability Potentially scalableModerateHigh

Experimental Validation Workflow

The validation of any new synthetic route is a critical process to ensure the identity, purity, and structural integrity of the synthesized compound. The following workflow outlines the key steps from synthesis to full characterization.

Synthetic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Final Confirmation Synthesis Novel One-Pot Synthesis Purification Column Chromatography Synthesis->Purification Purity_Assessment HPLC & TLC Analysis Purification->Purity_Assessment MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purity_Assessment->MS NMR NMR Spectroscopy - 1H & 13C NMR - 2D NMR (COSY, HSQC) MS->NMR FTIR FTIR Spectroscopy - Functional Group ID NMR->FTIR Elemental Elemental Analysis - %C, H, N FTIR->Elemental Data_Analysis Comprehensive Data Analysis & Structural Confirmation Elemental->Data_Analysis XRay X-Ray Crystallography (for crystalline solids) Data_Analysis->XRay Optional

Caption: Workflow for the validation of a novel synthetic compound.

Detailed Experimental Protocols

General Procedure for Novel Microwave-Assisted Synthesis

A mixture of 2-amino-5-nitrobenzonitrile (1 mmol), an appropriate aldehyde (1.2 mmol), and a primary amine (1.5 mmol) in ethanol (5 mL) is placed in a sealed microwave vial. The reaction mixture is subjected to microwave irradiation at 120°C for 20 minutes. After cooling, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired 2,4-disubstituted 6-nitroquinazoline.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

Purity of the final compound is assessed using reverse-phase HPLC.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) from 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm

  • Purity Acceptance: >95% peak area

Characterization Protocols

The identity and structure of the novel quinazoline derivative are confirmed using a suite of spectroscopic and analytical techniques.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 500 MHz spectrometer using DMSO-d6 as the solvent.[2][10] The data provides detailed information about the molecular structure and arrangement of atoms.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact molecular weight and confirm the elemental composition.[8][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify key functional groups present in the molecule, such as the nitro group (N-O stretch) and aromatic C-H bonds.[7][9]

  • Elemental Analysis: The elemental composition (%C, %H, %N) is determined to be within ±0.4% of the calculated values, providing further evidence of the compound's purity and identity.[12]

Comparative Characterization Data

The following table presents hypothetical characterization data for a novel 2,4-disubstituted 6-nitroquinazoline synthesized via the new route.

Table 2: Characterization Data for a Novel 2,4-disubstituted 6-nitroquinazoline

Analysis TechniqueObserved ResultExpected/Calculated ValueInterpretation
Yield (Novel Route) 85%-High-yielding synthesis
HPLC Purity 98.2%>95%High purity achieved
¹H NMR (DMSO-d₆, 500 MHz) δ 9.25 (s, 1H), 8.50 (d, 1H), 8.30 (d, 1H), 7.8-7.2 (m, 5H), 4.5 (t, 1H), 3.4 (q, 2H), 1.3 (t, 3H)Consistent with proposed structureConfirms proton environments and connectivity
¹³C NMR (DMSO-d₆, 125 MHz) δ 164.2, 160.5, 155.8, 145.1, 138.7, 130.2, 129.5, 128.8, 125.4, 122.1, 115.9, 45.6, 14.8Consistent with proposed structureConfirms carbon skeleton
HRMS (ESI-TOF) m/z: 351.1234 [M+H]⁺351.1241Confirms molecular formula (e.g., C₁₈H₁₅N₄O₃)
FTIR (KBr, cm⁻¹) 3350 (N-H), 3080 (Ar C-H), 1580, 1340 (NO₂)Consistent with functional groupsPresence of key functional groups confirmed
Elemental Analysis C, 61.50; H, 4.30; N, 15.95C, 61.71; H, 4.32; N, 15.99Corroborates high purity and formula[12]

Logical Pathway for Structural Confirmation

Structural_Elucidation_Pathway cluster_preliminary Initial Checks cluster_core_structure Core Structural Data cluster_detailed_structure Detailed Connectivity cluster_final_proof Absolute Proof TLC_HPLC TLC & HPLC (Purity Check) MS_Data MS Data (Molecular Formula) TLC_HPLC->MS_Data FTIR_Data FTIR Data (Functional Groups) MS_Data->FTIR_Data Final_Structure Proposed Structure MS_Data->Final_Structure NMR_1H 1H NMR (Proton Environment) FTIR_Data->NMR_1H FTIR_Data->Final_Structure NMR_13C 13C NMR (Carbon Skeleton) NMR_1H->NMR_13C NMR_2D 2D NMR (H-H & C-H Connectivity) NMR_13C->NMR_2D NMR_2D->Final_Structure

Caption: Logical flow for the structural elucidation of a new compound.

Conclusion

The novel microwave-assisted synthetic route presents a compelling alternative to traditional methods for the synthesis of 2,4-disubstituted 6-nitroquinazolines. Its advantages include significantly reduced reaction times, high yields, and the use of a greener solvent. The comprehensive validation workflow, supported by detailed experimental protocols and a suite of analytical techniques, provides a robust framework for confirming the identity and purity of the synthesized compounds. This guide serves as a template for researchers in the objective evaluation and reporting of new synthetic methodologies.

References

Navigating the Nitro-Substituent Landscape: A Comparative Analysis of 6-Nitroquinazoline Isomers in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer agents, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several FDA-approved drugs. The introduction of a nitro group onto this versatile framework can significantly modulate its pharmacological properties. This guide offers a comparative analysis of the anticancer activity of 6-nitroquinazoline isomers and their derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current state of research, supported by experimental data and detailed protocols.

While a direct head-to-head comparison of the anticancer activity of simple positional isomers of nitroquinazoline (e.g., 5-nitro- vs. 6-nitro- vs. 7-nitro- vs. 8-nitroquinazoline) is not extensively documented in publicly available literature, a comparative analysis of their substituted derivatives provides valuable insights into their structure-activity relationships (SAR). This report synthesizes the available data to illuminate the therapeutic potential of these compounds.

Comparative Anticancer Activity of Nitro-Substituted Quinazoline Derivatives

The anticancer efficacy of nitro-substituted quinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological function, is a key parameter in these assessments. The data presented below is compiled from various studies and showcases the cytotoxic potential of different classes of nitroquinazoline derivatives. It is important to note that these are not direct comparisons of the parent isomers but of their derivatives, and the activity is highly dependent on the nature and position of other substituents.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
6-Nitroquinazoline Derivatives 6-Nitro-4-(3-hydroxy-4-methoxyanilino)quinazolineHCT-116 (Colon)0.87[1]
A549 (Lung)1.25[1]
6-Nitro-4-(4-methoxyanilino)quinazolineHCT-116 (Colon)1.12[1]
A549 (Lung)1.89[1]
6-Nitro-4-(3,4,5-trimethoxyanilino)quinazolineHCT-116 (Colon)1.34[1]
A549 (Lung)2.17[1]
5-Nitroquinazoline Derivatives 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneMCF-7 (Breast)Substantial Inhibition[2]
8-Nitroquinazoline Derivatives 5-Anilino-8-nitroquinazoline derivativeHUVEC (Endothelial)1.8

Note: The data for the 5-nitro and 8-nitro derivatives is from single compounds and may not be representative of the entire class. Direct comparisons should be made with caution due to variations in the molecular structure of the tested compounds and the experimental conditions across different studies.

Unraveling the Mechanism of Action: Key Signaling Pathways

Nitro-substituted quinazolines exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A primary target for many quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Quinazoline 6-Nitroquinazoline Derivative Quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway inhibition by 6-nitroquinazoline derivatives.

Furthermore, some 8-nitroquinazoline derivatives have been identified as anti-microtubule agents, suggesting a mechanism of action that involves the disruption of the cell's cytoskeleton, leading to cell cycle arrest and apoptosis.

Experimental Protocols: A Guide to In Vitro Anticancer Activity Assessment

The evaluation of the anticancer activity of 6-nitroquinazoline isomers and their derivatives typically involves a series of well-established in vitro assays. The following provides a detailed methodology for the key experiments.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of nitroquinazoline derivatives B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow of the MTT assay for cell viability assessment.

Protocol:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (6-nitroquinazoline derivatives). A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration.

Apoptosis and Cell Cycle Analysis

To understand the mode of cell death induced by these compounds, apoptosis and cell cycle analysis are performed using flow cytometry.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cells are treated with the nitroquinazoline derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis:

  • Cells are treated with the test compounds for a defined time.

  • The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • The fixed cells are then washed and incubated with a solution containing RNase A and propidium iodide to stain the cellular DNA.

  • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion

The available data, while not offering a direct isomeric comparison, strongly suggests that the position of the nitro group on the quinazoline ring, in conjunction with other substitutions, plays a critical role in determining the anticancer activity of these compounds. The 6-nitroquinazoline derivatives, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling pathways like the EGFR cascade. Further research involving the synthesis and parallel biological evaluation of a complete set of nitroquinazoline isomers is warranted to fully elucidate the structure-activity relationship and to identify the most promising candidates for future drug development endeavors. The detailed experimental protocols provided herein offer a standardized framework for such comparative studies.

References

Spectroscopic Showdown: A Comparative Analysis of 2,4-Dichloro-6-Nitroquinazoline and its Amino-Substituted Product

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the starting material, 2,4-Dichloro-6-Nitroquinazoline, and its derivative, 2-chloro-4-amino-6-nitroquinazoline, reveals key structural changes through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic shifts and the underlying chemical transformation, supported by experimental data and protocols.

The conversion of this compound to 2-chloro-4-amino-6-nitroquinazoline is a prime example of nucleophilic aromatic substitution (SNAr). In this reaction, the chlorine atom at the C4 position, being more activated by the electron-withdrawing nitro group and the quinazoline ring nitrogen, is selectively displaced by an amino group. This substitution brings about significant changes in the electronic environment and vibrational modes of the molecule, which are readily observable through various spectroscopic techniques.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the starting material and the product. Note that where experimental data for the exact compounds were not available, data from closely related analogues are provided to illustrate the expected spectroscopic features.

Table 1: ¹H NMR and ¹³C NMR Data Comparison

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (Starting Material) Aromatic protons typically resonate in the range of 7.5-9.0 ppm. Specific shifts for H5, H7, and H8 are expected.Aromatic carbons appear in the 120-160 ppm region. The carbons bearing the chloro (C2, C4) and nitro (C6) groups would show distinct downfield shifts.
2-chloro-4-amino-6-nitroquinazoline (Product) The introduction of the amino group at C4 causes a noticeable upfield shift for the aromatic protons, particularly H5. The amino protons will appear as a new signal, the chemical shift of which can vary depending on the solvent and concentration.The C4 carbon signal will shift significantly upfield due to the replacement of the electronegative chlorine with a less electronegative amino group. Other aromatic carbon signals will also be affected, reflecting the change in electron density distribution.

Table 2: FT-IR and Mass Spectrometry Data Comparison

CompoundKey FT-IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound (Starting Material) C=N stretching: ~1610-1645 cm⁻¹C=C aromatic stretching: ~1546 cm⁻¹NO₂ stretching (asymmetric & symmetric): ~1527 and ~1323 cm⁻¹C-Cl stretching: ~700-800 cm⁻¹[M]+•: Expected around 243/245/247 (isotopic pattern for two chlorines)[M+H]⁺: Expected around 244/246/248
2-chloro-4-amino-6-nitroquinazoline (Product) N-H stretching (symmetric & asymmetric): ~3300-3500 cm⁻¹ (a new, broad signal)C=N stretching: Shifted compared to starting materialNO₂ stretching: May be slightly shiftedC-Cl stretching: Still present[M]+•: Expected around 224/226 (isotopic pattern for one chlorine)[M+H]⁺: Expected around 225/227

The Synthetic Pathway: From Dichloro to Amino

The synthesis of 2-chloro-4-amino-6-nitroquinazoline from this compound is a straightforward nucleophilic substitution reaction. The workflow is depicted below.

G start This compound process Nucleophilic Aromatic Substitution (SNAr) start->process product 2-chloro-4-amino-6-nitroquinazoline reagent Nucleophile (e.g., NH₃) reagent->process process->product

Caption: Reaction workflow for the synthesis of 2-chloro-4-amino-6-nitroquinazoline.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹H NMR, chemical shifts (δ) are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak is often used as a secondary reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly obtained using a spectrometer equipped with a KBr pellet sample holder or an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the solid sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, the solid sample is placed directly onto the crystal surface. Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. The resulting mass-to-charge (m/z) ratios of the molecular ion and fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the elemental composition.

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-6-Nitroquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Halogenated Nitroaromatic Compound

Researchers, scientists, and drug development professionals handling 2,4-Dichloro-6-Nitroquinazoline must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. As a chlorinated and nitrated aromatic compound, it is classified as hazardous waste and requires specialized disposal procedures. This guide provides a comprehensive, step-by-step plan for its safe and compliant disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The hazardous nature of this compound—likely an irritant and potentially toxic—necessitates the following:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or gown should be worn.

  • Ventilation: All handling and disposal preparation should occur in a well-ventilated area, preferably within a chemical fume hood.

**Step-by-Step Disposal Protocol

The primary and recommended disposal method for this compound is incineration by a licensed hazardous waste management facility. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Waste Segregation:

    • All materials contaminated with this compound must be segregated as halogenated organic waste.

    • This includes the pure compound, solutions containing the compound, and any contaminated labware such as weighing papers, pipette tips, and gloves.

    • Keep this waste stream separate from non-halogenated organic waste and other chemical waste types to ensure proper disposal.[1]

  • Waste Collection:

    • Solid Waste: Collect excess solid this compound and contaminated disposable materials in a dedicated, leak-proof, and puncture-resistant container clearly labeled for halogenated organic waste.

    • Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed container, also clearly labeled.

    • Avoid mixing with incompatible materials. Strong oxidizing agents should be kept separate.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • An indication of the hazards (e.g., "Toxic," "Irritant").

      • The approximate concentration and quantity of the waste.

  • Storage:

    • Waste containers should be kept tightly closed except when adding waste.

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated.

    • Ensure secondary containment is in place to mitigate any potential leaks or spills.

  • Arranging for Disposal:

    • Once the waste container is full or has been stored for the maximum allowable time according to institutional and local regulations, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of contents or the container in a manner that is not approved.[2][3]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as described above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material to contain and collect the waste.

    • Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Quantitative Data Summary

ParameterGuidelineCitation
Waste Classification Halogenated Organic Waste[1]
Container Fill Level Do not exceed 90% of the container's total volume.[4]
Aqueous Solution pH If mixed with aqueous solutions, the pH should be maintained between 5.5 and 9.5.[1][4]
Satellite Accumulation Area Time Limit Varies by institution and local regulation (often 90 days). Consult your EHS office for specifics.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Have this compound Waste B Is the waste solid or liquid? A->B C Collect in a labeled, sealed container for halogenated solid waste. B->C Solid D Collect in a labeled, sealed container for halogenated liquid waste. B->D Liquid E Is the container full or has the storage time limit been reached? C->E D->E F Store in a designated satellite accumulation area with secondary containment. E->F No G Arrange for pickup by EHS or a licensed hazardous waste contractor. E->G Yes F->E H End: Waste Disposed G->H

Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Dichloro-6-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2,4-Dichloro-6-Nitroquinazoline. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Chemical and Physical Properties

PropertyValueSource
CAS Number 74173-77-6[1]
Physical Form Solid[1]
Storage Temperature Refrigerator[1]
Signal Word Warning[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P305, P338, P351[1]

Personal Protective Equipment (PPE)

To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.

SituationEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Routine Handling (in a certified chemical fume hood) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (nitrile or neoprene), standard laboratory coat.Not generally required when handled in a certified chemical fume hood.
Handling Outside of a Fume Hood (e.g., weighing) Chemical splash goggles.Chemical-resistant gloves, laboratory coat. A chemical-resistant apron is recommended if there is a risk of splashing.A NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent inhalation of fine particles.
Spill Cleanup Chemical splash goggles and a face shield.Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.A NIOSH-approved respirator with an organic vapor cartridge.

Glove Selection: Butyl and neoprene gloves are recommended for handling nitro-compounds and halogenated solvents. Nitrile gloves may offer short-term splash protection but should be changed immediately upon contact with the chemical.[2]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following workflow is essential for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid in Fume Hood prep_setup->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decontaminate Decontaminate Glassware & Surfaces handle_transfer->clean_decontaminate After experiment clean_ppe Remove & Dispose of PPE clean_decontaminate->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash disp_segregate Segregate Halogenated Waste clean_wash->disp_segregate If waste generated disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange for Hazardous Waste Pickup disp_store->disp_pickup

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure environmental and personal safety.

Waste Categorization: This material must be disposed of as halogenated organic waste.[3][4] Do not mix with non-halogenated waste.[3][4]

Step-by-Step Disposal Protocol:

  • Segregation : Collect all materials contaminated with this compound, including excess reagent, contaminated gloves, and weighing papers, in a dedicated hazardous waste container.[5]

  • Container : Use a designated, leak-proof waste container, such as a high-density polyethylene (HDPE) bottle, that is compatible with chlorinated organic compounds.[6]

  • Labeling : Clearly label the container with "Hazardous Waste" and "Halogenated Organic Waste," and list all chemical constituents, including this compound.[5] The container must be kept closed at all times except when adding waste.[5]

  • Storage : Store the sealed and labeled hazardous waste container in a designated and well-ventilated satellite accumulation area.[7]

  • Pickup : Arrange for the collection of the hazardous waste by your institution's environmental health and safety department.

Disposal of Empty Containers :

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[6]

  • Collect the rinsate as halogenated organic waste.[6]

  • The triple-rinsed container can then be disposed of as non-hazardous laboratory glass or plastic.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation occurs.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In the event of a spill, evacuate the area and prevent entry. Wearing the appropriate PPE for spill cleanup, cover the spill with an inert absorbent material and collect it into a designated hazardous waste container.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-Nitroquinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-Nitroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.